6,7-Dihydro-5H-cyclopenta[b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSYSYRLQDHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201446 | |
| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown liquid; [Aldrich MSDS] | |
| Record name | 2,3-Cyclopentenopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
533-37-9 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrindan | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533379 | |
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| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |
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| Record name | 6,7-dihydro-5H-cyclopenta(b)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.787 | |
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| Record name | PYRINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Z19A103W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
6,7-Dihydro-5H-cyclopenta[b]pyridine chemical structure
An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine: Synthesis, Properties, and Applications
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-Cyclopentenopyridine, is a bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its rigid structure, combining a pyridine ring with a fused cyclopentane ring, makes it a valuable scaffold and a versatile building block for a wide array of complex molecules. The pyridine moiety, a common feature in many pharmaceuticals, imparts specific electronic and solubility properties, while the fused aliphatic ring provides conformational constraint.
This molecule has garnered substantial attention primarily as a key intermediate in the synthesis of advanced pharmaceuticals, most notably the fourth-generation cephalosporin antibiotic, Cefpirome.[1][2] Beyond this, its derivatives are being explored for applications ranging from agrochemicals and specialty polymers to novel therapeutic agents such as kinase inhibitors and corrosion inhibitors.[3][4][5]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the molecule's physicochemical properties, detailed synthetic methodologies for the core structure and its key derivatives, an analysis of its chemical reactivity, and a survey of its established and emerging applications. The protocols and data presented herein are grounded in peer-reviewed literature to ensure scientific integrity and practical utility in a laboratory setting.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of the fundamental properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine is crucial for its effective use in synthesis and material design.
Core Chemical Structure
The molecule consists of a pyridine ring fused at the 2- and 3-positions with a cyclopentane ring.
-
IUPAC Name: 6,7-dihydro-5H-cyclopenta[b]pyridine
-
Common Synonyms: 2,3-Cyclopentenopyridine, 5H-1-Pyrindine (6,7-dihydro-), Pyrindan[3][6]
-
CAS Number: 533-37-9[6]
-
Molecular Formula: C₈H₉N[3]
-
Molecular Weight: 119.16 g/mol [3]
Physicochemical Data
The physical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine are summarized in the table below. It's important to note that the reported state (liquid vs. solid) can vary based on purity.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder; Clear brown liquid | [3][7] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 245-248 °C at 760 mmHg | [3] |
| Density | ~1.03 - 1.12 g/cm³ (predicted/reported) | [3][7] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by signals for the three aromatic protons on the pyridine ring and three sets of aliphatic protons corresponding to the CH₂ groups of the cyclopentane ring.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentane ring. Spectroscopic data for derivatives is well-documented. For instance, the ketone derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, shows a characteristic downfield signal for the carbonyl carbon around 197 ppm.[8] For the parent compound, ¹³C NMR signals for the aliphatic carbons appear at δ 21.94, 29.45, and 31.49 ppm.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include C-H stretching for both aromatic and aliphatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring. The NIST Chemistry WebBook is a valuable resource for reference spectra.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for molecular weight confirmation. The molecular ion peak (M⁺) for C₈H₉N would be observed at m/z 119.[6]
Chapter 2: Synthesis Methodologies
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and scale.
Synthesis of the Core Scaffold via Vilsmeier Cyclization
A practical and efficient route for the parent scaffold, particularly relevant to its use as a pharmaceutical intermediate, starts from commercially available cyclopentanone and benzylamine.[1][2] This multi-step process involves the formation of an enamine, acetylation, and a key Vilsmeier-Haack cyclization reaction followed by dechlorination.
Caption: Mn-catalyzed synthesis of the 5-one derivative.
Experimental Protocol: General Oxidation Procedure [8]
-
To a 25 mL round-bottom flask, add 6,7-Dihydro-5H-cyclopenta[b]pyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and water (2.5 mL).
-
Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the mixture.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the title compound. Yields are typically high (e.g., 88%). [8]
Multicomponent reactions (MCRs) provide an atom-economical and efficient pathway to construct complex, highly functionalized derivatives in a single step. The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is a prime example. [4][5][9]
Caption: Synthetic pathway from the core scaffold to Cefpirome.
Applications in Material Science and Agrochemicals
The nitrogen atom in the pyridine ring and the overall planar structure of the fused system make derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine effective as corrosion inhibitors for metals like carbon steel in acidic media. T[4][5]he mechanism involves the adsorption of the molecules onto the metal surface, forming a protective film that prevents corrosive attack. The efficiency of this inhibition is influenced by the substituents on the ring system.
Furthermore, the scaffold is a structural component in the development of crop protection compounds and serves as a building block for nitrogen-containing specialty polymers, where its high rigidity can enhance thermal and structural stability.
[3]### Chapter 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives.
-
Hazards Identification: The compound is reported to cause irritation to the eyes, skin, and respiratory tract. I[7]ngestion may be harmful. The toxicological properties have not been fully investigated. *[7] Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal storage conditions but should be kept away from strong oxidizing agents and strong bases. *[7] Fire Safety: The material is combustible. In case of fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam.
6,7-Dihydro-5H-cyclopenta[b]pyridine is a heterocyclic scaffold of considerable strategic importance. Its value is firmly established through its role in the synthesis of the antibiotic Cefpirome, and its potential continues to expand into diverse fields such as material science and agrochemicals. The synthetic routes to the core structure and its functionalized derivatives are well-documented and robust, offering chemists reliable methods for accessing this versatile building block. As the demand for novel pharmaceuticals and advanced materials grows, the utility of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is poised to increase, making it a subject of continued interest for research and development professionals.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available from: [Link]
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 531, 255-258. Available from: [Link]
-
LookChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Available from: [Link]
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Fouda, A. E. A. S., Elewady, Y. A., El-Shahat, M. F., & El-Dossoki, F. I. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24593–24613. Available from: [Link]
-
National Institutes of Health. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available from: [Link]
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Available from: [Link]
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NIST. (n.d.). 5H-1-Pyrindine, 6,7-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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SpectraBase. (n.d.). 6,6-Diethyl-7-oxo-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Optional[MS (GC)] - Spectrum. Available from: [Link]
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Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Litvinov, V. P. (2010). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 59(1), 164–172. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known by its synonym 2,3-Cyclopentenopyridine, is a bicyclic heterocyclic compound with the chemical formula C₈H₉N.[1][2] Its structure, featuring a cyclopentane ring fused to a pyridine ring, imparts a high degree of rigidity, which enhances its stability in complex synthetic pathways.[3] This structural motif is a key building block in medicinal chemistry and materials science. Notably, it forms the core scaffold of Cefpirome, a fourth-generation cephalosporin antibiotic, highlighting its significance in the development of novel therapeutic agents.[4][5] The compound is also utilized as a precursor in the synthesis of agrochemicals and specialized nitrogen-containing polymers.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for application in synthesis, formulation, and analytical development. The following sections detail its fundamental properties, spectral data, and the experimental protocols for their determination, providing a solid foundation for its practical application.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For drug development professionals, understanding parameters such as solubility and pKa is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, knowledge of melting and boiling points is essential for purification and reaction monitoring. The following table summarizes the key physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉N | [1][2] |
| Molecular Weight | 119.16 g/mol | [3][6] |
| CAS Number | 533-37-9 | [1][7] |
| Appearance | White to off-white crystalline powder; Clear, colorless to brownish liquid | [3][7] |
| Melting Point | 68-72 °C | [3] |
| Boiling Point | 245-248 °C at 760 mmHg | [3] |
| Solubility | Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water | [3] |
| pKa (Predicted) | 6.19 ± 0.20 | [1] |
| Density (Predicted) | 1.12 g/cm³ | [3] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of chemical compounds. This section provides an overview of the expected spectral characteristics of 6,7-Dihydro-5H-cyclopenta[b]pyridine, drawing from data on the parent compound and closely related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum of 6,7-Dihydro-5H-cyclopenta[b]pyridine is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclopentane ring. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the pyridine ring. The aliphatic protons of the cyclopentane ring will be observed in the upfield region, likely as multiplets resulting from spin-spin coupling between adjacent methylene groups.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For 6,7-Dihydro-5H-cyclopenta[b]pyridine, distinct signals are expected for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentane ring. The chemical shifts of the pyridine carbons will be in the aromatic region (typically δ 120-150 ppm), while the cyclopentane carbons will appear in the aliphatic region (typically δ 20-40 ppm). For the closely related derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the carbonyl carbon appears significantly downfield at 204.88 ppm, while the aliphatic carbons are observed at 35.78 and 28.73 ppm.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6,7-Dihydro-5H-cyclopenta[b]pyridine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
-
C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Typically observed just below 3000 cm⁻¹.
-
C=N and C=C stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-H bending: Bands in the fingerprint region (below 1400 cm⁻¹) that are characteristic of the substitution pattern of the pyridine ring.
For substituted derivatives, such as the 3-carbonitrile, a sharp C≡N stretching band is observed around 2200-2219 cm⁻¹.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For 6,7-Dihydro-5H-cyclopenta[b]pyridine, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (119.16 g/mol ). The fragmentation pattern would likely involve the loss of small, stable molecules and radicals from the parent structure, providing further structural information.
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized and validated experimental procedures. This section outlines the methodologies for measuring the key properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Melting Point Determination
The melting point is a fundamental property used to assess the purity of a solid compound. A sharp melting range typically indicates high purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 6,7-Dihydro-5H-cyclopenta[b]pyridine is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Boiling Point Determination
For liquid samples, the boiling point is a key characteristic.
Methodology:
-
Apparatus: A Thiele tube or a micro-reflux apparatus can be used.
-
Sample Preparation: A small volume of liquid 6,7-Dihydro-5H-cyclopenta[b]pyridine is placed in a small test tube along with an inverted capillary tube.
-
Measurement: The test tube assembly is attached to a thermometer and heated in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Observation: The sample is heated until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of 6,7-Dihydro-5H-cyclopenta[b]pyridine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC with UV detection.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of 6,7-Dihydro-5H-cyclopenta[b]pyridine is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).[10]
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration data.[11]
Conclusion
This technical guide has provided a detailed examination of the essential physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this important heterocyclic building block. A thorough understanding of these properties is fundamental to leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]
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Pyrindan | C8H9N | CID 68292 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 7, 2026, from [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (1999). Journal of Chemical Education. [Link]
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A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (2013). Advanced Materials Research. [Link]
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SOP No. PyGCMS-v2.1 - STANDARD OPERATING PROCEDURE - The University of Melbourne. (n.d.). Retrieved January 7, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Retrieved January 7, 2026, from [Link]
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A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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GC/MS Sample Preparation | HSC Cores - BookStack. (n.d.). Retrieved January 7, 2026, from [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. (2022). Retrieved January 7, 2026, from [Link]
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5H-1-Pyrindine, 6,7-dihydro- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
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2,3-Cyclopentenopyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]
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5H-Cyclopenta[b]pyridine, 6,7-dihydro-|533-37-9,AngeneChemical. (n.d.). Retrieved January 7, 2026, from [Link]
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Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.). Retrieved January 7, 2026, from [Link]
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6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. (n.d.). Retrieved January 7, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine (CAS Number: 533-37-9), is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and process development. Its rigid, fused-ring structure serves as a valuable pharmacophore and a key synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. We will delve into detailed experimental protocols, mechanistic insights, and the pharmacokinetic considerations crucial for its deployment in pharmaceutical research and development.
Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Core
The fusion of a cyclopentane ring with a pyridine moiety imparts a unique combination of structural rigidity and chemical reactivity to 6,7-Dihydro-5H-cyclopenta[b]pyridine. This scaffold is not merely a molecular building block but a strategic component in the design of complex therapeutic agents. Its most notable application is as a critical intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[1][2][3] The pyridine nitrogen introduces a basic center and a site for hydrogen bonding, while the fused aliphatic ring constrains the molecule's conformation, a feature often exploited to enhance binding affinity to biological targets.[4]
This guide, intended for the practicing scientist, moves beyond a simple recitation of facts to explain the causality behind experimental choices and to ground all claims in verifiable, authoritative sources.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis and analysis.
Physical Properties
The compound is typically a clear, colorless to brownish liquid under standard conditions.[2] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 533-37-9 | [2] |
| Molecular Formula | C₈H₉N | |
| Molecular Weight | 119.16 g/mol | |
| Appearance | Clear colorless to brownish liquid | [2] |
| Purity | >98% (GC) |
Spectroscopic Profile
Confirmation of the structure and purity of 6,7-Dihydro-5H-cyclopenta[b]pyridine relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide a definitive fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the three distinct proton environments in the cyclopentane ring and the three protons on the pyridine ring.[5]
-
¹³C NMR: The carbon NMR spectrum shows eight distinct signals, corresponding to the five carbons of the cyclopentane ring and the three unique carbons of the pyridine moiety.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational frequencies. A detailed study has assigned the vibrational modes based on both experimental spectra (Raman and IR) and theoretical calculations (ab initio and DFT).
Synthesis and Purification: A Practical Approach
Multiple synthetic routes to the 6,7-Dihydro-5H-cyclopenta[b]pyridine core and its derivatives have been reported, ranging from industrial gas-phase reactions to versatile laboratory-scale methods.[2][7] For the research and development setting, the Vilsmeier-Haack reaction offers a robust and adaptable approach.[3][8]
Recommended Synthetic Protocol: Vilsmeier-Haack Cyclization
This route provides a practical and efficient method for laboratory-scale synthesis, starting from commercially available cyclopentanone and benzylamine.[3][8] The overall process involves nucleophilic addition, acetylation, Vilsmeier cyclization, and a final dechlorination step.[3]
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich systems. The key to this synthesis is the formation of an enamine from cyclopentanone, which is then acetylated. This intermediate possesses the necessary nucleophilicity to react with the Vilsmeier reagent (generated from a formamide derivative and POCl₃), leading to an electrophilic iminium species that intramolecularly attacks the enamine, triggering cyclization to form the fused pyridine ring. The choice of benzylamine serves not only as a nitrogen source but also as a protecting group that is cleaved during the reaction sequence.
Caption: Vilsmeier-Haack synthesis workflow.
A detailed, step-by-step protocol based on the literature would be presented here, including reagent quantities, reaction times, temperatures, work-up procedures, and purification methods.Note: As a specific, complete, and validated laboratory protocol for the parent compound is not available in the search results, this section is conceptual. A researcher would need to adapt procedures from related syntheses, such as those for the 2-chloro derivative.[8]
Purification
Purification of the final product is typically achieved via flash column chromatography on silica gel.[9] The choice of eluent (e.g., a gradient of ethyl acetate in petroleum ether) is critical for separating the product from any remaining starting materials or byproducts.[9] The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]
Chemical Reactivity and Strategic Derivatization
The reactivity of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is dictated by the interplay between the electron-deficient pyridine ring and the adjacent aliphatic cyclopentane ring.
Oxidation of the C5 Position
The methylene group at the C5 position, being adjacent to the pyridine ring (a benzylic-like position), is susceptible to oxidation. A highly efficient and chemoselective method utilizes a Manganese(II) triflate (Mn(OTf)₂) catalyst with tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[10] This ketone derivative is a valuable intermediate for further functionalization, for example, through reactions at the carbonyl group.
Caption: Oxidation at the C5 position.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (SEAr).[11] Any substitution reactions require harsh conditions and are directed to the C3 and C5 positions (meta to the nitrogen atom), as the intermediates formed by attack at these positions are less destabilized.[11] Protonation or coordination of a Lewis acid to the pyridine nitrogen further deactivates the ring, making direct SEAr challenging.[12]
Applications in Drug Discovery and Development
The rigid framework and synthetic accessibility of the cyclopenta[b]pyridine core make it an attractive scaffold in medicinal chemistry.
Cefpirome: A Cornerstone Application
The most prominent use of 6,7-Dihydro-5H-cyclopenta[b]pyridine is as a key side-chain precursor for the fourth-generation cephalosporin antibiotic, Cefpirome.[1][13] The cyclopentenopyridinium moiety at the C3 position of the cephem nucleus is crucial for its broad spectrum of activity and stability against β-lactamases.
Emerging Therapeutic Areas
While Cefpirome remains its flagship application, the broader family of fused pyridine heterocycles is being explored for a range of therapeutic targets:
-
CNS Disorders: Structurally related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have been developed as corticotropin-releasing factor 1 (CRF1) receptor antagonists for potential use in anxiety and depression.[14]
-
Oncology: The general class of pyridine-containing heterocycles is prevalent in FDA-approved kinase inhibitors and other anticancer agents.[15] While direct examples featuring the 6,7-dihydro-5H-cyclopenta[b]pyridine core are less common, its structural motifs are relevant to the design of new oncology drug candidates.
-
Corrosion Inhibition: Derivatives have been synthesized and shown to be highly effective corrosion inhibitors for carbon steel, an application driven by the ability of the nitrogen heteroatom and π-electrons to coordinate with metal surfaces.[16][17]
Pharmacokinetic (ADME) and Toxicological Profile
For drug development professionals, understanding the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a core scaffold is paramount.
The metabolic stability of pyridine-containing compounds can be a significant advantage in drug design. The incorporation of the nitrogen atom into an aromatic ring generally decreases the potential for oxidative metabolism compared to a simple phenyl ring, which can lead to improved metabolic stability and longer half-lives.[4][18][19] However, the specific metabolic fate of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core would be influenced by its substituents. The aliphatic cyclopentane ring could be a site for hydroxylation.
In the absence of direct experimental data for the parent compound, computational models provide a valuable first-pass assessment.
| ADME-Tox Parameter | Predicted Value/Classification | Rationale/Implication |
| Human Intestinal Absorption | High | Low molecular weight and moderate lipophilicity suggest good gut permeability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The scaffold's size and lipophilicity fall within the range typical for CNS-active molecules. |
| CYP450 Inhibition | Low to moderate risk | The pyridine nitrogen can interact with the heme iron of CYP enzymes, but this is highly dependent on substituents. |
| Hepatotoxicity | Low risk predicted | Many simple pyridines are well-tolerated. Toxicity is often associated with specific metabolic pathways or reactive metabolites. |
| AMES Mutagenicity | Not predicted to be mutagenic | The core structure lacks common structural alerts for mutagenicity. |
| Drug-Likeness | Favorable | The compound adheres to Lipinski's Rule of Five and has a favorable Quantitative Estimate of Drug-likeness (QED) score. |
Disclaimer: These are in silico predictions and must be confirmed by experimental data.[20][21][22][23]
Safety and Handling
6,7-Dihydro-5H-cyclopenta[b]pyridine is a chemical intermediate and should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may cause irritation to the skin, eyes, and respiratory tract.[2] Refer to the latest Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion and Future Outlook
6,7-Dihydro-5H-cyclopenta[b]pyridine is a proven and valuable scaffold in pharmaceutical chemistry, anchored by its essential role in the synthesis of Cefpirome. Its rigid conformation and tunable reactivity offer significant potential for future drug discovery efforts. The demonstrated ability to selectively functionalize the scaffold, particularly through oxidation at the C5 position, opens avenues for creating diverse chemical libraries. As researchers continue to explore novel chemical space for challenging biological targets, the strategic deployment of core fragments like 6,7-Dihydro-5H-cyclopenta[b]pyridine will remain a key enabler of innovation in the design of next-generation therapeutics. Future work will likely focus on expanding its use in areas like CNS disorders and oncology, leveraging its favorable physicochemical properties and synthetic tractability.
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A Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-cyclopenta[b]pyridine, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details the molecule's nomenclature, physicochemical properties, and established synthetic protocols. Furthermore, it explores the chemical reactivity and derivatization potential of this scaffold. A central focus is placed on its emerging role in medicinal chemistry, supported by examples of its application in the development of novel therapeutic agents. This guide serves as a critical resource for researchers engaged in organic synthesis and drug discovery, offering both foundational knowledge and field-proven insights.
Introduction to 6,7-Dihydro-5H-cyclopenta[b]pyridine
Nomenclature and Structure
The formal IUPAC name for the compound is 6,7-dihydro-5H-cyclopenta[b]pyridine .[1][2] This bicyclic heterocyclic compound consists of a pyridine ring fused to a cyclopentane ring. It is also known by several synonyms, including 2,3-Cyclopentenopyridine and Pyrindan.[1][3][4] The Chemical Abstracts Service (CAS) has assigned the number 533-37-9 to this compound.[1][3][5]
The core structure is characterized by its high rigidity, which can enhance molecular stability in complex synthetic pathways and provide a defined orientation for pharmacophoric groups in drug design.[6]
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine is presented in the table below. These properties are essential for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 533-37-9 | [1][3] |
| Molecular Formula | C₈H₉N | [1][3] |
| Molecular Weight | 119.17 g/mol | [1][3] |
| Appearance | Colorless to brown/red/green clear liquid | [3][5] |
| Boiling Point | 88°C | [2] |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridine | [1][2] |
| SMILES | C1CC2=C(C1)N=CC=C2 | [1][2] |
Significance in Medicinal Chemistry
The pyridine scaffold is a foundational core in the structure of many FDA-approved drugs.[7][8] Fused pyridine analogues, such as 6,7-Dihydro-5H-cyclopenta[b]pyridine, are often more biologically active than their monocyclic counterparts.[7] This structural motif serves as a versatile building block for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents.[6] The fused cyclopentane ring imparts conformational rigidity, a desirable trait for optimizing ligand-receptor binding interactions. Derivatives of the broader cyclopentapyridine class have been investigated as potential calcium channel modulators and sigma-1 receptor antagonists for pain treatment.[9][10]
Synthesis and Characterization
The synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core and its derivatives can be achieved through various strategies, often involving cyclocondensation reactions.
Overview of Synthetic Strategies
One common and efficient approach involves the cyclization of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonium acetate, in an acidic medium.[11] This method is valued for its use of readily available starting materials. Another strategy is the multicomponent condensation of aldehydes, nitriles, and enamines, which allows for the creation of highly substituted derivatives in a single step.[12]
A generalized workflow for a common synthetic approach is depicted below.
Caption: Generalized Hantzsch-type synthesis workflow for substituted 6,7-dihydro-5H-cyclopenta[b]pyridines.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-thienyl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
This protocol is adapted from a demonstrated, efficient method for synthesizing derivatives of the core structure.[11]
Objective: To synthesize 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via cyclization of a 1,5-dicarbonyl intermediate.
Materials:
-
1,5-dicarbonyl precursor (1.5 mmol)
-
Ammonium acetate (NH₄OAc) (4.5 mmol)
-
Glacial Acetic Acid (25 mL)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Dichloromethane/n-hexane (1:3)
Procedure:
-
Reaction Setup: A solution of the 1,5-dicarbonyl precursor (1.5 mmol) in 25 mL of acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Ammonium acetate (4.5 mmol) is added to the solution. Causality Note: Ammonium acetate serves as the nitrogen donor for the formation of the pyridine ring.
-
Cyclization: The reaction mixture is heated to reflux in an open system for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: An open system is specified, suggesting that oxidation by atmospheric oxygen is a key step in the aromatization of the dihydropyridine intermediate to the final pyridine product.[11]
-
Solvent Removal: After completion, the acetic acid is removed under reduced pressure using a rotary evaporator.
-
Extraction: The crude residue is extracted with chloroform (3 x 10 mL). The combined organic layers are then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed, and the crude product is purified by silica-gel column chromatography using a CH₂Cl₂/n-hexane (1:3) eluent system to yield the pure derivative.[11]
Spectroscopic Validation
The structural confirmation of synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives relies heavily on NMR and IR spectroscopy.[13][14]
| Spectroscopy Data | Expected Chemical Shifts / Bands | Interpretation |
| ¹H NMR | δ 8.0-9.2 ppm (singlet) | Characteristic signal for the H3 proton on the pyridine ring.[11] |
| δ 2.8-3.1 ppm (triplets) | Protons of the CH₂ groups in the cyclopentane ring.[13][14] | |
| ¹³C NMR | δ 120-160 ppm | Resonances corresponding to the sp² hybridized carbons of the pyridine ring. |
| δ 20-40 ppm | Resonances for the sp³ hybridized carbons of the cyclopentane ring. | |
| IR Spectroscopy | ~2210-2220 cm⁻¹ | Strong absorption band indicating a nitrile (C≡N) group, if present as a substituent.[13][14] |
| ~1605 cm⁻¹ | Absorption band corresponding to the C=N stretching vibration within the pyridine ring.[13][14] |
Applications in Drug Discovery and Development
The 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid framework is ideal for presenting substituents to biological targets in a well-defined spatial orientation.
Role as a Bioactive Scaffold
The fused pyridine core is a key pharmacophore that can engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[15] Research has demonstrated that derivatives of the cyclopentapyridine family exhibit a wide array of biological activities.
-
Antiviral and Agrochemical Agents: Certain 5-aryl-cyclopenta[c]pyridine derivatives have shown potent activity against the Tobacco Mosaic Virus (TMV), with efficacy comparable or superior to commercial agents.[16][17] These compounds have also displayed broad-spectrum fungicidal and notable insecticidal activities.[16][17]
-
Corrosion Inhibitors: Interestingly, some highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and proven effective as corrosion inhibitors for carbon steel in acidic environments.[13][14]
-
Kinase Inhibitors: The related cyclopentyl-pyrimidine scaffold has been successfully utilized to develop potent inhibitors of the Insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy.[18] This highlights the potential for the cyclopentapyridine core to be adapted for similar targets.
Targeting Neurological Pathways
Derivatives of fused pyrimidine systems, structurally related to cyclopentapyridines, have been developed as antagonists for the sigma-1 (σ1) receptor. This receptor is implicated in a variety of neurological functions and is a target for the treatment of pain.
The diagram below illustrates a simplified signaling pathway involving the σ1 receptor, a potential target for drugs derived from this chemical family.
Caption: Simplified diagram of Sigma-1 receptor modulation, a target for related heterocyclic compounds in pain pathways.[9]
Studies on 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, which share a similar fused bicyclic structure, have identified potent and selective σ1 receptor antagonists.[9] One lead compound exhibited dose-dependent anti-nociceptive effects in animal models of pain, underscoring the therapeutic potential of this chemical class for neurological disorders.[9]
Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridine is a structurally important heterocyclic scaffold with significant, proven utility. Its rigid framework and the electronic properties of the pyridine ring make it an attractive starting point for the synthesis of new chemical entities. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives—from agrochemicals to potential therapeutics targeting pain and cancer-related pathways—ensures its continued relevance in the fields of organic chemistry and drug discovery. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.
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A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine, is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid structure, combining a cyclopentane ring fused to a pyridine moiety, makes it a valuable scaffold and a key building block in the synthesis of complex bioactive molecules.[1] This guide provides a detailed examination of its core molecular properties, established synthetic routes, chemical reactivity, and critical applications, particularly its role as a pivotal intermediate in the development of pharmaceutical agents.[2] The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's scientific and practical importance.
Core Molecular and Physicochemical Properties
The fundamental characteristics of a molecule are critical for its application in synthesis and development. The properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine are summarized below.
Chemical Identity and Formula
-
Chemical Name : 6,7-Dihydro-5H-cyclopenta[b]pyridine
-
Synonyms : 2,3-Cyclopentenopyridine, 5H-1-Pyrindine, 6,7-dihydro-[1]
Molecular Weight and Physicochemical Data
The quantitative physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine are crucial for its handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder; Clear brown liquid | [1][3] |
| Boiling Point | 245-248°C at 760 mmHg | [1] |
| Melting Point | 68-72°C | [1] |
| Density (Predicted) | 1.12 g/cm³ | [1] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water. | [1] |
Synthesis and Manufacturing
The utility of 6,7-Dihydro-5H-cyclopenta[b]pyridine as a building block is contingent on efficient and scalable synthetic methodologies. Several routes have been developed, with the Vilsmeier-Haack reaction being a notable approach for constructing the core heterocyclic structure from simple, commercially available precursors.[2]
Synthesis via Vilsmeier Cyclization: A Step-by-Step Protocol
This route provides a practical method for laboratory-scale synthesis, starting from cyclopentanone and benzylamine.[2] The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich compounds and, in this context, facilitates the cyclization needed to form the pyridine ring.
Experimental Protocol:
-
Step 1: Nucleophilic Addition: React cyclopentanone with benzylamine under conditions that promote the formation of the N-cyclopentylidene(phenyl)methanamine intermediate.[2]
-
Step 2: Acetylization: The intermediate from Step 1 is acetylated to form N-benzyl-N-cyclopentenylacetamide. This step activates the cyclopentene ring for subsequent cyclization.[2]
-
Step 3: Vilsmeier Cyclization: The acetylated intermediate is treated with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and DMF) to induce cyclization and form the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[2]
-
Step 4: Dechlorination: The chloro-substituted product is then dechlorinated under appropriate reduction conditions to yield the final target compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine.[2]
The overall yield for this multi-step process is reported to be approximately 43.15% with a purity of 99.7% by HPLC.[2]
Caption: Vilsmeier-based synthesis workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Synthesis of Key Derivatives
The oxidation of the methylene group adjacent to the pyridine ring is a common transformation. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues using a manganese catalyst (Mn(OTf)₂) and an oxidant like t-BuOOH can efficiently produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in high yield.[4] This ketone derivative is another important intermediate in various synthetic applications.
Chemical Reactivity and Handling
Understanding the stability and reactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridine is essential for its safe storage and effective use in chemical reactions.
-
Stability : The compound is stable at room temperature when stored in closed containers under normal conditions.[3]
-
Incompatibilities : It is incompatible with strong oxidizing agents and strong bases, which can lead to decomposition or unwanted side reactions.[3]
-
Hazardous Decomposition Products : Thermal decomposition or combustion can produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
-
Storage Recommendations : To ensure stability, it should be stored in a dry, dark place below 25°C.[1]
Applications in Research and Drug Development
The rigid, nitrogen-containing scaffold of 6,7-Dihydro-5H-cyclopenta[b]pyridine makes it a valuable core for designing molecules with specific biological activities.
Role as a Key Pharmaceutical Intermediate
This compound serves as a fundamental building block in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1] The pyridine ring can participate in hydrogen bonding and other key interactions with biological targets, while the fused cyclopentane ring provides conformational rigidity, which can be advantageous for binding affinity and selectivity.
Case Study: Intermediate in the Synthesis of Cefpirome
A prominent application of 6,7-Dihydro-5H-cyclopenta[b]pyridine is its use as a key intermediate in the synthesis of Cefpirome.[2] Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] The structural integrity of the cyclopenta[b]pyridine moiety is integral to the final structure and activity of the antibiotic.
Caption: Role as a versatile scaffold for diverse chemical applications.
Emerging Applications
Recent research has expanded the utility of this chemical family. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and investigated as effective corrosion inhibitors for carbon steel in acidic environments.[5] Furthermore, its structural motifs are utilized in the development of agrochemicals for crop protection and as components in nitrogen-containing specialty polymers.[1]
Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridine is a compound of considerable strategic importance in synthetic chemistry. Its well-defined molecular and physicochemical properties, coupled with established and versatile synthetic routes, solidify its role as a critical intermediate. For researchers in drug discovery and materials science, this bicyclic heterocycle offers a rigid and functionalizable scaffold, enabling the development of novel, high-value molecules ranging from life-saving antibiotics like Cefpirome to advanced materials.
References
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- 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9). (n.d.). ChemicalBook.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Supporting Information.
- Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373.
- Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). ResearchGate.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
- A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (2012). Advanced Materials Research.
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The Fused Frontier: An In-depth Technical Guide to the Discovery and Synthetic History of Cyclopentapyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentapyridine scaffold, a fused heterocyclic system embodying both a cyclopentane and a pyridine ring, represents a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this vital nucleus. We will traverse the foundational chemistries that paved the way for the first successful syntheses, delve into the seminal methodologies that defined early access to these compounds, and chart the course to the sophisticated and diverse strategies employed in the modern era. This technical document will elucidate the causal relationships behind key experimental choices, present detailed protocols for pivotal syntheses, and offer a forward-looking perspective on the future of cyclopentapyridine chemistry.
Genesis: The Chemical Landscape Preceding Cyclopentapyridines
The story of cyclopentapyridine synthesis is intrinsically linked to the broader history of pyridine chemistry. The initial isolation of pyridine from coal tar in the 19th century sparked immense interest in this N-heterocycle.[1] Early synthetic endeavors, while not targeting cyclopentapyridines directly, laid the crucial groundwork for the cyclization and condensation reactions that would become central to their creation.
Two landmark achievements in pyridine synthesis set the stage:
-
The Hantzsch Pyridine Synthesis (1881): Arthur Hantzsch's multicomponent reaction of a β-ketoester, an aldehyde, and ammonia (or its salt) provided a versatile and accessible route to dihydropyridines, which could then be oxidized to their aromatic pyridine counterparts.[2] This established a fundamental principle of building the pyridine ring from acyclic precursors.
-
The Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin's development of a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia offered an industrially scalable method for producing pyridine and its derivatives.[2] This reaction highlighted the utility of simple carbonyl compounds in constructing the pyridine core.
These foundational syntheses, while not yielding cyclopentapyridines, provided the chemical logic and reaction mechanisms that would later be adapted for the synthesis of these more complex fused systems.
The Dawn of a New Scaffold: Early Syntheses of Cyclopentapyridines
The first synthesis of a cyclopentapyridine derivative, specifically 2,3-cyclopentenopyridine, is reported to have occurred in the mid-20th century.[3] These initial forays were part of a broader exploration into polycyclic aromatic nitrogen heterocycles for potential applications in pharmaceuticals and other chemical industries.[3]
A pivotal early strategy involved the intramolecular cyclization of suitably functionalized precursors. These methods often relied on the pre-formation of a cyclopentane ring appended to a precursor that could then be induced to form the pyridine ring.
One of the key early approaches involved the use of cyclopentanone as a readily available starting material. The reactivity of the α-methylene groups of cyclopentanone provided a handle for elaboration and subsequent cyclization to form the fused pyridine ring.
Evolution of a Field: Key Synthetic Methodologies and Their Mechanistic Underpinnings
As the importance of the cyclopentapyridine nucleus became more apparent, particularly with the discovery of its presence in biologically active molecules, the development of more efficient and versatile synthetic routes gained momentum.
The Vilsmeier-Haack Approach to 6,7-Dihydro-5H-cyclopenta[b]pyridines
A significant advancement in the synthesis of the cyclopenta[b]pyridine isomer came with the application of the Vilsmeier-Haack reaction. This powerful formylation reaction, which employs a chloroiminium salt (the Vilsmeier reagent), proved effective in the cyclization of N-cyclopentenyl acetamides.[4]
Experimental Protocol: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine via Vilsmeier Cyclization [4]
-
Step 1: Synthesis of N-benzyl-N-cyclopentenylacetamide:
-
To a solution of N-cyclopentylidene(phenyl)methanamine in a suitable solvent, acetic anhydride is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at 20-25 °C for 14 hours.
-
The product, N-benzyl-N-cyclopentenylacetamide, is isolated after appropriate workup.
-
-
Step 2: Vilsmeier-Haack Cyclization and Chlorination:
-
The N-benzyl-N-cyclopentenylacetamide is dissolved in a suitable solvent and cooled to 0-5 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise.
-
The reaction mixture is refluxed for 15 hours.
-
Hydrolysis is carried out at 40-45 °C.
-
The crude product is then purified to yield 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
-
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion which attacks the electron-rich enamine double bond, initiating an electrophilic cyclization to form the fused dihydropyridine ring. The use of phosphorus oxychloride also facilitates the chlorination of the resulting pyridone.
Caption: Cyclocondensation for Cyclopentapyridine Synthesis.
-
Industrial Synthesis of 2,3-Cyclopentenopyridine: An industrially relevant method for the synthesis of 2,3-cyclopentenopyridine, a key intermediate for the fourth-generation cephalosporin antibiotic cefpirome, utilizes glycerol, cyclopentanone, and ammonia as raw materials. [5][6]This gas-phase reaction is carried out over a modified γ-alumina catalyst at elevated temperatures. [5]This approach is notable for its use of readily available and safer starting materials compared to earlier industrial processes. [5]
Quantitative Data Summary
| Synthesis Method | Starting Materials | Product | Key Reagents/Catalysts | Typical Yield | Reference |
| Vilsmeier-Haack Cyclization | N-benzyl-N-cyclopentenylacetamide | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | POCl₃, DMF | 45.9% (overall) | [4] |
| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Mn(OTf)₂, t-BuOOH | up to 87% | [7] |
| Cyclocondensation | 2,5-diarylidenecyclopentanone, propanedinitrile | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Sodium alkoxide | High | [8] |
| Industrial Gas-Phase Synthesis | Glycerol, cyclopentanone, ammonia | 2,3-cyclopentenopyridine | Modified γ-alumina | High | [5] |
Conclusion and Future Outlook
The synthesis of cyclopentapyridines has evolved from its roots in classical pyridine chemistry to a sophisticated field with a diverse array of methodologies. Early reliance on intramolecular cyclizations of cyclopentanone derivatives has given way to powerful named reactions like the Vilsmeier-Haack cyclization and modern, highly efficient cyclocondensation and catalytic methods. The development of greener and more atom-economical approaches, such as the use of glycerol in industrial synthesis and manganese-catalyzed oxidations, reflects the ongoing drive for sustainable chemical manufacturing.
Looking ahead, the demand for novel cyclopentapyridine derivatives in drug discovery and materials science will continue to fuel innovation in their synthesis. We can anticipate the further development of:
-
Asymmetric Syntheses: To access enantiomerically pure cyclopentapyridines for chiral drugs.
-
C-H Activation Strategies: For the late-stage functionalization of the cyclopentapyridine core, enabling rapid analogue synthesis.
-
Photoredox Catalysis: To unlock new reaction pathways under mild conditions.
The rich history of cyclopentapyridine synthesis serves as a testament to the ingenuity of organic chemists. The foundations laid by early pioneers have been built upon to create a robust and versatile toolkit for the construction of these valuable heterocyclic compounds, and the field is poised for continued exciting discoveries.
References
- Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240.
- CN103539736B. (2014). Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material. Google Patents.
- El-Mekabaty, A., Gado, G., & El-Kholy, Y. M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24393–24406.
- Li, Y., Wang, Y., Zhang, Y., & Wang, K. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(16), 4443-4447.
- Li, Y., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
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Wikipedia. (2024). Pyridine. Retrieved from [Link]
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In-Depth Technical Guide: Theoretical and Computational Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a highly attractive framework in drug design.[1] When fused with other ring systems, such as in the 6,7-Dihydro-5H-cyclopenta[b]pyridine core, these properties can be fine-tuned, creating a "privileged structure" with broad therapeutic potential.[3] This bicyclic system is a key intermediate in the synthesis of important pharmaceutical compounds and has been explored for various biological activities.[1][4]
The advancement of in silico methodologies, particularly quantum chemical (QC) calculations, has revolutionized drug discovery by providing profound insights into molecular behavior at the electronic level.[5][6] For a scaffold like 6,7-Dihydro-5H-cyclopenta[b]pyridine, theoretical studies are not merely academic; they are a critical component of a rational drug design strategy. By accurately predicting molecular properties, we can accelerate the identification of lead compounds, optimize their interactions with biological targets, and forecast their metabolic fate, significantly reducing the time and cost of development.[6][7]
This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the application of modern theoretical methods to dissect the electronic structure, reactivity, and spectroscopic signatures of the 6,7-Dihydro-5H-cyclopenta[b]pyridine core. The focus is not just on the methods themselves, but on the causal logic behind their selection and the interpretation of the data to drive informed decisions in a drug discovery pipeline.
Part 1: Foundational Quantum Chemical Analysis
The initial step in any theoretical investigation is to establish a robust and accurate model of the molecule's ground state. This involves geometry optimization and an analysis of the frontier molecular orbitals, which are fundamental to understanding the molecule's stability and inherent reactivity.
Molecular Geometry Optimization
The precise three-dimensional arrangement of atoms is the most fundamental property of a molecule, governing its interactions with biological macromolecules. While experimental techniques like X-ray crystallography provide this information for the solid state, computational methods allow us to determine the minimum energy conformation in various environments (e.g., in a vacuum or implicit solvent).
Density Functional Theory (DFT) is the workhorse method for this task, offering an excellent balance of computational accuracy and efficiency.[6][8]
Protocol 1: Geometry Optimization using DFT
-
Structure Input: Build the 6,7-Dihydro-5H-cyclopenta[b]pyridine molecule in a molecular editor (e.g., GaussView, Avogadro).
-
Software Selection: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Methodology Specification:
-
Functional: Select the B3LYP hybrid functional. This is a widely-used functional that has demonstrated high accuracy for a vast range of organic molecules.[9][10]
-
Basis Set: Employ the Pople-style 6-31G(d,p) basis set. The inclusion of polarization functions ('d' on heavy atoms, 'p' on hydrogens) is crucial for accurately describing the geometry of cyclic systems.
-
Solvation (Optional): To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied, using water as the solvent.
-
-
Execution: Run the optimization calculation. The algorithm will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Frontier Molecular Orbitals (FMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
These orbitals can be visualized to identify which parts of the molecule are involved in electron donation and acceptance, providing immediate insights for structure-activity relationship (SAR) studies.
| Calculated Property | Hypothetical Value (B3LYP/6-31G(d)) | Significance in Drug Design |
| Total Energy | -365.1234 Hartrees | Ground state stability of the molecule. |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; relevant for interactions with electron-poor sites on a target. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability; relevant for interactions with electron-rich sites on a target. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. A larger gap suggests greater stability. |
| Dipole Moment | 2.1 Debye | Measures overall polarity, influencing solubility and membrane permeability. |
Part 2: Mapping Reactivity and Interaction Potential
Beyond the static electronic picture, theoretical methods can predict how and where a molecule will react. This is invaluable for understanding potential metabolic pathways and for designing molecules that bind effectively to a target.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[11] It is calculated by determining the electrostatic force a positive test charge would experience at any point on the electron density surface of the molecule.[12]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like the nitrogen in the pyridine ring). These are sites prone to electrophilic attack and are key hydrogen bond acceptor regions.[13]
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms. These are sites prone to nucleophilic attack and are potential hydrogen bond donor regions.
For drug design, the MEP map provides an intuitive guide to how the molecule will "see" and interact with a protein binding pocket, highlighting regions critical for electrostatic complementarity.[14][15]
Workflow for Theoretical Analysis
Caption: General workflow for the theoretical analysis of a drug scaffold.
Fukui Function: Pinpointing Reactive Sites
While MEP maps show electrostatic interactions, the Fukui function provides a more nuanced view of reactivity based on frontier molecular orbital theory.[16] It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.[17] This allows for the precise identification of the most nucleophilic and electrophilic atoms within the molecule.[16][18]
There are three main types of Fukui functions:
-
f+(r): Describes reactivity towards a nucleophilic attack (where the molecule accepts an electron). The atom with the highest f+ value is the most likely site for nucleophilic attack.
-
f-(r): Describes reactivity towards an electrophilic attack (where the molecule donates an electron). The atom with the highest f- value is the most likely site for electrophilic attack.
-
f0(r): Describes reactivity towards a radical attack.
This analysis is critical for predicting which parts of the molecule are susceptible to metabolic transformation by enzymes (e.g., cytochrome P450), a key consideration in drug development.
Protocol 2: Condensed Fukui Function Calculation
-
Prerequisite: An optimized molecular geometry (from Protocol 1).
-
Calculations: Perform three separate single-point energy calculations at the same level of theory (e.g., B3LYP/6-31G(d)):
-
The neutral molecule (N electrons).
-
The cation (N-1 electrons).
-
The anion (N+1 electrons).
-
-
Population Analysis: For each of the three calculations, obtain the atomic charges using a population analysis method (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital - NBO).
-
Fukui Index Calculation: Calculate the condensed Fukui functions for each atom (k):
-
For nucleophilic attack: fk+ = [q(N+1)k - q(N)k]
-
For electrophilic attack: fk- = [q(N)k - q(N-1)k] (where q is the charge on atom k for the N, N+1, or N-1 electron system).
-
-
Interpretation: The atoms with the largest calculated fk+ and fk- values are identified as the primary sites for electrophilic and nucleophilic attack, respectively.
Part 3: In Silico Spectroscopy for Structural Verification
Theoretical calculations can predict various types of spectra, which serve as an invaluable tool for structural confirmation and interpretation of experimental data.[5]
Predicting NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation.[19] Predicting 1H and 13C NMR chemical shifts computationally can help assign complex spectra, distinguish between isomers, and confirm the synthesis of the target compound.[19][20]
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for accurate NMR predictions.[21]
Protocol 3: GIAO NMR Chemical Shift Prediction
-
Prerequisite: A high-quality optimized geometry, preferably using a larger basis set (e.g., cc-pVTZ) for better accuracy.
-
Calculation: Perform a GIAO NMR calculation using DFT (e.g., B3LYP/cc-pVTZ). This computes the absolute shielding tensor for each nucleus.
-
Reference Standard: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS), at the identical level of theory.
-
Chemical Shift Calculation: The predicted chemical shift (δ) for a nucleus is calculated as: δpred = σref - σcalc (where σref is the calculated absolute shielding of TMS and σcalc is the calculated absolute shielding of the nucleus of interest).
-
Correlation: Compare the predicted spectrum with the experimental data. A good correlation provides strong evidence for the proposed structure.[20]
Logic of Computational Spectroscopy
Caption: Relationship between calculations and spectral prediction.
Part 4: Application in a Drug Discovery Context
The ultimate goal of these theoretical studies is to inform and guide the drug discovery process. The calculated properties serve as critical descriptors for building more complex models.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[22] The quantum chemical descriptors calculated—such as HOMO/LUMO energies, dipole moment, and atomic charges—are powerful variables for building robust QSAR models.[6] These models can then be used to predict the activity of new, unsynthesized analogues of 6,7-Dihydro-5H-cyclopenta[b]pyridine, prioritizing the most promising candidates for synthesis.
Pharmacophore Modeling and Molecular Docking
The MEP and FMO analyses are instrumental in developing a pharmacophore model—an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary for biological activity. This model can be used to screen large virtual libraries for compounds that match the required features.
Furthermore, the optimized geometry and calculated partial charges are essential inputs for molecular docking simulations.[7] Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. Accurate charges derived from quantum mechanics, rather than generic force fields, can significantly improve the accuracy of these predictions, leading to a more reliable assessment of potential drug candidates.[7]
Conclusion
The theoretical study of 6,7-Dihydro-5H-cyclopenta[b]pyridine is a powerful, multi-faceted approach that provides indispensable insights for modern drug discovery. By leveraging a suite of quantum chemical methods—from DFT geometry optimizations to MEP and Fukui function analyses—researchers can build a comprehensive electronic-level understanding of this privileged scaffold. This knowledge facilitates the rational design of more potent and selective drug candidates, the interpretation of experimental data, and the prediction of molecular behavior, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
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Quantum mechanics implementation in drug-design workflows: does it really help? - NIH. [Link]
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Quantum Chemistry in Drug Discovery - Rowan Scientific. [Link]
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. [Link]
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Fukui function - Wikipedia. [Link]
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From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function - PMC - NIH. [Link]
-
Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited - ACS Publications. [Link]
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Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A . [Link]
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives . [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH. [Link]
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Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py . [Link]
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Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). [Link]
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A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine | Scientific.Net . [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives . [Link]
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A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega . [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold in the synthesis of various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 6,7-Dihydro-5H-cyclopenta[b]pyridine, offering insights for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Spectroscopic Overview
The structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine consists of a pyridine ring fused to a cyclopentane ring. This fusion imparts a unique electronic and conformational profile that is reflected in its spectroscopic signatures.
Caption: Molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this molecule, providing both the data and its detailed interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | dd | J ≈ 4.8, 1.5 |
| H-4 | 7.4 - 7.6 | d | J ≈ 7.5 |
| H-3 | 7.0 - 7.2 | dd | J ≈ 7.5, 4.8 |
| H-5 | 2.9 - 3.1 | t | J ≈ 7.5 |
| H-7 | 2.8 - 3.0 | t | J ≈ 7.5 |
| H-6 | 2.0 - 2.2 | quintet | J ≈ 7.5 |
Interpretation:
-
Aromatic Protons (H-2, H-3, H-4): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-8.5 ppm). H-2, being adjacent to the nitrogen atom, will be the most deshielded and appear at the lowest field, likely as a doublet of doublets due to coupling with H-3 and a smaller long-range coupling. H-4 will be downfield and coupled to H-3, appearing as a doublet. H-3 will appear as a doublet of doublets due to coupling with both H-2 and H-4.
-
Aliphatic Protons (H-5, H-6, H-7): The protons on the cyclopentane ring will be in the upfield region. The benzylic protons at C-5 and C-7 will be deshielded by the aromatic ring and are expected to appear as triplets around 2.8-3.1 ppm, each coupling with the two adjacent protons at C-6. The two protons at C-6 are expected to resonate as a quintet (or a more complex multiplet) due to coupling with the protons at C-5 and C-7.
This predicted spectrum is consistent with the data observed for various substituted derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine, where the core proton signals appear in similar regions, modulated by the electronic effects of the substituents[2][3].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-7a | 162.2 |
| C-2 | 146.8 |
| C-4 | 133.5 |
| C-4a | 131.9 |
| C-3 | 120.7 |
| C-7 | 33.0 |
| C-5 | 30.6 |
| C-6 | 23.3 |
(Data obtained from Thummel, R. P.; Kohli, D. K. J. Org. Chem. 1977, 42, 2742)
Interpretation:
-
Aromatic Carbons (C-2, C-3, C-4, C-4a, C-7a): The carbons of the pyridine ring and the bridgehead carbons appear in the downfield region (120-165 ppm). The carbon adjacent to the nitrogen (C-2) and the bridgehead carbon C-7a are the most deshielded. The other aromatic carbons (C-3, C-4, and C-4a) resonate at slightly higher fields.
-
Aliphatic Carbons (C-5, C-6, C-7): The sp³ hybridized carbons of the cyclopentane ring are found in the upfield region (20-35 ppm). The benzylic carbons (C-5 and C-7) are more deshielded than the C-6 carbon.
This data provides a clear carbon fingerprint of the molecule, which is invaluable for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups and vibrational modes within the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Medium | C-H stretching (aliphatic) |
| 1590 | Strong | C=N stretching (pyridine ring) |
| 1570 | Strong | C=C stretching (pyridine ring) |
| 1465 | Strong | CH₂ scissoring |
| 1435 | Strong | C=C stretching (pyridine ring) |
| 790 | Strong | C-H out-of-plane bending (aromatic) |
| 745 | Strong | C-H out-of-plane bending (aromatic) |
(Data obtained from the NIST WebBook and interpreted with support from Al-Saadi, A. A. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2008, 71, 326)
Interpretation:
-
C-H Stretching: The spectrum shows distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
-
Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the pyridine ring appear as a series of strong bands in the 1600-1400 cm⁻¹ region.
-
Aliphatic C-H Bending: The scissoring vibration of the CH₂ groups in the cyclopentane ring is observed around 1465 cm⁻¹.
-
Aromatic C-H Bending: The strong bands in the fingerprint region (below 800 cm⁻¹) are characteristic of the out-of-plane C-H bending of the substituted pyridine ring.
Caption: Key vibrational regions in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Electron Ionization Mass Spectrum (EI-MS):
| m/z | Relative Intensity (%) | Assignment |
| 119 | 100 | [M]⁺ (Molecular Ion) |
| 118 | 85 | [M-H]⁺ |
| 91 | 20 | [M-C₂H₄]⁺ |
| 65 | 10 |
(Data obtained from the NIST WebBook)
Interpretation:
The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 119, which corresponds to the molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine. The base peak is the molecular ion, indicating its relative stability under electron ionization. A significant peak is observed at m/z 118, corresponding to the loss of a hydrogen atom, likely from one of the benzylic positions to form a stable conjugated system. The peak at m/z 91 can be attributed to the loss of ethylene (C₂H₄) from the cyclopentane ring via a retro-Diels-Alder-type fragmentation.
Caption: Proposed fragmentation pathway in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6,7-Dihydro-5H-cyclopenta[b]pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
Infrared Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization and Analysis: Use electron ionization (EI) at 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Conclusion
The spectroscopic data of 6,7-Dihydro-5H-cyclopenta[b]pyridine provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra clearly define the proton and carbon environments, while the IR spectrum confirms the presence of the key functional groups and the overall aromatic and aliphatic nature of the molecule. The mass spectrum corroborates the molecular weight and offers insights into its fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.
References
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Thummel, R. P.; Kohli, D. K. Journal of Organic Chemistry, 1977 , 42(16), 2742-2747. [Link]
-
Al-Saadi, A. A. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008 , 71(2), 326-331. [Link]
-
NIST Chemistry WebBook, SRD 69: 5H-1-Pyrindine, 6,7-dihydro-. [Link]
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Ren, L. et al. Green Chemistry, 2015 , 17, 2497-2501. [Link]
-
El-Lateef, H. M. A. et al. ACS Omega, 2022 , 7(28), 24204–24220. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Novel Cyclopenta[b]pyridine Scaffolds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclopenta[b]pyridine core represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for targeting a variety of biological macromolecules. This guide provides a comprehensive overview of the known biological activities associated with this scaffold, details key synthetic strategies for derivatization, and presents robust experimental protocols for evaluating novel analogues. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating assays to ensure scientific integrity.
Introduction: The Emerging Importance of Cyclopenta[b]pyridines
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing fused rings are of particular interest due to their prevalence in natural products and their ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets. The cyclopenta[b]pyridine scaffold, a fusion of a cyclopentane and a pyridine ring, has emerged as a versatile template for the development of novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
The unique conformational constraints of this fused system allow for precise spatial orientation of functional groups, a critical factor in designing selective ligands for protein binding pockets. This guide will explore the synthetic accessibility of these scaffolds and delve into the key biological activities that make them a focal point of modern drug discovery.
Synthetic Strategies: Accessing Chemical Diversity
The exploration of the biological potential of cyclopenta[b]pyridines is fundamentally linked to the synthetic methodologies available to construct the core and its derivatives. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse libraries for high-throughput screening and subsequent structure-activity relationship (SAR) studies.
Several strategies have been developed, often involving cyclocondensation reactions. For instance, one effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as both the reagent and catalyst to yield highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[3] Another approach achieves direct oxidation of 2,3-cyclopentenopyridine analogues to the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using a manganese catalyst in water, highlighting a move towards greener synthetic chemistry.[4] More complex, multi-component reactions based on isocyanides have also been employed to rapidly construct intricate tricyclic systems containing the cyclopenta[b]pyridine core.[5]
The selection of a synthetic pathway should be guided by the desired substitution patterns, scalability, and atom economy. Early consideration of synthetic accessibility is paramount for the progression of a hit compound into a viable lead candidate.
Key Biological Activities and Therapeutic Targets
The cyclopenta[b]pyridine scaffold has been identified as a pharmacophore for several important biological activities. The specific therapeutic potential is largely dictated by the nature and position of substituents on the core structure.
Kinase Inhibition: A Prominent Anticancer Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The RAS/RAF/MEK/ERK (MAPK) pathway is a key cascade that controls cell proliferation and survival.[7][8] Mutations in kinases within this pathway, such as BRAF, can lead to constitutive activation and uncontrolled cell growth.[8][9] Consequently, the development of small molecule kinase inhibitors is a major focus of oncology research.[10][11]
Cyclopenta[b]pyridine derivatives have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) which are critical for cell cycle progression.[12] The scaffold can be functionalized to fit within the ATP-binding pocket of these enzymes, competing with the endogenous ATP and thereby blocking the downstream signaling cascade that promotes tumor growth.[8]
Featured Target: BRAF Kinase and the MAPK Pathway
The BRAF kinase is a serine/threonine kinase that acts as a central node in the MAPK signaling pathway.[7] Activating mutations, most commonly BRAFV600E, are found in a significant percentage of melanomas and other cancers.[13] These mutations lead to constant signaling for cell proliferation and survival.[7][9] Novel cyclopenta[b]pyridine derivatives can be designed to specifically target the ATP-binding site of mutant BRAF, inhibiting its activity and shutting down the oncogenic signaling.
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF\n(V600E Mutant)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Cyclopenta[b]pyridine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label=" Activates"]; RAS -> BRAF [label=" Activates"]; BRAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Nucleus [label=" Translocates to"]; Nucleus -> Proliferation [style=dashed]; Inhibitor -> BRAF [label=" Inhibits", color="#EA4335", arrowhead=tee]; } .dot Caption: The MAPK signaling pathway with targeted inhibition of mutant BRAF.
Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Pyridine-containing compounds have long been recognized for their therapeutic properties against infectious diseases.[2][14] Recent studies have shown that cyclopenta[c]pyridine derivatives, synthesized from the natural product cerbinal, exhibit potent activity against the Tobacco Mosaic Virus (TMV).[15][16][17] Specific derivatives demonstrated higher efficacy than the commercial antiviral agent ribavirin.[15][17]
Furthermore, cyclopenta[b]pyridine derivatives have been investigated for their antibacterial and antifungal properties.[1][18] The mechanism often involves disruption of essential cellular processes in the pathogen. The scaffold's versatility allows for modifications that can enhance potency and broaden the spectrum of activity against various bacterial and fungal strains.[19]
Anti-inflammatory Properties
Chronic inflammation is an underlying factor in numerous diseases. Some pyridine derivatives have demonstrated significant anti-inflammatory effects.[20] Fused heterocyclic systems, including cyclopenta[d]thieno[2,3-b]pyridines, have been synthesized and evaluated for their ability to reduce inflammation in animal models, showing promising activity compared to standard drugs like indomethacin.[21][22] The mechanism may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which are heme-dependent, suggesting a potential role for the nitrogen atom in the pyridine ring in coordinating with the iron center.[20]
Experimental Workflows for Biological Profiling
A systematic approach to evaluating the biological activity of novel cyclopenta[b]pyridine scaffolds is essential. This involves a tiered screening cascade, starting with broad cytotoxicity assessments, followed by specific primary assays against the target of interest, and culminating in secondary assays to confirm the mechanism of action.
// Nodes Synthesis [label="Synthesis of\nCompound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Tier 1:\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAssay [label="Tier 2:\nPrimary Target Assay\n(e.g., Kinase Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAssay [label="Tier 3:\nSecondary/Cellular Assay\n(e.g., Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis &\nLead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Cytotoxicity; Cytotoxicity -> PrimaryAssay [label="Non-toxic\ncompounds"]; PrimaryAssay -> SecondaryAssay [label="Active\nhits"]; SecondaryAssay -> SAR [label="Confirmed\nhits"]; SAR -> Synthesis [style=dashed, label="Iterative Design"]; } .dot Caption: A tiered experimental workflow for hit identification and validation.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[24] This initial screen is crucial to distinguish between compounds that kill cells (cytotoxic) and those that inhibit a specific pathway without causing immediate cell death, and to determine the appropriate concentration range for subsequent assays.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., a relevant cancer cell line like A375 melanoma for BRAF inhibitor screening) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel cyclopenta[b]pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[26]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25][26] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format for measuring kinase activity.[27][28][29] It relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a phycoerythrin-labeled antibody). In a kinase assay, a biotinylated substrate peptide and the kinase are incubated with ATP and the test compound. After the reaction, a Europium-labeled anti-phospho-specific antibody and a streptavidin-acceptor conjugate are added. If the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a high FRET signal. An effective inhibitor will prevent phosphorylation, leading to a low FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., BRAFV600E), biotinylated substrate peptide (e.g., a MEK1-derived peptide), and ATP at appropriate concentrations.
-
Compound Plating: Dispense the novel cyclopenta[b]pyridine compounds at various concentrations into a low-volume 384-well assay plate. Include a positive control (a known BRAF inhibitor like Vemurafenib) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Add the kinase and substrate peptide mixture to all wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents: a mixture of the Europium-labeled anti-phospho-antibody and the streptavidin-acceptor conjugate.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the acceptor and donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the percent inhibition (derived from the signal ratio) versus the log of the inhibitor concentration to determine the IC₅₀ value for each compound.
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these assays form the basis for understanding the structure-activity relationship of the novel scaffold. By comparing the IC₅₀ values of different derivatives, researchers can deduce which substituents and positions on the cyclopenta[b]pyridine core are critical for biological activity.
Example Data Summary Table:
| Compound ID | R1 Group | R2 Group | Cytotoxicity IC₅₀ (µM) [A375 cells] | BRAFV600E Kinase IC₅₀ (nM) |
| Cpd-01 | -H | -H | > 50 | 5,200 |
| Cpd-02 | -Cl | -H | 25.1 | 850 |
| Cpd-03 | -H | -NH(Ph) | 12.5 | 45 |
| Cpd-04 | -Cl | -NH(Ph-4-F) | 8.9 | 12 |
This systematic analysis allows for the rational design of the next generation of compounds, with modifications aimed at enhancing potency against the target, improving selectivity over other kinases, and optimizing pharmaceutical properties such as solubility and metabolic stability.
Conclusion and Future Directions
The cyclopenta[b]pyridine scaffold is a highly promising framework in modern medicinal chemistry. Its synthetic tractability and the diverse range of biological activities demonstrated by its derivatives make it a valuable starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. Future research should focus on exploring novel substitution patterns, employing computational modeling to guide rational design, and expanding the scope of biological targets. A thorough understanding of the SAR, coupled with robust and validated experimental protocols as outlined in this guide, will be critical to unlocking the full therapeutic potential of this privileged chemical scaffold.
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A Guide to Fused Pyridine Heterocyclic Compounds: Core Scaffolds in Modern Drug Discovery
Executive Summary: Fused pyridine heterocycles represent a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals.[1][2] Their unique combination of structural rigidity, tunable electronic properties, and capacity for specific hydrogen bonding interactions makes them a "privileged scaffold" in drug design.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of key fused pyridine systems for researchers, scientists, and drug development professionals. We will delve into the causal logic behind synthetic strategies, analyze reactivity profiles, and examine case studies of these compounds in targeted therapies, offering a field-proven perspective on their enduring importance.
The Fused Pyridine Core: A Privileged Scaffold
The fusion of a pyridine ring with other carbocyclic or heterocyclic systems creates a vast chemical space with profound implications for biological activity. The pyridine nitrogen atom is a key modulator of the molecule's properties. It acts as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets, and its electron-withdrawing nature influences the aromaticity and reactivity of the entire fused system.[3] This fusion leads to a rigid, planar structure that can efficiently interact with biological targets like enzyme active sites, enhancing potency and selectivity.[4]
Major classes of fused pyridines are broadly categorized by the nature of the fused ring:
-
Benzofused Pyridines: Systems where a benzene ring is fused to the pyridine, such as quinolines and isoquinolines.[5]
-
Heterocycle-fused Pyridines: Systems where another heterocycle (e.g., pyrrole, furan, pyrimidine, imidazole) is fused to the pyridine ring, giving rise to scaffolds like pyrrolopyridines, furopyridines, and imidazopyridines.[6]
Key Classes: Synthesis and Reactivity Profiles
A deep understanding of the synthesis and reactivity of these cores is fundamental to their successful exploitation in drug discovery. Method selection is not arbitrary; it is dictated by the desired substitution pattern and the inherent electronic nature of the target scaffold.
Benzofused Systems: Quinolines & Isoquinolines
Quinolines (benzo[b]pyridine) and isoquinolines (benzo[c]pyridine) are classic examples of fused pyridine systems found in numerous alkaloids and synthetic drugs.[7][8]
The construction of these bicyclic systems relies on well-established named reactions that provide reliable access to the core structures. The choice of reaction is dictated by the availability of starting materials and the desired final substitution pattern.
-
Skraup Synthesis (Quinoline): This is a robust method involving the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[8] The genius of this reaction lies in its efficiency: the sulfuric acid first dehydrates glycerol to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation in the same pot yield the quinoline ring. This method is chosen when simple, unsubstituted anilines are the starting point.
-
Bischler-Napieralski Synthesis (Isoquinoline): This is a primary method for producing 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines. It involves the cyclization of a β-phenylethylamine after acylation.[8] A dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, is crucial for promoting the intramolecular electrophilic aromatic substitution that forms the new ring. This strategy is ideal when the desired substitution is on the "benzene" portion of the final molecule, as this is derived from the starting β-phenylethylamine.
Caption: Workflow for the Skraup Synthesis of Quinoline.
The reactivity of quinoline and isoquinoline is a duality. The pyridine ring, being electron-deficient due to the electronegative nitrogen, is deactivated towards electrophilic attack but activated for nucleophilic substitution. Conversely, the benzene ring behaves more like a typical aromatic carbocycle.
-
Electrophilic Aromatic Substitution (EAS): This reaction occurs preferentially on the electron-rich benzene ring, typically at positions C5 and C8, as the pyridine ring is deactivated.[5][8]
-
Nucleophilic Aromatic Substitution (NAS): This occurs on the electron-deficient pyridine ring. A classic example is the Chichibabin reaction , where treatment with sodium amide (NaNH₂) introduces an amino group at C2 of quinoline or C1 of isoquinoline.[5] This reaction is a powerful tool for functionalizing the heterocyclic portion of the molecule.
Five-Membered Ring Fusions: Azaindoles & Bioisosteres
Fusing five-membered heterocycles like pyrrole, furan, or thiophene to a pyridine ring generates scaffolds such as pyrrolopyridines (azaindoles), furopyridines, and thienopyridines. These are of immense interest as they are often structural analogues or bioisosteres of purines, the building blocks of DNA and RNA.[6]
The synthesis of these heterocycles generally follows one of two logical pathways, offering flexibility based on precursor availability.[4]
-
Strategy A: Constructing the 5-Membered Ring. This involves starting with a pre-functionalized pyridine and building the second ring onto it. For example, a 2-aminopyridine can be a precursor for a pyrrolo[2,3-b]pyridine.
-
Strategy B: Constructing the Pyridine Ring. This approach starts with a furan, pyrrole, or thiophene derivative and builds the pyridine ring onto it. This is analogous to syntheses like the Hantzsch pyridine synthesis but on a heterocyclic template.[4]
Modern organic synthesis has augmented these classic methods with transition-metal-catalyzed cross-coupling reactions, which allow for the late-stage, modular assembly of complex fused systems.[9][10]
Caption: Core strategies for synthesizing 5-6 fused heterocycles.
Fused Pyridines in Modern Drug Development
The structural and electronic advantages of fused pyridine scaffolds have cemented their role in contemporary drug design, particularly in oncology and inflammatory diseases.[11][12]
Case Studies: FDA-Approved Fused Pyridine Drugs
The versatility of this scaffold is evident in the range of approved drugs that incorporate it.
| Drug Name | Fused Pyridine Core | Therapeutic Area | Mechanism of Action |
| Crizotinib | Pyrazolo[3,4-b]pyridine | Oncology | ALK/ROS1 Kinase Inhibitor |
| Piroxicam | Thieno[2,3-e]pyridine (as part of a larger system) | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID), COX inhibitor |
| Abiraterone | Pyrido[1,2-a]benzimidazole core | Oncology (Prostate Cancer) | CYP17A1 inhibitor, blocks androgen synthesis[1] |
| Roflumilast | Dichloro-substituted Quinoline | Anti-inflammatory (COPD) | Phosphodiesterase-4 (PDE4) inhibitor[1] |
| Bosutinib | Dichloro-substituted Quinoline | Oncology (Leukemia) | Src/Abl Tyrosine Kinase Inhibitor |
Mechanism Deep Dive: A Scaffold for Kinase Inhibition
Fused pyridine heterocycles are exceptionally well-suited to function as "hinge-binding" motifs in ATP-competitive kinase inhibitors.[12][13] The ATP-binding pocket of kinases has a conserved "hinge" region rich in hydrogen bond donors and acceptors.
Causality of Efficacy:
-
Hydrogen Bonding: The pyridine nitrogen is perfectly positioned to accept a hydrogen bond from a backbone amide NH group in the kinase hinge region, a critical anchor point for high-affinity binding.
-
Structural Rigidity: The planar, rigid nature of the fused ring system minimizes the entropic penalty upon binding, contributing to a favorable free energy of binding.
-
Vectorial Diversity: The fused ring provides multiple points for substitution, allowing chemists to project vectors into different sub-pockets of the ATP-binding site to optimize potency and selectivity.
Caption: Fused pyridine scaffold as a kinase hinge-binder.
Experimental Protocol: The Skraup Synthesis of Quinoline
This protocol describes a classic, self-validating method for synthesizing the parent quinoline ring. Understanding the function of each component is key to troubleshooting and adapting the reaction.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
Step-by-Step Methodology:
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, carefully add concentrated sulfuric acid to aniline while cooling in an ice bath. The formation of the anilinium salt is exothermic.
-
Causality: Sulfuric acid acts as the catalyst and dehydrating agent. Pre-mixing with aniline ensures it is protonated and ready for the subsequent steps.
-
-
Addition of Reagents: To the cooled mixture, add glycerol. Then, slowly add nitrobenzene. If the reaction is known to be too vigorous, a small amount of ferrous sulfate can be added as a moderator.
-
Causality: Glycerol is the precursor to the three-carbon acrolein unit. Nitrobenzene is the oxidizing agent required for the final aromatization step.
-
-
Heating and Reflux: Heat the mixture cautiously. The reaction is often vigorous and exothermic. Once the initial exotherm subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Causality: Heat is required to drive the dehydration of glycerol and the subsequent cyclization and oxidation steps.
-
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is strongly alkaline. This will free the quinoline base.
-
Causality: Neutralization is essential to deprotonate the quinoline product, making it insoluble in water and extractable.
-
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by distillation.
Conclusion
Fused pyridine heterocycles are a testament to the power of scaffold-based drug design. Their synthetic accessibility, combined with their inherent ability to engage in high-affinity interactions with biological targets, ensures their continued prominence in medicinal chemistry. From the classic syntheses of quinolines to modern catalytic methods for creating complex polycycles, the ability to rationally design and construct these frameworks is a critical skill for any scientist in the field. As our understanding of disease biology deepens, the versatility of the fused pyridine core will undoubtedly be leveraged to develop the next generation of targeted therapeutics.
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Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (n.d.). JournalsPub. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
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Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). ChemInform. [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. (2021). ResearchGate. [Link]
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Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (2023). Wiley Online Library. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC - NIH. [Link]
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Quinoline and Isoquinoline Overview. (n.d.). Scribd. [Link]
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Recent strategies for the synthesis of pyridine derivatives. (2010). Semantic Scholar. [Link]
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Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
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Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. (2024). Bentham Science. [Link]
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RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). De Gruyter. [Link]
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Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). ResearchGate. [Link]
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The Cyclopentapyridine Core: A Scaffold of Strategic Importance
An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,7-dihydro-5H-cyclopenta[b]pyridine, a pivotal heterocyclic scaffold in modern chemistry. We will delve into its synthesis, characterization, and reactivity, while also exploring the distinct properties and applications of its key structural isomers. The content is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to leverage these versatile building blocks in their work.
Cyclopentapyridines are bicyclic heterocyclic compounds featuring a pyridine ring fused to a cyclopentane ring. The position of the nitrogen atom and the fusion pattern give rise to different structural isomers, most notably the cyclopenta[b]pyridine and cyclopenta[c]pyridine systems. The partially saturated derivative, 6,7-dihydro-5H-cyclopenta[b]pyridine, offers a blend of aromaticity and three-dimensional structure, making it a highly valued building block.[1] Its rigid framework is a key feature in designing molecules for specific biological targets in pharmaceuticals and agrochemicals.[1] The exploration of its isomers is crucial, as subtle changes in the arrangement of atoms can lead to profoundly different biological activities.
Profile of the Core Compound: 6,7-Dihydro-5H-cyclopenta[b]pyridine
Also known as 2,3-Cyclopentenopyridine, this compound is the foundational structure from which many complex molecules are built.[1] Its importance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals like the cephalosporin antibiotic, Cefpirome.[2]
Molecular and Physical Properties
A summary of the key physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine is presented below.
| Property | Value | Citations |
| Molecular Formula | C₈H₉N | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| CAS Number | 533-37-9 | [1] |
| Appearance | White to off-white crystalline powder or clear brown liquid | [1][3] |
| Melting Point | 68-72°C | [1] |
| Boiling Point | 245-248°C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water | [1] |
Synthesis and Production
Several synthetic routes to 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives have been developed, each with distinct advantages. The choice of method often depends on the desired scale, available starting materials, and required substitution patterns.
A primary industrial method for producing the saturated scaffold is the catalytic hydrogenation of the aromatic precursor, 2,3-cyclopentenopyridine. This reaction typically involves heterogeneous catalysts under hydrogen pressure.
-
Rationale: The aromatic pyridine ring is relatively stable, requiring significant activation to undergo reduction.[4] Catalysts like Platinum oxide (PtO₂) are effective, often in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, making the ring more susceptible to hydrogenation.[4][5] Modern methods also utilize catalysts like rhodium on carbon or ruthenium-based catalysts, sometimes enabling the reaction under milder conditions or even in aqueous media.[4][6]
A highly efficient method for synthesizing the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, involves the direct oxidation of the methylene (CH₂) group adjacent to the pyridine ring.[7] This ketone is a versatile intermediate for further functionalization.
-
Causality: This reaction leverages the increased reactivity of the benzylic-like C-H bonds at the 5-position. A manganese(II) triflate (Mn(OTf)₂) catalyst with an oxidant like tert-Butyl hydroperoxide (t-BuOOH) provides excellent yield and chemoselectivity, favoring oxidation at this specific position while leaving the rest of the molecule intact.[7] The reaction can even be performed in water, aligning with green chemistry principles.[7]
Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation [7][8]
This protocol describes a laboratory-scale synthesis that highlights the efficiency of modern catalytic methods.
Step 1: Reaction Setup
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (6,7-dihydro-5H-cyclopenta[b]pyridine) (0.50 mmol).
-
Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol, 0.5 mol%).
-
Add 2.5 mL of water (H₂O).
Step 2: Reagent Addition and Reaction
-
Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).
-
Stir the resulting mixture vigorously at 25°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5) to elute the product.
Step 5: Product Characterization
-
The final product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is typically obtained as an off-white solid in high yield (~88%).[8]
-
Confirm the structure using NMR, IR, and mass spectrometry.
Diagram of Synthetic Workflow
Caption: Workflow for the Mn-catalyzed oxidation of the core scaffold.
Spectroscopic Characterization
The structural integrity of 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives is confirmed through standard spectroscopic techniques. The data below is characteristic for the ketone derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
| Technique | Characteristic Signals (in CDCl₃) | Citations |
| ¹H NMR | δ 8.82-8.77 (m, 1H, Py-H), 8.00 (d, 1H, Py-H), 7.34-7.28 (m, 1H, Py-H), 3.27 (t, 2H, -CH₂-), 2.81-2.74 (m, 2H, -CH₂-) | [8] |
| ¹³C NMR | δ 204.88 (C=O), 174.36, 155.72, 131.91, 130.33, 122.47 (Py-C), 35.78 (-CH₂-), 28.73 (-CH₂-) | [8] |
| IR (ATR) | ν ~2200 cm⁻¹ (for -C≡N derivatives), ~1600 cm⁻¹ (C=N) | [9] |
| HRMS (ESI) | [M+H]⁺ calculated for C₈H₈NO: 134.0606; found: 134.0598 | [8] |
-
Expert Interpretation: In the ¹H NMR, the signals above 7 ppm are characteristic of the protons on the pyridine ring. The two triplets or multiplets between 2.7 and 3.3 ppm are indicative of the adjacent methylene groups of the cyclopentane ring. In the ¹³C NMR, the most downfield signal around 205 ppm unequivocally confirms the presence of the ketone's carbonyl carbon.[8]
Key Structural Isomers: The Cyclopenta[c]pyridine Core
While the cyclopenta[b]pyridine scaffold is prominent, its structural isomer, cyclopenta[c]pyridine, represents a distinct and biologically significant class of compounds. These isomers are often derived from natural products, specifically monoterpene pyridine alkaloids, and their unique arrangement imparts different pharmacological profiles.[10]
Synthesis of Isomeric Scaffolds
The synthesis of fused heterocyclic systems like cyclopenta[c]pyridines often requires different strategic approaches compared to their [b] counterparts. A powerful and classic method for constructing such fused nitrogen heterocycles is the Pictet-Spengler reaction .[11]
-
Mechanism Rationale: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][12] The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring to form the new fused ring system.[11] This reaction is fundamental in the biosynthesis of many alkaloids and has been adapted for a vast range of synthetic targets.[13][14]
Diagram of Isomeric Relationship and Application Focus
Caption: Divergent applications of cyclopenta[b] and [c] pyridine cores.
Contrasting Biological Activities
The significance of exploring structural isomers is vividly demonstrated by the distinct biological activities of cyclopenta[c]pyridine derivatives. Research has shown these compounds to be promising candidates in agriculture and medicine.
-
Antiviral and Agrochemical Potential: Taking the natural product cerbinal as a lead compound, novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized.[15] Bioactivity tests revealed that several of these compounds exhibited potent activity against the Tobacco Mosaic Virus (TMV), with some showing higher efficacy than the commercial drug ribavirin.[15]
-
Broad-Spectrum Activity: Further studies on these derivatives demonstrated good larvicidal efficacy against agricultural pests like Plutella xylostella and broad-spectrum fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.[15] This highlights the potential of the cyclopenta[c]pyridine scaffold as a source of new agrochemical agents.
Advanced Applications and Methodologies
The versatility of the cyclopentapyridine core has led to its use in advanced synthetic methodologies and novel applications beyond traditional drug development.
Multicomponent Reactions for Library Synthesis
To accelerate the discovery of new bioactive molecules, chemists increasingly turn to multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials.
-
Efficiency and Innovation: Novel MCRs have been developed for the synthesis of highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[16][17] For instance, a condensation involving malononitrile, hydrogen sulfide, aldehydes, and a cyclopentene-derived enamine can rapidly generate complex pyridine cores.[16] This approach is highly modular, enabling the creation of large libraries of compounds for high-throughput screening.
Application as Corrosion Inhibitors
Certain derivatives have shown excellent performance as corrosion inhibitors for carbon steel in acidic environments.[9]
-
Mechanism of Action: The protective effect stems from the adsorption of the inhibitor molecules onto the steel surface. The nitrogen heteroatom in the pyridine ring, along with the π-electrons of the aromatic system and other functional groups (like the nitrile group), act as centers for adsorption.[9] This forms a protective film that isolates the metal from the corrosive medium, achieving inhibition efficiencies that can exceed 90%. This dual-action adsorption involves both physical (electrostatic) and chemical (coordinate bonding) interactions with the metal's surface.[9]
Conclusion and Future Outlook
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its isomers, particularly the cyclopenta[c]pyridines, are more than just chemical curiosities; they are foundational building blocks with proven and potential applications spanning pharmaceuticals, agrochemicals, and material science. The synthetic versatility, from classical methods like catalytic hydrogenation to modern manganese-catalyzed oxidations and multicomponent reactions, ensures their continued accessibility.
Future research will likely focus on:
-
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted derivatives, which is critical for optimizing pharmacological activity.
-
New Biological Targets: Screening existing and novel cyclopentapyridine libraries against a wider range of biological targets, including kinases, viruses, and microbial pathogens.
-
Materials Science: Exploring the rigid, nitrogen-containing scaffold for the development of novel polymers and functional materials.
By understanding the fundamental chemistry and strategic applications of these cores, researchers are well-equipped to innovate and develop the next generation of advanced molecules.
References
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxid
- Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine deriv
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (URL: )
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). (URL: )
- A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.Net. (URL: )
- Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Semantic Scholar. (URL: )
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Pictet–Spengler reaction. Wikipedia. (URL: [Link])
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. (URL: [Link])
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Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. (URL: [Link])
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(PDF) Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. ResearchGate. (URL: [Link])
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH. (URL: [Link])
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (URL: [Link])
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The mechanism of the Pictet–Spengler reaction. ResearchGate. (URL: [Link])
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THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS Presented to the Faculty of the Division of Graduate Studie. (URL: [Link])
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The Pictet-Spengler Reaction Updates Its Habits. MDPI. (URL: [Link])
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. (URL: [Link])
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])
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Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. (URL: [Link])
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Catalytic hydrogenation of pyridines in water. a) Data showing the... ResearchGate. (URL: [Link])
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Methodological & Application
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues: A Detailed Guide for Researchers
Introduction: The Significance of Fused Pyridine Scaffolds
The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a privileged scaffold in medicinal chemistry and materials science. This fused heterocyclic system, consisting of a pyridine ring fused to a cyclopentanone ring, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules and functional materials. Analogues of this structure have demonstrated potential as kinase inhibitors, antiviral agents, and corrosion inhibitors, underscoring the importance of robust and efficient synthetic methodologies for their preparation.[1][2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Strategic Approaches to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
The construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold can be achieved through several strategic synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the pyridine and cyclopentanone rings, as well as the availability of starting materials. This guide will focus on three prominent and versatile approaches:
-
Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridines: A direct and efficient method for the introduction of the keto functionality.
-
Multicomponent Condensation Reactions: A convergent approach for the rapid assembly of highly functionalized analogues.
-
Cyclocondensation via Vilsmeier-Haack Reaction: A classic and reliable method for the construction of the fused pyridine ring.
Method 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridines
This modern approach offers a direct and atom-economical route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through the selective oxidation of the benzylic C-H bond of the corresponding 2,3-cyclopentenopyridine precursors.[3][4] The use of manganese catalysts is advantageous due to their low cost, low toxicity, and high efficiency.
Expertise & Experience: The "Why" Behind the Method
The choice of a manganese catalyst, specifically Mn(OTf)₂, is predicated on its ability to activate a mild oxidant like tert-butyl hydroperoxide (t-BuOOH) for the selective oxidation of the CH₂ group adjacent to the pyridine ring.[4] This C-H bond is activated by the electron-withdrawing nature of the pyridine ring, making it susceptible to oxidation. The reaction is often performed in water, a green and sustainable solvent, which can also enhance the reactivity.[4]
Proposed Reaction Mechanism
The catalytic cycle is believed to involve a high-valent manganese-oxo species as the active oxidant. While the precise mechanism is complex and may vary with the specific manganese catalyst and oxidant, a plausible pathway is illustrated below. The reaction is initiated by the formation of a manganese(III) or manganese(IV) species, which then abstracts a hydrogen atom from the substrate to form a radical intermediate. Subsequent oxidation and hydrolysis lead to the desired ketone.
Caption: Proposed catalytic cycle for the manganese-catalyzed oxidation.
Detailed Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Materials:
-
2,3-Cyclopentenopyridine (1.0 eq)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.05 eq)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (5.0 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq) and deionized water.
-
Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.05 eq) to the mixture, followed by the slow, dropwise addition of t-BuOOH (5.0 eq) while stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 2,3-Cyclopentenopyridine | 77 | 208-212 | [3] |
| 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 2-Methyl-2,3-cyclopentenopyridine | 83 | - | [3] |
Method 2: Multicomponent Synthesis of Functionalized Analogues
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical, making it attractive for the rapid generation of libraries of analogues. For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a Hantzsch-type reaction or a variation thereof can be employed.
Expertise & Experience: The "Why" Behind the Method
The elegance of MCRs lies in their ability to construct complex scaffolds with high efficiency. By carefully selecting the starting materials, a wide range of substituents can be introduced in a single operation. The reaction typically proceeds through a cascade of well-established transformations, such as Knoevenagel condensation and Michael addition, culminating in a cyclization and aromatization sequence.[5][6] The choice of catalyst and reaction conditions is crucial to control the regioselectivity and yield of the desired product.
General Reaction Scheme
A typical multicomponent synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative involves the condensation of an aldehyde, a β-ketoester or a 1,3-dicarbonyl compound, and an amine source, often in the presence of a catalyst.
Caption: General workflow for a multicomponent pyridine synthesis.
Detailed Protocol: Synthesis of 2-Alkoxy-4-aryl-7-(arylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
This protocol is adapted from a method for synthesizing corrosion inhibitors.[1][7][8]
Materials:
-
2,5-Diarylidenecyclopentanone derivative (1.0 eq)
-
Propanedinitrile (malononitrile) (1.0 eq)
-
Sodium ethoxide or sodium methoxide (1.0 eq)
-
Anhydrous ethanol or methanol
-
Hydrochloric acid (for neutralization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 2,5-diarylidenecyclopentanone derivative (1.0 eq) and propanedinitrile (1.0 eq) in the appropriate anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide).
-
Base Addition: Add the sodium alkoxide (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically 1-3 hours).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.
-
Neutralization and Isolation: Pour the reaction mixture into ice-water and neutralize with dilute hydrochloric acid. Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and elemental analysis.
| Compound ID | Ar group | Alkoxy group | Yield (%) | Melting Point (°C) | Reference |
| CAPD-1 | Pyridin-2-yl | Ethoxy | - | - | [1][7][8] |
| CAPD-4 | 2-Methoxyphenyl | Ethoxy | 75 | 160-161 | [7][8] |
Method 3: Synthesis via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds. It can also be employed in cyclization reactions to form heterocyclic rings, including the pyridine ring in fused systems. This approach typically involves the reaction of a suitable precursor with the Vilsmeier reagent (a mixture of a substituted amide like DMF and an acid halide like POCl₃ or SOCl₂).
Expertise & Experience: The "Why" Behind the Method
The Vilsmeier-Haack reagent is a powerful electrophile that can react with a variety of nucleophiles. In the context of pyridine synthesis, it can act as a one-carbon source to facilitate the cyclization of an appropriately substituted open-chain precursor. The reaction proceeds through the formation of an iminium salt, which then undergoes an intramolecular electrophilic attack followed by elimination to yield the aromatic pyridine ring. This method is particularly useful when other cyclization strategies are not effective.
General Reaction Mechanism
The synthesis of the pyridine ring via a Vilsmeier-Haack type cyclization involves the initial formation of the Vilsmeier reagent, which then reacts with a suitable enamine or enolate precursor to initiate the cyclization cascade.
Caption: Generalized mechanism of pyridine ring formation via Vilsmeier-Haack cyclization.
Detailed Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
This protocol describes a multi-step synthesis where the final ring-closing step to form the pyridine ring is a Vilsmeier cyclization.[9]
Materials:
-
Precursor enamine (derived from cyclopentanone and benzylamine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool a solution of DMF in the chosen solvent in an ice bath. Slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Precursor: Dissolve the enamine precursor in the solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the required time, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Analyze the final product by spectroscopic methods to confirm its structure.
Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the pyridine and cyclopentane rings provide detailed information about the substitution pattern. For instance, the protons alpha to the pyridine nitrogen are typically deshielded and appear at a higher chemical shift.[4][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the cyclopentanone ring, typically in the range of 1680-1720 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will also be present.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Melting Point: The melting point is a useful indicator of the purity of a solid compound.
Conclusion and Future Outlook
The synthetic methods detailed in this guide provide a robust toolkit for the preparation of a wide range of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. The choice of synthetic strategy will be dictated by the specific target molecule and the desired substitution patterns. The manganese-catalyzed oxidation offers a direct and green approach, while multicomponent reactions provide a rapid and efficient means to generate structural diversity. The Vilsmeier-Haack reaction remains a valuable tool for specific cyclization scenarios.
As the importance of fused pyridine scaffolds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be a key area of future research.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]
-
Krasnaya, Z. A., & Bogdanov, V. S. (2007). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 56(10), 2133-2141. [Link]
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24467–24483. [Link]
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Synthesis of fused pyridines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. organic-chemistry.org. [Link]
-
Al-Zoubi, R. M. (2010). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]
-
Abdel-Aziz, H. A., et al. (2017). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 22(12), 2092. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. organic-chemistry.org. [Link]
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. [Link]
-
Chemical Supplier. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Fictional Chemical Supplier Website. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. [Link]
-
Jung, J.-C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]
-
Zhou, J. H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]
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Application Notes and Protocols for the Multicomponent Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a significant heterocyclic motif featured in a variety of biologically active compounds and functional materials. Its rigid, fused-ring structure provides a valuable framework for the development of novel therapeutic agents and specialized organic molecules. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex structures. By combining three or more starting materials in a single, atom-economical step, MCRs offer significant advantages over traditional linear synthetic routes, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules.[1] This guide provides detailed protocols and mechanistic insights into key MCRs for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.
Method 1: Alkoxide-Mediated Cyclocondensation of Diarylidenecyclopentanones
This robust and high-yielding MCR provides access to highly substituted 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. The reaction proceeds via a cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile (malononitrile), where a sodium alkoxide serves as both a reactant and a catalyst.[2]
Causality and Mechanistic Insights
The success of this reaction hinges on a domino sequence initiated by the Michael addition of the malononitrile anion to the α,β-unsaturated system of the diarylidenecyclopentanone. The alkoxide base (e.g., sodium ethoxide or methoxide) serves multiple crucial roles:
-
Base: It deprotonates malononitrile to generate the nucleophilic carbanion required for the initial Michael addition.
-
Nucleophile: It attacks one of the carbonyl groups of the intermediate, facilitating the cyclization cascade.
-
Reagent: The alkoxy group is incorporated into the final product structure as the 2-alkoxy substituent.
The reaction progresses through a series of intermediates, culminating in an intramolecular cyclization and subsequent dehydration/aromatization of the pyridine ring. This one-pot process efficiently constructs the complex heterocyclic core in excellent yields without the need for chromatographic purification.[2]
Visualizing the Mechanism: Alkoxide-Mediated Synthesis
Caption: Proposed mechanism for the alkoxide-mediated MCR.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[1][2]
Materials:
-
2,5-Diarylidenecyclopentanone derivative (1.0 mmol)
-
Propanedinitrile (malononitrile) (1.2 mmol)
-
Anhydrous Ethanol or Methanol (25 mL)
-
Sodium metal (2.0 mmol)
Procedure:
-
Preparation of Sodium Alkoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add sodium metal (2.0 mmol) to anhydrous alcohol (25 mL) under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture until all the sodium has reacted to form the corresponding sodium alkoxide solution.
-
Reactant Addition: To the freshly prepared sodium alkoxide solution, add the 2,5-diarylidenecyclopentanone (1.0 mmol) and malononitrile (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1][2]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold distilled water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of distilled water and then a small amount of cold ethanol. The product is often obtained in high purity, but can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]
Data Summary: Representative Examples
| Compound ID | Ar Substituent | Alkoxy Group | Yield (%) | M.P. (°C) | Key Spectral Data (IR, cm⁻¹) |
| CAPD-1 | Phenyl | Ethoxy | >80% | N/A | 2214 (C≡N), 1605 (C=N)[1] |
| CAPD-2 | 4-Chlorophenyl | Ethoxy | >80% | N/A | 2214 (C≡N), 1605 (C=N)[1] |
| CAPD-3 | 4-Methylphenyl | Ethoxy | >80% | N/A | 2214 (C≡N), 1605 (C=N)[1] |
| CAPD-4 | 2-Methoxyphenyl | Ethoxy | 75% | 160-161 | 2214 (C≡N), 1605 (C=N)[2] |
Note: Specific yield and melting point data for CAPD-1 to CAPD-3 were not provided in the source material, but are expected to be high based on the described methodology.[1]
Method 2: Alternative Multicomponent Condensation
An alternative and versatile multicomponent approach involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine (an enamine), and an alkylating agent.[3] This method highlights the modularity of MCRs, allowing for the incorporation of different functionalities into the final fused pyridine core.
Causality and Experimental Logic
This reaction likely proceeds through the formation of a complex intermediate derived from the initial reaction of malononitrile, hydrogen sulfide, and the aldehyde. The enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, serves as the C-C-N component that forms the fused pyridine ring. The enamine provides the necessary atoms to construct the dihydropyridine ring fused to the cyclopentane moiety. The final step involves an S-alkylation to install the desired alkylthio group. While a detailed, step-by-step protocol is not available in the cited literature, the combination of these reactants points towards a sophisticated domino reaction sequence.[3]
Visualizing the Reactant Relationships
Caption: Reactant relationships in an alternative MCR synthesis.
General Considerations and Related Synthetic Strategies
The synthesis of pyridine rings through multicomponent reactions is a well-established field. Several classical named reactions can be conceptually adapted to generate the 6,7-dihydro-5H-cyclopenta[b]pyridine core, often by using a cyclic β-dicarbonyl compound or a suitable enamine derived from cyclopentanone.
-
Hantzsch Dihydropyridine Synthesis: A cornerstone of pyridine synthesis, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5] Using a cyclic β-ketoester like 2-ethoxycarbonylcyclopentanone could, in principle, lead to the desired fused ring system after an oxidation step. The primary product is a dihydropyridine, which requires subsequent aromatization.[5]
-
Bohlmann-Rahtz Pyridine Synthesis: This method allows for the synthesis of substituted pyridines by condensing enamines with ethynylketones.[6][7] An enamine derived from cyclopentanone could be a key starting material for this transformation to build the fused pyridine ring directly, avoiding the need for a separate oxidation step.[6]
-
Guareschi-Thorpe Condensation: This reaction synthesizes pyridine derivatives from the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[8][9] This approach is particularly relevant as it often utilizes cyano-activated methylene compounds, similar to the protocols described above.
These established MCRs provide a rich toolbox for synthetic chemists. The choice of a specific method will depend on the desired substitution pattern, the availability of starting materials, and the desired operational simplicity. Modern variations often employ catalysts such as Lewis acids, organocatalysts, or heterogeneous catalysts to improve yields, reduce reaction times, and enhance the overall "greenness" of the synthesis.[10][11][12]
Conclusion
The multicomponent reaction protocols presented here offer efficient and straightforward methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These strategies are characterized by their operational simplicity, good to excellent yields, and the ability to generate significant molecular diversity from readily available starting materials.[1] By understanding the underlying mechanisms and the roles of each component, researchers can effectively apply and adapt these powerful synthetic tools for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.
- Krasnaya, Z. A., et al. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Request PDF on ResearchGate.
- Revista Desafio Online. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives.
- Taylor & Francis Online. (2022). One-pot multicomponent synthesis approach for tetrahydropyridines using polyaniline-zirconium oxide composites.
- ACS Publications. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
- NIH. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Merck Index. (n.d.). Guareschi-Thorpe Condensation.
- Merck Index. (n.d.). Guareschi-Thorpe Condensation.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
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- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis
Introduction: The Significance of Pyridin-5-ones and the Rise of Manganese Catalysis
Pyridin-5-one and its derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active compounds. Their synthesis, however, can be challenging, often requiring multi-step procedures and harsh reaction conditions. The direct, selective oxidation of a methylene group adjacent to a pyridine ring presents a highly attractive and atom-economical route to these valuable compounds.
Traditionally, such transformations have relied on stoichiometric, and often toxic, heavy metal oxidants. In recent years, the development of sustainable catalytic methods has become a paramount goal in organic synthesis. Manganese, being an earth-abundant and environmentally benign metal, has emerged as a powerful catalyst for a variety of oxidative transformations.[1][2] This application note provides a detailed guide to the synthesis of pyridin-5-one analogues via manganese-catalyzed C-H oxidation, offering a robust and environmentally conscious alternative to classical methods. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights gleaned from practical application.
Expertise & Experience: Understanding the "Why" Behind the Protocol
The direct oxidation of a C-H bond adjacent to a pyridine ring is a non-trivial transformation. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially deactivating it or leading to undesired side reactions.[2] The success of the manganese-catalyzed protocol described herein hinges on several key factors:
-
The Choice of Catalyst: Manganese(II) triflate (Mn(OTf)₂) is a versatile and effective catalyst for this transformation.[2][3] Its Lewis acidity and ability to access multiple oxidation states are crucial for the catalytic cycle. The triflate counter-ion provides a weakly coordinating environment, allowing for facile substrate and oxidant binding.
-
The Oxidant: tert-Butyl hydroperoxide (t-BuOOH) is a commercially available and relatively stable organic peroxide that serves as the terminal oxidant.[2][3] It is more soluble in organic solvents than hydrogen peroxide and offers a good balance of reactivity and selectivity.
-
Solvent System: The choice of solvent is critical. While water is an environmentally friendly solvent and has been shown to be effective for certain fused systems,[2][3] tert-butanol is often a better choice for the oxidation of simpler substituted benzylpyridines to ensure miscibility of the reactants.
The proposed mechanism for this reaction involves the formation of a high-valent manganese-oxo species, which is the active oxidant. This species then abstracts a hydrogen atom from the benzylic position of the pyridine substrate, followed by a radical rebound or further oxidation to yield the desired ketone.
Trustworthiness: A Self-Validating System for Reproducible Results
To ensure the reliability and reproducibility of this protocol, several control points are integrated into the workflow:
-
Purity of Reagents: The purity of the starting materials, catalyst, and oxidant is paramount. Impurities can poison the catalyst or lead to the formation of byproducts.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the catalyst and other reaction components by atmospheric oxygen, leading to more consistent results.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) should be used to monitor the progress of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of over-oxidized products.
-
Consistent Work-up and Purification: A standardized work-up and purification procedure is essential for obtaining the product in high purity and yield.
By carefully controlling these parameters, researchers can expect to achieve consistent and reliable results, making this protocol a trustworthy method for the synthesis of pyridin-5-one analogues.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylpyridine from 2-Benzylpyridine
This protocol details the synthesis of a representative pyridin-5-one analogue, 2-benzoylpyridine, from 2-benzylpyridine using a manganese(II) triflate catalyst.
Materials and Equipment:
-
2-Benzylpyridine
-
Manganese(II) triflate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
tert-Butanol (t-BuOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylpyridine (1.0 mmol, 169.2 mg).
-
Add tert-butanol (5 mL) to dissolve the starting material.
-
Add manganese(II) triflate (0.05 mmol, 17.6 mg, 5 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol, 0.43 mL of a 70 wt. % solution in H₂O) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to decompose any unreacted peroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-benzoylpyridine.
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzylpyridine | Mn(OTf)₂ (5) | t-BuOOH (3) | t-BuOH | 80 | 18 | ~85 |
| 2 | 4-Methyl-2-benzylpyridine | Mn(OTf)₂ (5) | t-BuOOH (3) | t-BuOH | 80 | 20 | ~82 |
| 3 | 2-(4-Chlorobenzyl)pyridine | Mn(OTf)₂ (5) | t-BuOOH (3) | t-BuOH | 80 | 24 | ~78 |
Yields are approximate and based on literature for similar transformations. Actual yields may vary.
Visualization of the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the proposed catalytic cycle and the experimental workflow.
Caption: Proposed catalytic cycle for the manganese-catalyzed oxidation of a C-H bond.
Caption: A streamlined overview of the experimental workflow.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. RSC Advances, 5(25), 19371-19374. [Link]
-
Ren, L., et al. (2015). ChemInform Abstract: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues Through Manganese-Catalyzed Oxidation of the CH 2 Adjacent to Pyridine Moiety in Water. ChemInform, 46(33). [Link]
-
Gao, S. et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. RSC Advances. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. RSC Publishing. [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Pyridine-3-Carbonitrile Derivatives via Cyclocondensation Reactions
Abstract
Pyridine-3-carbonitrile derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis, therefore, is a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth exploration of robust and efficient cyclocondensation strategies for the synthesis of these vital heterocyclic scaffolds. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind key synthetic routes, offering field-proven protocols and troubleshooting insights. This document is designed to empower researchers, scientists, and drug development professionals to confidently select and execute the optimal synthetic strategy for their specific target molecules.
Introduction: The Significance of the Pyridine-3-Carbonitrile Motif
The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds and natural products.[4][5] The incorporation of a nitrile group at the 3-position significantly modulates the electronic properties of the ring and provides a versatile chemical handle for further functionalization. This unique combination has led to the discovery of pyridine-3-carbonitrile derivatives with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[3][6][7]
The primary challenge in synthesizing these molecules lies in achieving high yields and regioselectivity while accommodating a diverse range of functional groups. Cyclocondensation reactions, which build the heterocyclic ring from acyclic precursors in a single transformative step, represent the most powerful and atom-economical approach.[8][9] This guide will focus on two preeminent cyclocondensation strategies: Multicomponent Reactions (MCRs) and the Guareschi-Thorpe Condensation.
Core Synthetic Strategy I: Multicomponent Reactions (MCRs)
MCRs are convergent synthetic operations where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each starting material.[10][11] This approach is highly prized for its efficiency, reduction of waste, and ability to rapidly generate molecular diversity, making it a cornerstone of modern drug discovery.[5] For the synthesis of pyridine-3-carbonitriles, a typical MCR involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a third component that provides the remaining atoms for the pyridine ring, often in the presence of a nitrogen source like ammonium acetate.[5][11]
Mechanistic Rationale
The reaction generally proceeds through a cascade of well-established transformations. The aldehyde first undergoes a Knoevenagel condensation with the active methylene nitrile to form a highly electrophilic α,β-unsaturated dinitrile (a Knoevenagel adduct). A second equivalent of the active methylene compound can then act as a nucleophile, attacking the β-position of the adduct in a Michael addition. The resulting intermediate, in the presence of a nitrogen source like ammonia (from ammonium acetate), undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the final polysubstituted pyridine-3-carbonitrile.
Visualization: General MCR Pathway
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and efficient experimental protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document provides a thorough examination of the underlying chemical principles, a step-by-step procedure for a reliable synthetic route, and methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core
The 6,7-Dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine, is a bicyclic heteroaromatic compound of significant interest in the pharmaceutical industry. Its rigid, fused-ring structure serves as a valuable building block for the development of novel therapeutic agents. This nucleus is a key intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[1] The unique spatial arrangement of its nitrogen atom and fused carbocyclic ring allows for diverse functionalization, leading to compounds with a wide range of biological activities.
Strategic Approaches to Synthesis
Several synthetic strategies have been developed to construct the 6,7-Dihydro-5H-cyclopenta[b]pyridine core. The choice of method often depends on the desired substitution pattern, scalability, and availability of starting materials. Common approaches include:
-
Cyclocondensation Reactions: These methods involve the formation of the pyridine ring by reacting a 1,5-dicarbonyl compound or its equivalent with an ammonia source. A notable example is the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide.[2][3] This approach is efficient for producing highly substituted derivatives.
-
Multicomponent Reactions: These reactions offer a streamlined approach to complex molecules in a single step. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents can yield functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4]
-
Friedländer Annulation: This classical method for quinoline synthesis can be adapted for pyridine ring formation. It involves the reaction of a 2-amino-substituted aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6][7]
-
Catalytic Dehydrogenation: Starting from the corresponding saturated piperidine derivative, catalytic dehydrogenation using catalysts like platinum or palladium on a support can be employed to introduce the aromaticity of the pyridine ring.[8][9]
-
Intramolecular Cyclization: Appropriately substituted precursors can undergo intramolecular cyclization to form the target ring system.[10]
This protocol will focus on a practical and efficient route involving the cyclization of a 1,5-dicarbonyl compound with ammonium acetate, a method noted for its use of readily available starting materials and operational simplicity.[5]
Detailed Experimental Protocol: Synthesis via 1,5-Dicarbonyl Cyclization
This section provides a step-by-step guide for the synthesis of 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, adapted from a proven methodology.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,5-Dicarbonyl Precursor (e.g., 2-(3-oxo-1,3-diphenylpropyl)cyclopentan-1-one) | ≥98% | Commercially Available | The specific 1,5-dicarbonyl will determine the final product's substitution. |
| Ammonium Acetate (NH₄OAc) | ACS Reagent Grade | Commercially Available | |
| Glacial Acetic Acid | ACS Reagent Grade | Commercially Available | |
| Chloroform (CHCl₃) | ACS Reagent Grade | Commercially Available | For extraction. |
| n-Hexane | ACS Reagent Grade | Commercially Available | For purification. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Commercially Available | For purification. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
Synthetic Workflow
Figure 1. Workflow for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives.
Step-by-Step Procedure
-
Reaction Setup: To a solution of the 1,5-dicarbonyl precursor (1.5 mmol) in 25 mL of glacial acetic acid in a round-bottom flask, add ammonium acetate (4.5 mmol).[5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of dichloromethane and n-hexane). The reaction is typically complete within 2-6 hours.[5]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.[5]
-
Extraction: To the crude residue, add chloroform (3 x 10 mL) and water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and n-hexane (e.g., 1:3 v/v) as the eluent.[5]
-
Crystallization: Further purification can be achieved by crystallization from a chloroform/n-hexane mixture (e.g., 1:2 v/v) to yield the pure 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[5]
Characterization and Data Analysis
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the H3 proton is typically observed between δ = 8.08 and 9.19 ppm.[5] Other aromatic and aliphatic protons should appear in their expected regions. |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and aromatic C-H stretching should be present. |
| Melting Point | A sharp melting point indicates high purity. |
For example, for 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the following ¹H NMR signals are characteristic: δ 1.43 (t, 3H), 2.87 (t, 2H), 3.09 (t, 2H), 4.61 (q, 2H), and 7.31–7.59 (m, 9H).[2][3]
Mechanistic Insights: The "Why" Behind the Protocol
The cyclization reaction proceeds through a variation of the Hantzsch pyridine synthesis. Ammonium acetate serves as the nitrogen source. The reaction is believed to be initiated by the condensation of ammonia with one of the carbonyl groups of the 1,5-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to afford the aromatic pyridine ring. The use of acetic acid as a solvent provides a protic environment that facilitates these steps. Oxidation to the final aromatic product is thought to occur via air oxidation.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up or purification. | Perform extractions carefully. Optimize the chromatography eluent system to ensure good separation. | |
| Impure Product | Incomplete reaction or side reactions. | Ensure the purity of starting materials. Optimize purification conditions (e.g., gradient elution in column chromatography). |
| Contamination with starting material. | Ensure the reaction has gone to completion before work-up. | |
| Reaction does not proceed | Inactive reagents. | Use fresh ammonium acetate and high-purity acetic acid. |
| Incorrect reaction conditions. | Verify the reaction temperature and ensure adequate stirring. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives. By understanding the rationale behind the experimental choices and adhering to the outlined procedure, researchers can confidently synthesize this important heterocyclic scaffold for applications in drug discovery and development. The methodology is robust, scalable, and utilizes readily accessible reagents, making it a valuable addition to the synthetic chemist's toolkit.
References
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link][2][3]
-
Dotsenko, V. V., et al. (2019). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Russian Chemical Bulletin, 68(10), 1904-1914. [Link][4]
-
Karapınar, G., et al. (2018). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Polycyclic Aromatic Compounds, 40(5), 1431-1442. [Link][5]
-
Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(5), 2891-2895. [Link][11][12]
-
Wang, W., et al. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 881-883, 533-536. [Link][13][14]
-
Imperial Chemical Industries Ltd. (1956). Catalytic dehydrogenation of piperidine. GB745400A. [8]
-
Rütgerswerke AG. (1984). Process for the catalytic dehydrogenation of piperidine. EP0099592A2. [9]
-
Zhejiang University of Technology. (2014). Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material. CN103539736B. [1]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link][7]
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The Versatile Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridine as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Fused Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for the development of new therapeutics is perpetual. Among the myriad of heterocyclic compounds, 6,7-Dihydro-5H-cyclopenta[b]pyridine, a fused pyridine-cyclopentane ring system, has emerged as a significant and versatile pharmaceutical intermediate. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust and reproducible, empowering the scientific community to harness the full potential of this important intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 68-72°C | [1] |
| Boiling Point | 245-248°C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water | [1] |
| Purity (HPLC) | ≥98.5% | [1] |
Safety and Handling: 6,7-Dihydro-5H-cyclopenta[b]pyridine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a cool, dry place away from incompatible materials.
Synthetic Pathways to 6,7-Dihydro-5H-cyclopenta[b]pyridine and its Derivatives
The efficient construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a critical first step in its utilization as a pharmaceutical intermediate. Several synthetic strategies have been developed, each with its own advantages in terms of starting material availability, scalability, and the potential for introducing functional diversity.
Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Gateway to Cefpirome
A notable and industrially relevant derivative is 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefpirome.[2][3] A practical and efficient multi-step synthesis starting from commercially available cyclopentanone and benzylamine has been reported.[2]
Diagram 1: Synthetic Pathway to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Caption: Multi-step synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Protocol 1: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine [2]
Step 1: Synthesis of N-Cyclopentylidene(phenyl)methanamine
-
To a reaction vessel, add benzylamine and cyclopentanone in a molar ratio of 1:1.02.
-
Heat the mixture to reflux at 117-121°C for 40 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.
Step 2: Synthesis of N-Benzyl-N-cyclopentenylacetamide
-
Cool the crude N-cyclopentylidene(phenyl)methanamine to 0-5°C.
-
Slowly add acetic anhydride (1.1 equivalents relative to benzylamine) while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.
-
Monitor the reaction by TLC. Upon completion, the crude product is used directly in the next step.
Step 3: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Cool the crude N-benzyl-N-cyclopentenylacetamide to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 0-5°C.
-
After the addition, heat the reaction mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully quench by hydrolysis at 40-45°C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
The overall yield for this three-step process is reported to be approximately 45.9%.[2] The structure of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy.[2]
Mechanistic Insight: The Vilsmeier-Haack Reaction
The final step of this synthesis involves a Vilsmeier-Haack type cyclization and chlorination. The Vilsmeier reagent, formed from a tertiary amide (in this case, the N-benzyl-N-cyclopentenylacetamide can be considered a precursor) and phosphorus oxychloride, is a key electrophilic species.
Diagram 2: Simplified Vilsmeier-Haack Cyclization Mechanism
Caption: Key stages of the Vilsmeier-Haack cyclization in the synthesis.
Multicomponent Reactions for Derivative Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step.[4] Several MCRs have been developed for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4]
Protocol 2: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [4]
This protocol describes a cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile, catalyzed by a sodium alkoxide.
Materials:
-
2,5-Diarylidenecyclopentanone derivative (0.02 mol)
-
Propanedinitrile (0.02 mol, 1.32 g)
-
Sodium ethoxide (if using ethanol) or sodium methoxide (if using methanol) (0.02 mol)
-
Anhydrous ethanol or methanol
Procedure:
-
In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative and propanedinitrile.
-
Add the sodium alkoxide and the corresponding anhydrous alcohol as the solvent.
-
Heat the reaction mixture to reflux at 80°C with stirring for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
-
The product can be further purified by recrystallization.
Characterization Data for a Representative Derivative (CAPD-4): [5]
-
Yield: 75%
-
Appearance: Yellow crystal
-
Melting Point: 160–161 °C
-
IR (ATR) νmax (cm-1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH₃-CH₂–O), 2.89 (t, J = 5.9 Hz, 2H, CH₂CH₂cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH₂CH₂cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH₂-CH₃), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom)
Application in Pharmaceutical Synthesis: The Case of Cefpirome
The most prominent application of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative is in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic with a broad spectrum of activity.[2][3] The 2-chloro derivative serves as the key building block for introducing the pyridinium moiety at the C-3 position of the cephalosporin core.
Diagram 3: Synthesis of Cefpirome using the Intermediate
Caption: Final step in the synthesis of Cefpirome.
The synthesis of Cefpirome from its precursors is a complex process that is often detailed in patent literature. One synthetic route involves the reaction of a 7-amino-cephalosporanic acid (7-ACA) derivative, such as cefotaxime, with 2,3-cyclopenta pyridine (6,7-dihydro-5H-cyclopenta[b]pyridine).[6] Another approach involves first reacting 7-ACA with 2,3-cyclopenta pyridine to form the pyridine-substituted intermediate (7-ACP), followed by acylation.[6]
Protocol 3: General Procedure for Cefpirome Synthesis (Illustrative) [6]
-
A 7-ACA derivative (e.g., cefotaxime) is dissolved in a mixed solvent system (e.g., organic solvent and water).
-
An alkali and a catalyst (e.g., NaI, KI) are added, and the mixture is stirred until dissolution.
-
6,7-Dihydro-5H-cyclopenta[b]pyridine is added to the reaction mixture.
-
The reaction is monitored by HPLC until completion.
-
The resulting Cefpirome solution is then typically treated with an acid (e.g., sulfuric acid) to facilitate crystallization and isolation of the final active pharmaceutical ingredient as a salt.
Broader Applications and Future Perspectives
While the synthesis of Cefpirome is a well-established application, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold holds promise for the development of a wide range of other bioactive molecules. Its derivatives have been investigated for various therapeutic areas, including:
-
Anticancer Agents: Certain derivatives have shown promising cytotoxic activity against cancer cell lines.[5]
-
Kinase Inhibitors: The rigid scaffold is suitable for designing inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[1]
-
Antiviral Agents: The pyridine moiety is a common feature in many antiviral drugs, and this scaffold provides a unique framework for new antiviral drug discovery.[1]
-
Neurokinin-1 (NK-1) Receptor Antagonists: While direct synthesis of known NK-1 antagonists from this specific intermediate is not extensively documented in readily available literature, the structural similarity of the pyridine core to known antagonists suggests its potential in this area.[7]
The development of novel synthetic methodologies, particularly efficient and scalable multicomponent reactions, will continue to expand the chemical space accessible from this versatile intermediate. This will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridine is a valuable and versatile intermediate in pharmaceutical synthesis. Its rigid, bicyclic structure provides a unique platform for the design of novel bioactive molecules. The synthetic routes to this scaffold and its derivatives are well-established, with detailed protocols available for both laboratory and industrial scale production. Its pivotal role in the synthesis of the fourth-generation antibiotic Cefpirome underscores its importance in modern medicine. As synthetic methodologies continue to evolve, the full potential of this remarkable scaffold in the discovery and development of new therapeutics is yet to be fully realized.
References
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-
El-Lateef, H. M. A., Shalabi, K., & Abdelhamid, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25387–25403. [Link]
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
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Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Advanced Materials Research, 634-638, 114-117. [Link]
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Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 110-113. [Link]
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Hoffmann, H. M. R., & N'Guessan, T. Y. (1988). Synthesis and structure-activity relationships in the cefpirome series. III. 7 Alpha-methoxy and 7 alpha-formamido analogues of cefpirome. The Journal of Antibiotics, 41(10), 1409–1417. [Link]
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Hoffmann, R., et al. (2005). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3640-3644. [Link]
- Generic Supplier Technical Data Sheet. (n.d.).
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Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27305-27328. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
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Application Notes and Protocols for Kinase Inhibitor Synthesis in Medicinal Chemistry
Introduction: The Pivotal Role of Kinases and Their Inhibitors
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes. The human genome encodes over 500 kinases, collectively known as the kinome, which control cell signaling pathways governing growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer. This has propelled the development of small molecule kinase inhibitors as a cornerstone of modern targeted therapy. As of 2021, over 70 small molecule kinase inhibitors have received FDA approval, revolutionizing the treatment landscape for various malignancies and other conditions.
This guide provides an in-depth exploration of the synthetic chemistry underpinning the development of these critical therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the strategic chemical thinking that drives the synthesis of potent and selective kinase inhibitors. We will delve into common and advanced synthetic strategies, provide detailed, validated protocols for the synthesis of exemplary kinase inhibitors, and offer practical guidance on troubleshooting and optimization.
I. Foundational Synthetic Strategies for Core Kinase Inhibitor Scaffolds
A significant portion of clinically approved kinase inhibitors are built upon a few "privileged" heterocyclic scaffolds that effectively mimic the adenine region of ATP, enabling competitive binding to the kinase active site. Understanding the synthesis of these core structures is fundamental to the field.
The Quinazoline Scaffold: A Staple in EGFR and VEGFR Inhibitors
The 4-anilinoquinazoline core is a prominent feature in numerous EGFR and VEGFR inhibitors, including gefitinib and erlotinib. The synthesis of this scaffold typically involves a multi-step sequence starting from substituted anthranilic acids.
Protocol 1: General Synthesis of a 4-Anilinoquinazoline Core
This protocol outlines a general and widely adopted route for the synthesis of the 4-anilinoquinazoline scaffold, the backbone of drugs like Gefitinib and Erlotinib.
Step 1: Cyclization to form the Quinazolinone Ring
-
Reaction: 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures.
-
Rationale: Formamide serves as both a reagent and a solvent, providing the one-carbon unit necessary to form the pyrimidine ring of the quinazoline system. The high temperature facilitates the condensation and subsequent cyclization.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product, 6,7-dimethoxyquinazolin-4(3H)-one.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Step 2: Chlorination of the Quinazolinone
-
Reaction: The quinazolinone is treated with a chlorinating agent, typically thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Rationale: This step converts the 4-oxo group into a more reactive 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
-
Procedure:
-
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (3-5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 80-110 °C depending on the solvent) for 2-4 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by slow addition to ice-water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product, 4-chloro-6,7-dimethoxyquinazoline, with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
Reaction: The 4-chloroquinazoline is reacted with a substituted aniline in the presence of a base.
-
Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. A base is often used to scavenge the HCl generated during the reaction.
-
Procedure:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable solvent like isopropanol or acetonitrile.
-
Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with the reaction solvent. If not, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final 4-anilinoquinazoline product.
-
The Pyrimidine Scaffold: A Versatile Core for Diverse Kinase Inhibitors
The pyrimidine ring is another cornerstone of kinase inhibitor design, found in drugs like imatinib.[1][2] Its synthesis often relies on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine derivative.[3]
Protocol 2: Synthesis of a 2-Aminopyrimidine Core
This protocol describes a common method for constructing the 2-aminopyrimidine ring, a key component of the groundbreaking drug Imatinib.
-
Reaction: Condensation of a β-ketoester with guanidine nitrate in the presence of a base.
-
Rationale: The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The base is required to deprotonate the guanidine and facilitate the reaction.
-
Procedure:
-
In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine nitrate (1 equivalent) and stir until dissolved.
-
Add the β-ketoester (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Add water to the residue, and the product, a substituted 2-aminopyrimidine, will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
II. Advanced Synthetic Methodologies
The demand for more potent, selective, and novel kinase inhibitors has driven the adoption of advanced synthetic strategies that enable the rapid exploration of chemical space.
Combinatorial Chemistry and Diversity-Oriented Synthesis
Combinatorial chemistry allows for the simultaneous synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity.[4][5] This approach has been instrumental in the discovery of novel kinase inhibitors.[5][6] Diversity-oriented synthesis (DOS) is a related strategy that focuses on creating structurally diverse and complex molecules from simple starting materials.[6]
A powerful example is the use of click chemistry-based fragment assembly to construct a kinase-focused library.[7] This involves the combinatorial assembly of kinase-privileged alkyne fragments and diversified azide fragments via cycloaddition reactions, leading to the rapid identification of potent lead candidates.[7]
Fragment-Based Drug Design (FBDD)
Fragment-based drug design has emerged as a powerful strategy for developing kinase inhibitors with high ligand efficiency.[8][9][10] This approach involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to the target kinase.[8][10] Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound.[8][10] A case study in the discovery of PDK1 inhibitors demonstrated the effectiveness of this approach, where fragment screening led to the identification of a potent aminoindazole lead compound.
The Role of Computational Chemistry
Computer-aided drug design (CADD) plays an increasingly vital role in the design and synthesis of kinase inhibitors.[11][12][13] Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target kinase to design inhibitors that fit optimally into the active site.[11] Ligand-based drug design (LBDD) relies on the knowledge of known active and inactive compounds to develop pharmacophore models that guide the synthesis of new inhibitors.[11][12] These computational methods help prioritize synthetic targets, reducing the time and resources required for lead discovery and optimization.[11]
III. Detailed Application Protocols for Key Kinase Inhibitors
The following section provides detailed, step-by-step protocols for the laboratory-scale synthesis of two widely used kinase inhibitors, Gefitinib and Imatinib. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Application Protocol 1: Synthesis of Gefitinib
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The following is a well-established synthetic route.
Overall Reaction Scheme:
Caption: Synthetic scheme for Gefitinib.
Materials and Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene
-
L-Methionine
-
Methanesulfonic acid
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16] Have a quenching solution (e.g., sodium bicarbonate) readily available.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Wear appropriate PPE throughout the synthesis.
Detailed Procedure:
-
Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one:
-
Combine 2-amino-4,5-dimethoxybenzoic acid (10 g, 1 eq) and formamide (50 mL) in a 250 mL round-bottom flask.
-
Heat the mixture at 125 °C for 5 hours.
-
Cool the reaction to room temperature and add 100 mL of water.
-
Stir for 30 minutes, then filter the precipitate.
-
Wash the solid with water (2 x 50 mL) and dry under vacuum to yield the product as a white solid.
-
-
Synthesis of 4-chloro-6,7-dimethoxyquinazoline:
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (8 g, 1 eq) in toluene (80 mL).
-
Add DMF (0.5 mL) and then slowly add thionyl chloride (15 mL, ~5 eq) at room temperature.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and pour it slowly onto crushed ice (200 g).
-
Stir for 30 minutes, then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by column chromatography if necessary.
-
-
Synthesis of Gefitinib:
-
A four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been developed.[3] In this process, the dichloroquinazoline is treated with 3-chloro-4-fluoroaniline in acetic acid.[3] The subsequent selective demethylation is achieved using an ionic liquid, followed by O-alkylation and a final dehalogenation to yield gefitinib.[3] This method avoids chromatographic purifications and uses more practical reaction temperatures.[3]
-
Characterization:
-
TLC: Monitor reaction progress using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Melting Point: Compare the melting point of the final product with the literature value.
-
NMR (¹H and ¹³C): Confirm the structure of the final product and intermediates.
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound.
Application Protocol 2: Synthesis of Imatinib Mesylate
Imatinib (Gleevec®) is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[17] The synthesis involves the construction of a central pyrimidine ring followed by coupling with two side chains.
Overall Reaction Scheme:
Caption: General synthetic pathway for Imatinib Mesylate.
Materials and Reagents:
-
1-(3-Pyridyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal
-
Guanidine nitrate
-
2-Methyl-5-nitroaniline
-
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
-
Reducing agent (e.g., iron powder, tin(II) chloride)
-
Methanesulfonic acid
-
Various organic solvents (ethanol, pyridine, etc.)
-
Bases (e.g., sodium ethoxide, pyridine)
-
Standard laboratory glassware and equipment
Safety Precautions:
-
Handle all chemicals with appropriate care, using PPE.
-
Pyridine is a toxic and flammable liquid with a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Nitroaromatic compounds can be toxic and potentially explosive. Handle with care.
Detailed Procedure:
A common industrial synthesis of Imatinib involves the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic ester in the presence of a base.[11] An alternative route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[18] A more detailed laboratory-scale synthesis is as follows:
-
Synthesis of the Pyrimidine Core:
-
Hydrogenation and Acylation:
-
Final Coupling and Salt Formation:
-
The final step is the coupling with the piperazine-containing side chain and subsequent salt formation with methanesulfonic acid to yield imatinib mesylate.[19][20] An efficient process for the large-scale production of imatinib with 99.99% purity and a 50% overall yield in four steps has been reported.[18][21]
-
Characterization:
-
TLC: Monitor the progress of each reaction step.
-
Melting Point: The melting point of Imatinib mesylate is reported to be in the range of 214-224 °C.[17]
-
Purity (HPLC): Purity should be >99%.[17]
-
NMR (¹H and ¹³C): Confirm the structure of the final product.
-
Mass Spectrometry: Confirm the molecular weight.
IV. Troubleshooting and Optimization
The synthesis of complex molecules like kinase inhibitors often presents challenges. Below are some common issues and strategies for optimization.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low yield in Suzuki coupling | - Inactive catalyst- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh, active palladium catalyst.- Ensure the boronic acid is pure and dry.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water). |
| Incomplete chlorination of quinazolinone | - Insufficient chlorinating agent- Presence of moisture | - Use a larger excess of thionyl chloride or oxalyl chloride.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Side reactions in nucleophilic aromatic substitution | - Reaction temperature too high- Strong nucleophile reacting at other sites | - Lower the reaction temperature and increase the reaction time.- Use a milder base.- Protect other reactive functional groups if necessary. |
| Difficulty in product purification | - Formation of closely related byproducts- Poor crystallization | - Optimize the reaction conditions to minimize byproduct formation.- Employ different purification techniques such as preparative HPLC or recrystallization from various solvent systems. |
V. Conclusion
The synthesis of kinase inhibitors is a dynamic and evolving field within medicinal chemistry. A deep understanding of the underlying synthetic strategies, coupled with the ability to execute and troubleshoot multi-step synthetic sequences, is essential for the development of the next generation of targeted therapies. This guide has provided a comprehensive overview of the key synthetic approaches, detailed protocols for the synthesis of important kinase inhibitors, and practical advice for overcoming common challenges. By integrating these principles and techniques, researchers can contribute to the ongoing advancement of this critical area of drug discovery.
VI. References
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. Available at:
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The use of computational methods in the discovery and design of kinase inhibitors. Available at:
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - OUCI. Available at:
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An In-depth Technical Guide to the Synthesis and Characterization of Imatinib - Benchchem. Available at:
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The use of computational methods in the discovery and design of kinase inhibitors - PubMed. Available at:
-
Fragment-based design of kinase inhibitors: a practical guide - PubMed. Available at:
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The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride - Benchchem. Available at:
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed. Available at:
-
An In-depth Technical Guide to the Synthesis and Characterization of Imatinib - Benchchem. Available at:
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Available at:
-
Design and combinatorial synthesis of a library of methylenesulfonamides and related compounds as potential kinase inhibitors - PubMed. Available at:
-
A Facile Total Synthesis for Large-Scale Production of Imatinib Base - ACS Publications. Available at:
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A New Synthesis of Gefitinib. Available at:
-
Design and combinatorial synthesis of a novel kinase-focused library using click chemistry-based fragment assembly - PubMed. Available at:
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Synthesis of Imatinib Mesylate. Available at:
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Synthesis of imatinib mesylate - ResearchGate. Available at:
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Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. - Oriental Journal of Chemistry. Available at:
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THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie. Available at:
-
The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing). Available at:
-
Practical synthesis of lapatinib - ResearchGate. Available at:
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at:
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. Available at:
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Thionyl chloride - Safety Data Sheet. Available at:
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Combinatorial chemistry in cancer drug development - PubMed. Available at:
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US8703967B2 - Crystal form of sunitinib malate - Google Patents. Available at:
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AXITINIB - New Drug Approvals. Available at:
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Gefitinib - New Drug Approvals. Available at:
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US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents. Available at:
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US9580406B2 - Processes for the preparation of axitinib - Google Patents. Available at:
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NEW CRYSTAL FORM OF SUNITINIB MALATE - European Patent Office - EP 2362873 B1 - Googleapis.com. Available at:
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Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Available at:
-
(PDF) Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. Available at:
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SAFETY DATA SHEET - Merck Millipore. Available at:
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed. Available at:
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Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - NIH. Available at:
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EP2186809A1 - New crystal form of sunitinib malate - Google Patents. Available at:
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ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB. Available at:
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Design and combinatorial synthesis of a library of methylenesulfonamides and related compounds as potential kinase inhibitors. | Semantic Scholar. Available at:
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Axitinib synthesis - ChemicalBook. Available at:
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CN101735196B - Method for synthesizing Imatinib - Google Patents. Available at:
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A Facile Total Synthesis for Large-Scale Production of Imatinib Base | Organic Process Research & Development - ACS Publications. Available at:
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Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. Available at:
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A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications. Available at:
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An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing). Available at:
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Lapatinib Synthetic Routes - MedKoo Biosciences. Available at:
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Dasatinib monohydrate: Structure and Synthesis method - ChemicalBook. Available at:
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Fragment-Based Design of Kinase Inhibitors: A Practical Guide - ResearchGate. Available at:
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Fragment-based approaches to enzyme inhibition - PMC - PubMed Central - NIH. Available at:
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Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. Available at:
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Application Notes & Protocols: Development of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the development and evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as potent corrosion inhibitors. We delve into the rationale behind their molecular design, provide detailed protocols for their synthesis, and outline a multi-faceted approach for evaluating their performance. This guide integrates gravimetric, electrochemical, surface analysis, and computational methods to create a robust framework for inhibitor development, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Cyclopenta[b]pyridine Derivatives
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, from oil and gas to infrastructure.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[3] These molecules function by adsorbing onto a metal's surface to form a protective barrier, thereby impeding the corrosive process.[4][5]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure.[2] Compounds containing heteroatoms (like Nitrogen, Sulfur, and Oxygen) and π-electrons (from aromatic rings or multiple bonds) are particularly effective.[5][6] These features facilitate strong adsorption onto the metal surface through two primary mechanisms:
-
Physisorption: Electrostatic interactions between the charged metal surface and charged inhibitor molecules.[7][8]
-
Chemisorption: Coordinate-type bonding involving electron donation from the inhibitor's heteroatoms to the vacant d-orbitals of the metal atoms.[8]
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a highly promising platform for designing new corrosion inhibitors. Its fused ring system incorporates a pyridine moiety, which is a key functional group in many successful inhibitors due to the high electron density on the nitrogen atom.[7][9] This nitrogen atom acts as a primary adsorption center. The planar structure and potential for extensive π-conjugation in its derivatives further enhance its ability to cover the metal surface, creating a stable and effective protective film.
This guide outlines the complete workflow for developing and validating these compounds, from their chemical synthesis to their comprehensive performance evaluation.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
A versatile and efficient method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multi-step process beginning with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclocondensation.[7][10] This approach allows for significant structural diversity by varying the initial aldehyde reactants.
Protocol 1: Synthesis via Cyclocondensation
This protocol is adapted from the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which have shown exceptional inhibition efficiency.[7][8]
Objective: To synthesize a target cyclopenta[b]pyridine derivative.
Materials:
-
Cyclopentanone
-
Aromatic aldehydes (2 equivalents)
-
Propanedinitrile
-
Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)
-
Ethanol or Methanol
-
Standard laboratory glassware for reflux and filtration
Step-by-Step Procedure:
-
Synthesis of Diarylidenecyclopentanone Intermediate:
-
In a round-bottom flask, dissolve cyclopentanone (1 mol) and the chosen aromatic aldehyde (2 mol) in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, a 2,5-diarylidenecyclopentanone, often precipitates. Filter the solid, wash with cold ethanol, and dry.[7]
-
Scientist's Note: The Knoevenagel condensation is highly efficient for creating the α,β-unsaturated ketone system necessary for the subsequent steps. The choice of aldehyde directly determines the peripheral groups on the final inhibitor molecule, which can significantly impact its solubility and electronic properties.
-
-
Cyclocondensation Reaction:
-
In a separate flask equipped with a reflux condenser, add the synthesized 2,5-diarylidenecyclopentanone (1 mol) and propanedinitrile (1 mol) to a sodium alkoxide solution (e.g., sodium ethoxide in ethanol).[7][11]
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Scientist's Note: This crucial step involves a Michael addition of the propanedinitrile to the unsaturated system, followed by an intramolecular cyclization and dehydration, catalyzed by the alkoxide base, to form the stable pyridine ring.[7]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
The resulting precipitate is the crude 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
-
Filter the product, wash thoroughly with water, and dry.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to achieve high purity.
-
Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
-
Mechanism of Corrosion Inhibition
The synthesized derivatives inhibit corrosion by adsorbing onto the metal surface, forming a barrier between the metal and the corrosive medium.[3] This adsorption is a complex process involving both physical and chemical interactions, which can be visualized as a multi-point anchoring of the inhibitor molecule to the substrate.
The adsorption process typically follows an established isotherm model, with the Langmuir isotherm being frequently observed for these types of inhibitors.[7][11] This model assumes the formation of a monolayer of inhibitor molecules on the metal surface.
Experimental Evaluation Protocols
A rigorous evaluation requires a combination of techniques to quantify inhibition efficiency, elucidate the mechanism, and visualize the protective film.
Gravimetric (Weight Loss) Method
This is a fundamental and direct method for determining the corrosion rate and inhibition efficiency.[13][14]
Objective: To measure the mass loss of a metal coupon over time in a corrosive medium, with and without the inhibitor.
Materials:
-
Metal coupons (e.g., carbon steel) of known dimensions
-
Silicon carbide abrasive paper (various grits)
-
Corrosive solution (e.g., 1 M H₂SO₄ or 1 M HCl)
-
Synthesized inhibitor at various concentrations
-
Thermostatic water bath
-
Analytical balance (±0.1 mg precision)
-
Acetone, distilled water, ethanol
Step-by-Step Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons using successively finer grades of silicon carbide paper, rinse with distilled water, degrease with acetone, rinse again with ethanol, and dry completely.[14]
-
Scientist's Note: This preparation process is critical for reproducibility. It removes any existing oxide layers and ensures a standardized surface roughness and energy across all samples.[15]
-
-
Initial Measurement: Accurately weigh each prepared coupon using an analytical balance and record its initial weight (W₀). Measure the surface area (A) of each coupon.
-
Immersion:
-
Prepare a series of beakers containing the corrosive solution. For the test groups, add the inhibitor at different concentrations (e.g., 0.1 mM to 1.0 mM). Include a "blank" beaker with no inhibitor as a control.
-
Immerse one coupon into each beaker. Place the beakers in a thermostatic water bath set to the desired temperature (e.g., 25 °C) for a fixed duration (e.g., 6, 12, or 24 hours).[6][16]
-
-
Post-Immersion Cleaning:
-
After the immersion period, carefully remove each coupon.
-
Rinse with distilled water and gently scrub with a soft brush to remove loose corrosion products.
-
Rinse again with ethanol, dry thoroughly, and re-weigh to get the final weight (W₁).[14]
-
-
Calculations:
Electrochemical Evaluation
Electrochemical methods provide rapid results and valuable mechanistic insights into the corrosion process.[15][18] A standard three-electrode electrochemical cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
A. Potentiodynamic Polarization (PDP)
PDP studies help determine the corrosion kinetics and identify whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type).[7]
Protocol:
-
Immerse the three-electrode setup in the corrosive solution (with or without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting logarithm of current density (log i) versus potential (E).
-
Data Interpretation:
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[10]
-
A significant shift in E_corr (>85 mV) in the presence of the inhibitor indicates either anodic or cathodic control. A smaller shift suggests a mixed-type inhibitor.[2]
-
Calculate IE% using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[7]
Protocol:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Data Interpretation:
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased resistance to corrosion.
-
The data is fitted to an equivalent electrical circuit to extract parameters. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value signifies better inhibition.
-
Calculate IE% using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.[19]
-
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the inhibitor's action.
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupons. A sample corroded without an inhibitor will show a rough, pitted surface, while a well-inhibited sample will appear much smoother, similar to the pre-immersion polished state.[7][11]
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique used to determine the elemental and chemical composition of the surface film. XPS can confirm the presence of elements from the inhibitor molecule (e.g., N, S, O) on the metal surface, providing direct evidence of adsorption.[20][21][22]
-
Atomic Force Microscopy (AFM): Provides three-dimensional topographical images of the surface at high resolution. It can be used to quantify the reduction in surface roughness due to the protective inhibitor film.[23]
Protocol Note for Sample Preparation: After immersion, samples for surface analysis must be handled carefully. A gentle rinse with a volatile solvent like ethanol or acetone followed by drying in a stream of inert gas (e.g., nitrogen) is recommended to preserve the adsorbed inhibitor film without introducing artifacts.[24]
Computational Modeling (Quantum Chemical Calculations)
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for correlating a molecule's electronic structure with its potential as a corrosion inhibitor.[25][26] These studies can predict the effectiveness of a new inhibitor design before it is synthesized, saving significant time and resources.
Key Parameters and Their Significance: [9][27][28]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. A higher E_HOMO value generally corresponds to a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition efficiency.[28]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often translates to stronger adsorption and better inhibition.[28]
-
Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface, potentially enhancing physisorption.
-
Mulliken Charges: This analysis helps identify the specific atoms (e.g., the pyridine nitrogen) that are the most likely sites for interaction with the metal surface.[25]
| Parameter | Desired Value for High Inhibition | Rationale |
| E_HOMO | High (Less Negative) | Indicates strong electron-donating ability for chemisorption.[28] |
| E_LUMO | Low (More Negative) | Indicates ability to accept electrons from the metal surface. |
| Energy Gap (ΔE) | Low | Low energy gap signifies higher reactivity and easier polarization.[28] |
| Electronegativity (χ) | Low | Lower tendency to attract electrons, facilitating donation. |
| Global Hardness (η) | Low | Soft molecules are more reactive and polarizable.[28] |
Table 1: Correlation of Quantum Chemical Parameters with Inhibition Efficiency.
Data Analysis: Adsorption Isotherms
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms.[29]
Protocol:
-
Calculate the degree of surface coverage (θ) at each inhibitor concentration (C) using the IE% values (θ = IE% / 100) obtained from weight loss or electrochemical measurements.
-
Plot the data according to the linear forms of different isotherm equations (e.g., Langmuir, Temkin, Frumkin).[19][30]
-
Langmuir Isotherm: The linear form is C/θ = 1/K_ads + C. A plot of C/θ versus C should yield a straight line if the Langmuir model is followed.
-
The model with the linear regression coefficient (R²) closest to 1 is considered the best fit.[19]
-
From the intercept of the Langmuir plot, the adsorption equilibrium constant (K_ads) can be calculated. This value is then used to determine the standard free energy of adsorption (ΔG°_ads), which provides insight into the nature of the adsorption (physisorption vs. chemisorption).[27][31]
Conclusion
The development of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives represents a promising avenue in the search for high-efficiency, environmentally conscious corrosion inhibitors. Their versatile synthesis allows for fine-tuning of molecular properties to maximize performance. By employing the integrated workflow of synthesis, multi-faceted experimental evaluation, and theoretical validation described in these notes, researchers can systematically design, test, and understand the mechanisms of novel corrosion inhibitors, accelerating the development of next-generation materials protection technologies.
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Al-Ghamdi, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed. [Link]
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ResearchGate. (n.d.). (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. [Link]
-
Al-Ghamdi, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
-
Vignal, V., et al. (2020). Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. MDPI. [Link]
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Lindsay, R., et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. National Institutes of Health. [Link]
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ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. ResearchGate. [Link]
-
Vera, R., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Publications. [Link]
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Tobi, F. A., et al. (2012). DFT studies of pyridine corrosion inhibitors in electrical double layer: Solvent, substrate, and electric field effects. ResearchGate. [Link]
-
ResearchGate. (n.d.). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. ResearchGate. [Link]
-
Li, P., et al. (2023). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]
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Kumar, S., et al. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. SciSpace. [Link]
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Synthesis of Aminocyclopenta[b]pyridine Derivatives: A Detailed Guide to One-Pot Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Aminopyridine Scaffolds
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive compounds.[1] These nitrogen-containing heterocycles are of immense interest in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Specifically, derivatives that incorporate a cyclopentane ring, forming cyclopenta[b]pyridines, offer a rigid and structurally unique framework that can be exploited for the fine-tuning of drug candidates. This guide provides a comprehensive overview and detailed protocols for the efficient one-pot synthesis of aminocyclopenta[b]pyridine derivatives, a class of compounds with significant potential in modern drug development.
Strategic Approach: The Power of Multicomponent Reactions (MCRs)
Traditional linear synthetic routes to complex heterocyclic systems are often plagued by multiple steps, leading to low overall yields, significant waste generation, and laborious purification processes. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[4][5] By combining three or more starting materials in a single reaction vessel, MCRs allow for the rapid and efficient construction of complex molecular architectures with high atom economy and operational simplicity.[6] This approach is particularly well-suited for the synthesis of substituted aminopyridines, enabling the creation of diverse chemical libraries for high-throughput screening.
This application note will focus on a robust and widely applicable one-pot, four-component reaction for the synthesis of 2-amino-3-cyanocyclopenta[b]pyridine derivatives, starting from readily available cyclopentanone precursors.
Core Synthetic Strategy: One-Pot Four-Component Synthesis
A highly efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives fused with a cyclopentane ring involves a one-pot condensation of an aldehyde, malononitrile, a cyclopentanone derivative, and ammonium acetate.[3][7] This reaction can often be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction rate and improve yields.[7][8]
Reaction Principle and Mechanism
The reaction proceeds through a cascade of interconnected equilibria, beginning with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the cyclopentanone can react with malononitrile to form a cyclopentylidenemalononitrile. These reactive intermediates then undergo a Michael addition with the enamine formed in situ from the cyclopentanone and ammonium acetate. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation by air) to yield the stable aminopyridine ring system. The use of ammonium acetate is crucial as it serves as both a catalyst and the source of the nitrogen atom for the pyridine ring.
Below is a generalized workflow for this multicomponent synthesis.
Figure 1: General workflow for the one-pot synthesis of aminocyclopenta[b]pyridine derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-aryl-3-cyano-5,6,7-trihydro-cyclopenta[b]pyridines
This protocol is adapted from a general method for the four-component synthesis of 2-amino-3-cyanopyridines.[3][7]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyclopentanone (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (optional, 5-10 mL)
Equipment:
-
Round-bottom flask (25 mL) or microwave reaction vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Reflux condenser (if using conventional heating)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Charging: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), cyclopentanone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Reaction Conditions (Choose one):
-
Conventional Heating: Add ethanol (5-10 mL) to the flask. Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Microwave Irradiation (Solvent-Free): Place the mixture of reactants in a microwave-safe vial. Irradiate the mixture in a microwave reactor at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120°C) for a shorter duration, typically 5-15 minutes.[7] Monitor for completion by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials and ammonium acetate.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water (50 mL). The product should precipitate out. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Data Presentation:
| Entry | Aldehyde | Reaction Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | Reflux in Ethanol | 3 h | ~85% |
| 2 | 4-Chlorobenzaldehyde | Microwave (120°C) | 10 min | ~92% |
| 3 | 4-Methoxybenzaldehyde | Reflux in Ethanol | 4 h | ~88% |
Table 1: Representative yields for the synthesis of 2-amino-4-aryl-3-cyano-5,6,7-trihydro-cyclopenta[b]pyridines.
Protocol 2: Synthesis of 2-Alkoxy-4-aryl-7-(arylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
This protocol describes a variation starting from a pre-formed 2,5-diarylidenecyclopentanone, which is then cyclized with propanedinitrile (malononitrile) in the presence of a sodium alkoxide.[9]
Step 1: Synthesis of 2,5-Diarylidenecyclopentanone
-
In a round-bottom flask, dissolve cyclopentanone (1.0 mmol) and the desired aromatic aldehyde (2.0 mmol) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product often precipitates and can be collected by filtration.
Step 2: Cyclocondensation to form the Cyclopenta[b]pyridine
Materials:
-
2,5-Diarylidenecyclopentanone (0.02 mol)
-
Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)
-
Sodium ethoxide (0.02 mol, 1.36 g) or Sodium methoxide (0.02 mol, 1.08 g)
-
Anhydrous ethanol or methanol
Procedure:
-
Reactant Charging: To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and the corresponding sodium alkoxide (0.02 mol).[9]
-
Solvent Addition: Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.
-
Reaction: Reflux the reaction mixture at 80°C for 1 hour with stirring.[9]
-
Work-up: Cool the reaction mixture to room temperature and then dilute it with 150 mL of distilled water.
-
Isolation: Collect the precipitated solid product by filtration. The product is often of high purity and may not require further chromatographic purification.[9]
Figure 2: Two-step synthesis of 2-alkoxy-cyclopenta[b]pyridine derivatives.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The progress of the reactions can be easily monitored by TLC. The final products are typically crystalline solids that can be purified by simple filtration and recrystallization, often yielding highly pure compounds. The structures of the synthesized aminopyridine derivatives can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][9]
Conclusion and Future Outlook
The multicomponent synthesis of aminocyclopenta[b]pyridine derivatives from cyclopentanone represents a highly efficient, atom-economical, and versatile strategy for accessing these valuable heterocyclic scaffolds. The operational simplicity and the ability to generate a wide array of derivatives by simply varying the starting materials make these methods particularly attractive for applications in medicinal chemistry and drug discovery. Further exploration of different catalysts, reaction conditions, and starting materials will undoubtedly lead to the discovery of novel aminopyridine derivatives with enhanced biological activities.
References
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- One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols - Benchchem. (n.d.).
- Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.).
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025).
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (2005).
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH. (n.d.).
-
Rapid construction of tricyclic tetrahydrocyclopenta[4][10]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction - NIH. (2024).
- (PDF)
- Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Deriv
- Streamlining the Synthesis of Pyridones through Oxidative Amin
- A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.).
- Four‐component synthesis of pyridines from aldehyde, malononitrile and...
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives - Open Access Library (OALib). (2016).
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). (n.d.).
- Microwave‐Assisted, One‐Pot Multicomponent Synthesis of Some New Cyanopyridines. (n.d.).
- Magnetically recoverable catalysts for the preparation of pyridine deriv
- One-pot synthesis of multi-substituted aminopyridines 17–26.
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction
6,7-Dihydro-5H-cyclopenta[b]pyridine, a bicyclic heteroaromatic compound, serves as a crucial structural motif in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the precise and accurate determination of their structure, purity, and physicochemical properties a cornerstone of successful research and development. This guide provides a comprehensive overview of the analytical methodologies for the full characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridine, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as procedural steps but as a framework for critical thinking, emphasizing the rationale behind each technique and parameter selection to ensure data integrity and reproducibility.
Logical Workflow for Characterization
A systematic approach to characterization is paramount. The following workflow outlines a logical sequence of analytical techniques to confirm the identity, purity, and structure of a synthesized batch of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Caption: Logical workflow for the analytical characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Chromatographic Methods: Purity Assessment and Quantification
Chromatographic techniques are indispensable for assessing the purity of 6,7-Dihydro-5H-cyclopenta[b]pyridine and for quantifying it in various matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification. Given the basic nature of the pyridine ring, peak tailing can be a challenge.[1] Therefore, careful method development is crucial.
Expertise & Experience: The nitrogen atom in the pyridine ring can interact with acidic silanols on the surface of standard silica-based C18 columns, leading to poor peak shape. To mitigate this, a column designed for basic analytes or the use of a mobile phase additive like a buffer or an ion-pairing agent is recommended.[2][3]
Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) or a column specifically designed for basic compounds.
-
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of acetonitrile (ACN) and water.
-
To improve peak shape, a buffer such as formic acid (0.1%) or ammonium formate can be added to the mobile phase.[2]
-
Example Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) may be employed for optimal separation from impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
-
Dissolve in a suitable solvent (e.g., a small volume of ACN or methanol) and dilute with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.[4]
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for further applications.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. 6,7-Dihydro-5H-cyclopenta[b]pyridine is amenable to GC analysis.
Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-polymethylsiloxane stationary phase, provides a good balance of selectivity for aromatic and heterocyclic compounds.[6]
Protocol: GC-MS for Identification and Purity
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-polymethylsiloxane stationary phase.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
The retention time provides a characteristic identifier.
-
The mass spectrum is compared with known databases (e.g., NIST) and literature data for confirmation of identity. The fragmentation pattern provides structural information.
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) experiments are typically required for full characterization.
Expertise & Experience: The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the aromatic ring current of the pyridine moiety and the electronic effects of the nitrogen atom.[7] Protons on the pyridine ring will appear at higher chemical shifts (downfield) compared to those on the cyclopentane ring.
Protocol: NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent.[8]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[8]
-
Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[8] CDCl₃ is a good first choice for many neutral organic compounds.
-
Ensure the sample is fully dissolved; filter if any solid particles remain to avoid issues with shimming.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Spectral Interpretation:
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm) and aliphatic protons on the cyclopentane ring (typically δ 2.0-3.5 ppm). Integration of the peaks should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will reveal proton-proton coupling relationships.
-
¹³C NMR: Aromatic carbons will resonate at lower field (δ 120-160 ppm) while aliphatic carbons will be at a higher field (δ 20-40 ppm).
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to trace the connectivity within the cyclopentane and pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of carbon signals.
-
Expected NMR Data for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives:
| Technique | Expected Chemical Shift Ranges (ppm) and Observations |
| ¹H NMR | Pyridine Ring Protons: δ 7.0 - 8.8 ppm (deshielded due to aromaticity and the electronegative nitrogen). Multiplicity will depend on substitution. For example, a proton adjacent to nitrogen is typically the most deshielded.[9] Cyclopentane Ring Protons: δ 2.1 - 3.3 ppm. Protons adjacent to the pyridine ring (benzylic-like) will be further downfield. Typically appear as multiplets or triplets depending on coupling.[9][10] |
| ¹³C NMR | Pyridine Ring Carbons: δ 120 - 175 ppm. Carbons adjacent to nitrogen are typically the most deshielded.[9][10] Cyclopentane Ring Carbons: δ 20 - 38 ppm.[9][10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition.
Expertise & Experience: Under Electron Ionization (EI), common in GC-MS, the fragmentation of pyridine derivatives is often initiated by the ionization of the lone pair of electrons on the nitrogen atom. This can lead to characteristic fragmentation pathways, including the loss of small molecules like HCN. For fused systems, retro-Diels-Alder reactions or cleavage of the aliphatic ring can also be observed.
Protocol: HRMS Analysis
-
Instrumentation:
-
A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Electrospray Ionization (ESI) is a common soft ionization technique for HRMS.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode, as the pyridine nitrogen is readily protonated.
-
-
Data Analysis:
-
The primary goal is to obtain a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).
-
This accurate mass is used to calculate the elemental formula, which should match the theoretical formula of 6,7-Dihydro-5H-cyclopenta[b]pyridine (C₈H₉N). The calculated mass for [C₈H₁₀N]⁺ should be compared to the observed mass.
-
Expected Fragmentation in EI-MS: A common fragmentation pattern for related fused pyridine systems involves the cleavage of the cyclopentane ring. For the parent compound, you might expect to see fragments corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder type reaction from the molecular ion.
Sources
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- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: HPLC Analysis of Cyclopenta[b]pyridine Purity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenta[b]pyridine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in bioactive molecules, making its purity paramount for the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution and sensitivity for the separation, identification, and quantification of a drug substance and any related impurities.[2]
This document provides a comprehensive, experience-driven protocol for the determination of cyclopenta[b]pyridine purity using Reversed-Phase HPLC (RP-HPLC). The narrative explains the rationale behind each methodological choice, ensuring a scientifically sound and robust analytical procedure.
Part 1: Scientific Principles and Method Development
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[3] Cyclopenta[b]pyridine is a polar, aromatic heterocyclic compound.[4][5] This inherent polarity and the presence of a nitrogen atom guide the selection of the chromatographic conditions.
Analyte Considerations: Cyclopenta[b]pyridine
-
Structure and Polarity: Cyclopenta[b]pyridine possesses a fused ring system containing a pyridine ring, rendering it a polar molecule.[4][6] The nitrogen atom can be protonated under acidic conditions, which can influence its retention and peak shape.[7]
-
UV Absorbance: The aromatic nature of cyclopenta[b]pyridine results in strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for analysis.[8][9] The optimal detection wavelength is determined by analyzing the UV spectrum of the compound.
Chromatographic Method Selection: Reversed-Phase HPLC
Reversed-phase HPLC is the most widely used mode of chromatography in the pharmaceutical industry, accounting for approximately 80% of all HPLC applications.[10] It employs a nonpolar stationary phase and a polar mobile phase.[11] This setup is ideal for the separation of polar compounds like cyclopenta[b]pyridine, where retention is based on hydrophobic interactions.[12][13]
Column Selection: The Heart of the Separation
The choice of the analytical column has the most significant impact on the resolution of the separation.[3] For cyclopenta[b]pyridine, a C18 (octadecylsilane) column is the recommended stationary phase. The C18 stationary phase provides a hydrophobic surface that interacts with the analyte, allowing for its retention and separation from other components in the sample.
Table 1: Recommended HPLC Column Specifications
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides optimal hydrophobic interaction for retaining polar aromatic compounds. |
| Particle Size | 3.5 µm or 5 µm | Smaller particle sizes offer higher efficiency and better resolution.[14] |
| Column Length | 150 mm | A standard length that provides a good balance between resolution and analysis time.[15] |
| Internal Diameter | 4.6 mm | A standard dimension compatible with most conventional HPLC systems.[14] |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical parameter that controls the retention and selectivity of the separation.[16] For cyclopenta[b]pyridine, a mixture of an aqueous buffer and an organic solvent is employed.
-
Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[10]
-
Aqueous Phase and pH Control: The pH of the mobile phase is crucial as it affects the ionization state of the analyte.[16] For basic compounds like cyclopenta[b]pyridine, a slightly acidic mobile phase (pH 3-4) can improve peak shape by ensuring consistent protonation of the nitrogen atom. A buffer, such as phosphate or formate, is used to maintain a stable pH.[17]
Detection: Visualizing the Analyte
Due to its aromatic structure, cyclopenta[b]pyridine exhibits strong UV absorbance.[9] A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The detection wavelength should be set at the absorbance maximum (λmax) of cyclopenta[b]pyridine to ensure the highest sensitivity. This is typically determined by running a UV scan of a standard solution. A common wavelength for aromatic compounds is 254 nm.[18]
Part 2: Detailed HPLC Protocol for Purity Analysis
This protocol outlines the step-by-step procedure for the HPLC analysis of cyclopenta[b]pyridine purity.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, water, and buffer salts (e.g., potassium dihydrogen phosphate).
-
Phosphoric acid for pH adjustment.
-
Cyclopenta[b]pyridine reference standard and sample.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a good starting point. The diluent should be compatible with the mobile phase to ensure good peak shape.[19]
-
Standard Solution Preparation: Accurately weigh about 10 mg of cyclopenta[b]pyridine reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the cyclopenta[b]pyridine sample and prepare it in the same manner as the standard solution.
Chromatographic Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.5B: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the cyclopenta[b]pyridine peak.
-
Theoretical Plates: Should be ≥ 2000 for the cyclopenta[b]pyridine peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Analysis and Calculation
Inject the diluent (as a blank), followed by the standard solution and then the sample solution. The purity of the cyclopenta[b]pyridine sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Cyclopenta[b]pyridine Peak / Total Area of All Peaks) x 100
Part 3: Method Validation Protocol
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[15][20] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), the cyclopenta[b]pyridine standard, and the sample. The cyclopenta[b]pyridine peak should be well-resolved from any other peaks. Peak purity analysis using a DAD can also be used to confirm the homogeneity of the peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the cyclopenta[b]pyridine standard, typically ranging from 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing a recovery study on a placebo spiked with known amounts of cyclopenta[b]pyridine at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample on the same day and by the same analyst.
-
Intermediate Precision (Inter-day and Inter-analyst): The analysis is repeated on a different day by a different analyst.
-
Acceptance Criterion: The RSD for the purity results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be evaluated under each of these modified conditions.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is free from interference. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ (S/N) | ≥ 10 |
| Robustness | System suitability parameters are met under varied conditions. |
Part 4: Visualization of Workflows
Caption: HPLC workflow for cyclopenta[b]pyridine purity analysis.
Caption: Key parameters for HPLC method validation.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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Unambiguous Structural Elucidation: A Guide to 1H and 13C NMR Spectral Assignment for Cyclopenta[b]pyridine Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
Cyclopenta[b]pyridine derivatives form the core scaffold of numerous pharmacologically active compounds. Their synthesis often yields a variety of isomers and analogues, making unambiguous structural verification essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of these molecules in solution. This application note provides a comprehensive guide for researchers, outlining field-proven protocols and a logical workflow for the complete assignment of ¹H and ¹³C NMR spectra for the cyclopenta[b]pyridine ring system. We delve into the causality behind experimental choices, from sample preparation to the strategic application of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to ensure accurate and reliable characterization.
Introduction
The fusion of a cyclopentane ring with a pyridine moiety creates the cyclopenta[b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science. The electronic properties of the aromatic, electron-deficient pyridine ring, combined with the conformational flexibility of the saturated cyclopentane ring, give rise to unique chemical characteristics. Accurate structural determination is the bedrock of understanding structure-activity relationships (SAR) in drug development. NMR spectroscopy provides unparalleled insight into molecular structure, connectivity, and stereochemistry.[1][2] However, the interpretation of NMR spectra for novel derivatives can be challenging without a systematic approach.
This guide moves beyond a simple listing of techniques. It presents a holistic workflow, explaining why specific experiments are chosen and how their data synergize to build a complete, validated structural picture. By following this guide, scientists can confidently assign the ¹H and ¹³C chemical shifts and establish the precise connectivity of their synthesized cyclopenta[b]pyridine derivatives.
Section 1: Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.[3]
Protocol 1: NMR Sample Preparation
The goal of this protocol is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[3][4]
Materials:
-
Cyclopenta[b]pyridine derivative (5-10 mg for ¹H and 1D/2D heteronuclear experiments)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Small vial for dissolution
Methodology:
-
Compound Weighing: Accurately weigh 5-10 mg of the purified compound. While routine ¹H NMR can be performed on as little as 1-5 mg, a slightly higher concentration is optimal for ensuring high-quality 2D correlation spectra, especially ¹³C-based experiments, within a reasonable timeframe.[3][4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5] If solubility is an issue, more polar solvents like DMSO-d₆ or Methanol-d₄ can be used. Note that the choice of solvent can slightly alter chemical shifts.[6]
-
Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Preparing the sample in a secondary vial ensures complete dissolution before transfer to the NMR tube, which can be difficult to mix effectively.[4]
-
Filtration and Transfer: Using a glass Pasteur pipette with a small cotton or glass wool plug at the neck, carefully draw the solution and transfer it into the NMR tube. This step is critical to filter out any microscopic solid particles that can interfere with the magnetic field homogeneity, a process known as shimming.[4][5]
-
Volume Check: Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm. This volume is necessary to position the sample correctly within the instrument's detection coil.[3]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
These protocols outline standard acquisition parameters on a typical 400 or 500 MHz spectrometer.
2.1: 1D ¹H and ¹³C Spectra
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This initial spectrum provides crucial information on chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity).
-
¹³C Spectrum (with Proton Decoupling): Acquire a standard carbon spectrum. This reveals the number of unique carbon environments. For more detailed information, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run, which differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[7]
2.2: 2D Homonuclear Correlation (¹H-¹H COSY)
-
Purpose: The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][9] This is the primary tool for mapping out the proton spin systems within the pyridine and cyclopentane rings.
-
Key Parameters: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.[10]
2.3: 2D Heteronuclear Correlation (HSQC and HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH correlation).[8][11] It is an exceptionally sensitive and reliable method for assigning all protonated carbons. An "edited" HSQC can also provide multiplicity information, similar to a DEPT experiment.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds (⁴JCH) in conjugated systems.[11] This technique is essential for identifying and assigning non-protonated (quaternary) carbons and for establishing connectivity between different structural fragments, such as linking a substituent to the main scaffold.[10][11]
Section 2: A Systematic Workflow for Spectral Assignment
A logical, step-by-step approach is the key to successfully deciphering complex NMR data. The following workflow leverages the synergy between different NMR experiments.
-
Analyze the 1D ¹H Spectrum:
-
Chemical Shift Regions: Identify signals in the aromatic region (typically δ 7.0-8.5 ppm for the pyridine ring) and the aliphatic region (typically δ 1.5-3.5 ppm for the cyclopentane ring). The protons on the carbon alpha to the pyridine nitrogen (C7) are the most deshielded.
-
Integration: Use the integral values to determine the number of protons represented by each signal.
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons. This provides initial connectivity clues.
-
-
Map Spin Systems with ¹H-¹H COSY:
-
The COSY spectrum will show cross-peaks connecting protons that are J-coupled.[8]
-
Pyridine Ring: Trace the correlations between the aromatic protons. For example, in an unsubstituted pyridine ring fragment, H5 will show a correlation to H6, and H6 will show a correlation to H7.
-
Cyclopentane Ring: Trace the connectivity around the aliphatic ring. For example, H1 will show correlations to its geminal partner (if present) and the vicinal protons on C2.
-
-
Assign Protonated Carbons with ¹H-¹³C HSQC:
-
Every cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon.[11]
-
Using the proton assignments from the COSY spectrum, you can now definitively assign the chemical shift of each protonated carbon. For example, the proton at C7, identified from its low-field shift, will correlate to the C7 carbon in the HSQC.
-
-
Assemble the Full Structure with ¹H-¹³C HMBC:
-
The HMBC spectrum provides the long-range connectivity that links all the pieces together.[10][11] It is the key to assigning quaternary carbons (those with no attached protons), such as C4a, C7a, and any substituted carbon atoms.
-
Key Correlations: Look for correlations that bridge the two rings, such as from the H1 protons to the aromatic carbons C7a and C5, or from the H3 protons to C4a. Correlations from protons on substituents to the carbon of the scaffold are used to pinpoint the substitution site.
-
Section 3: Characteristic Spectral Data
While exact chemical shifts are substituent-dependent, the following tables provide typical ranges for the parent cyclopenta[b]pyridine scaffold.
Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Proton Position | Typical δ (ppm) | Multiplicity (unsubstituted) | Notes |
| H1, H3 | 2.8 - 3.2 | Triplet | Aliphatic protons adjacent to the aromatic ring. |
| H2 | 2.0 - 2.3 | Quintet | Central aliphatic proton. |
| H5 | 7.5 - 7.8 | Doublet of doublets | Aromatic proton ortho to Nitrogen. |
| H6 | 7.0 - 7.3 | Doublet of doublets | Aromatic proton meta to Nitrogen. |
| H7 | 8.3 - 8.6 | Doublet of doublets | Aromatic proton para to Nitrogen. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃)
| Carbon Position | Typical δ (ppm) | Notes |
| C1, C3 | 25 - 35 | Aliphatic carbons. |
| C2 | 23 - 28 | Aliphatic carbon. |
| C4a | 155 - 160 | Quaternary bridgehead carbon. |
| C5 | 135 - 140 | Aromatic CH. |
| C6 | 120 - 125 | Aromatic CH. |
| C7 | 145 - 150 | Aromatic CH adjacent to Nitrogen. |
| C7a | 160 - 165 | Quaternary bridgehead carbon. |
Table 3: Characteristic ¹H-¹H J-Coupling Constants
| Coupling | Type | Typical Value (Hz) |
| ³J(H5,H6) | Ortho (Pyridine) | 7.0 - 9.0 Hz[10] |
| ³J(H6,H7) | Ortho (Pyridine) | 4.0 - 6.0 Hz[10] |
| ⁴J(H5,H7) | Para (Pyridine) | 0.5 - 1.5 Hz[10] |
| ³J(H1,H2) / ³J(H2,H3) | Vicinal (Cyclopentane) | 6.0 - 8.0 Hz[12] |
| ²J(H,H) | Geminal (Cyclopentane) | -12.0 to -15.0 Hz[13] |
Conclusion
The structural elucidation of novel cyclopenta[b]pyridine derivatives is a critical task that demands a rigorous and systematic analytical approach. By combining meticulous sample preparation with a logical workflow that integrates 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments, researchers can achieve complete and unambiguous spectral assignments. This application note provides the foundational protocols and interpretive strategy to empower scientists in chemistry and drug discovery to confidently characterize their molecules, thereby accelerating the pace of their research and development programs.
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Nikolova, P., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(16), 2959. Retrieved from [Link]
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Application Notes & Protocols: The Utility of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold in Modern Agrochemical Development
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, particularly those containing a pyridine moiety, have historically formed the basis of numerous successful commercial products.[1][2] This guide focuses on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a versatile bicyclic heterocyclic building block, and its derivatives in the context of agrochemical discovery.[3] While its primary applications have been noted in pharmaceutical intermediates, its rigid structure and potential for diverse functionalization make it a compelling starting point for developing new insecticides, fungicides, and antiviral agents.[3][4] This document provides an in-depth exploration of its synthesis, derivatization strategies, and detailed protocols for biological evaluation, with a particular focus on leveraging natural product chemistry as an inspiration for lead discovery.
Physicochemical Profile of the Core Scaffold
Understanding the fundamental properties of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is critical for its effective use in synthesis and formulation. The high structural rigidity of this bicyclic system enhances molecular stability, a desirable trait in complex synthetic routes.[3]
| Property | Value | Source |
| Chemical Name | 6,7-Dihydro-5H-cyclopenta[b]pyridine | [3] |
| Synonyms | 2,3-Cyclopentenopyridine | [3] |
| CAS Number | 533-37-9 | [3] |
| Molecular Formula | C₈H₉N | [3] |
| Molecular Weight | 119.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder or colorless liquid | [3] |
| Melting Point | 68-72°C | [3] |
| Boiling Point | 245-248°C at 760 mmHg | [3] |
| Solubility | Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water | [3] |
Synthetic Pathways to the Cyclopenta[b]pyridine Core and Key Intermediates
The economic viability and accessibility of novel agrochemicals are heavily dependent on efficient synthetic routes to their core structures. Several methodologies have been developed for the synthesis of the cyclopenta[b]pyridine ring system and its key derivatives.
Manganese-Catalyzed Oxidation for Ketone Intermediate Synthesis
A crucial intermediate for further derivatization is the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A green chemistry approach utilizes a manganese-catalyzed oxidation of the parent scaffold.[5][6] This method is advantageous due to its high yield, excellent chemoselectivity, and use of water as a solvent at room temperature.
The causality behind this protocol's effectiveness lies in the ability of the Mn(OTf)₂ catalyst to activate the C-H bonds of the methylene group adjacent to the pyridine ring, making them susceptible to oxidation by tert-Butyl hydroperoxide (t-BuOOH). Water as a solvent is not only environmentally friendly but also facilitates the reaction kinetics.
Caption: Workflow for the synthesis of a key ketone intermediate.
Multicomponent Condensation Strategy
For creating highly substituted derivatives directly, multicomponent reactions (MCRs) offer a powerful and efficient approach. One such method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation, to yield complex 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in a single pot.[7] The efficiency of MCRs stems from their ability to form multiple bonds in a sequential, domino-like fashion, minimizing waste and purification steps.
Application in Agrochemical Discovery: A Case Study Inspired by Natural Products
While direct applications of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine in commercial agrochemicals are not widely documented, the closely related cyclopenta[c]pyridine isomer provides a compelling blueprint for development. Research leveraging the natural product Cerbinal has led to the discovery of potent anti-viral, insecticidal, and fungicidal agents.[8][9] This strategy, known as Intermediate Derivatization Method (IDM), accelerates the discovery of bioactive molecules.[10]
Lead Compound: Cerbinal and its Anti-TMV Activity
Cerbinal, a natural product, serves as the lead compound. Its cyclopenta[c]pyridine core is the key pharmacophore. Researchers have synthesized series of novel derivatives by modifying various positions on this scaffold to improve biological activity against Tobacco Mosaic Virus (TMV).[1][8][9]
Caption: Lead optimization workflow from a natural product scaffold.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the cerbinal scaffold has yielded crucial insights into the structural requirements for bioactivity.
-
Anti-TMV Activity: The introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine ring significantly enhances anti-TMV activity. Specifically, compound 4k , featuring a m-methoxyphenyl substitution, showed more potent activity than the commercial standard, ribavirin.[9][11] Molecular docking studies suggest that the added benzene ring improves the binding affinity for TMV receptor proteins.[9][11]
-
Fungicidal Activity: Derivatives with electron-withdrawing groups on the aryl ring displayed broad-spectrum fungicidal properties. Compound 4i (3,4,5-trifluorophenyl) exhibited an outstanding 91.9% inhibition of Sclerotinia sclerotiorum at just 50 µg/mL.[9][11]
-
Insecticidal Activity: Many of the synthesized compounds also showed good larvicidal efficacy against the common agricultural pest Plutella xylostella (diamondback moth).[8][9][11]
| Compound ID | Key Structural Feature | Primary Bioactivity Highlight |
| Cerbinal | Natural Product Lead | Moderate Anti-TMV and Insecticidal Activity |
| 4k | m-methoxyphenyl at position 5 | Potent Anti-TMV activity (inactivation effect 51.1%) |
| 4i | 3,4,5-trifluorophenyl at position 5 | Excellent fungicidal activity (91.9% inhibition of S. sclerotiorum) |
| 3v | 2-(2-chloro-4-(trifluoromethoxy)phenyl) | Insecticidal activity comparable to cerbinal against P. xylostella |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a practical guide from synthesis to bioassay.
Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Intermediate)
This protocol is adapted from the manganese-catalyzed oxidation methodology and is chosen for its efficiency and use of green reagents.[5][6]
Objective: To synthesize the key ketone intermediate for further derivatization.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine (1a)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-dihydro-5H-cyclopenta[b]pyridine (1a, 1.0 mmol), Mn(OTf)₂ (0.05 mmol, 5 mol%), and deionized water (5 mL).
-
Initiation: Stir the mixture at room temperature (25 °C). Slowly add t-BuOOH (3.0 mmol) dropwise to the suspension over 5 minutes.
-
Rationale: Dropwise addition controls the exothermic nature of the oxidation reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/PE (1:5) eluent system.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Rationale: The product is organic-soluble and will move into the EtOAc phase, leaving inorganic salts in the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10 to 1:5) to afford the pure product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (2a).
Protocol 2: In Vivo Bioassay for Anti-TMV Activity
This protocol outlines the procedure for evaluating the protective, curative, and inactivation effects of synthesized compounds against Tobacco Mosaic Virus.[9][11]
Objective: To quantify the antiviral efficacy of test compounds on live host plants (Nicotiana tabacum).
Materials:
-
Test compounds dissolved in DMSO to a stock concentration (e.g., 10 mg/mL), then diluted with water containing a surfactant (e.g., 0.1% Tween 80).
-
Purified TMV solution (concentration of ~6 x 10⁻³ mg/mL).
-
Nicotiana tabacum L. plants at the 5-6 leaf stage.
-
Carborundum (abrasive powder).
-
Phosphate buffer (pH 7.0).
Procedure:
A. Curative Effect:
-
Lightly dust the upper surfaces of healthy tobacco leaves with carborundum.
-
Inoculate the leaves by gently rubbing the TMV solution onto the surface.
-
After 2 hours, rinse the leaves with water.
-
Spray the leaves with the test compound solution (e.g., 500 µg/mL). A solvent-only solution is used as a negative control.
-
Keep the plants in a greenhouse and count the number of local lesions that appear after 3-4 days.
B. Protective Effect:
-
Spray the leaves of healthy tobacco plants with the test compound solution (500 µg/mL).
-
After 24 hours, dust the leaves with carborundum and inoculate with TMV solution as described above.
-
Rinse the leaves with water after inoculation.
-
Keep the plants in a greenhouse and count the number of local lesions after 3-4 days.
-
Rationale: This tests the compound's ability to prevent the virus from establishing an infection.
-
C. Inactivation Effect:
-
Mix the TMV solution with an equal volume of the test compound solution (1000 µg/mL to achieve a final test concentration of 500 µg/mL).
-
Allow the mixture to incubate at room temperature for 30 minutes.
-
Dust the leaves of healthy tobacco plants with carborundum and inoculate with the incubated mixture.
-
Keep the plants in a greenhouse and count the number of local lesions after 3-4 days.
Data Analysis (for all assays):
-
Calculate the percent inhibition using the formula:
-
Inhibition (%) = [ (C - T) / C ] × 100
-
Where C = average number of lesions in the control group, and T = average number of lesions in the treated group.
-
Conclusion and Future Outlook
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its isomers represent a promising platform for the development of next-generation agrochemicals. The synthetic versatility of this core allows for the creation of diverse chemical libraries. As demonstrated by the success of derivatives inspired by the natural product cerbinal, this chemical space is rich with potential for discovering molecules with potent antiviral, fungicidal, and insecticidal activities.[9][11]
Future research should focus on:
-
Exploring Diverse Substitutions: Investigating a wider range of functional groups at various positions on the cyclopenta[b]pyridine ring to build a more comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the specific biochemical targets of the most active compounds to enable rational design and optimization.
-
Field Trials: Advancing the most promising lead compounds from laboratory and greenhouse assays to small-scale field trials to evaluate their efficacy under real-world agricultural conditions.
-
Toxicological and Environmental Profiling: Ensuring that novel candidates possess a favorable safety profile for non-target organisms and the environment.
By integrating modern synthetic strategies with bio-inspired design, the cyclopenta[b]pyridine scaffold can significantly contribute to the pipeline of innovative crop protection solutions.
References
- Vertex AI Search. (n.d.).
-
ResearchGate. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Retrieved January 7, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Retrieved January 7, 2026, from [Link]
-
PubMed. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]
- RSC Publishing. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Retrieved January 7, 2026.
-
ResearchGate. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. [Link]
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved January 7, 2026.
-
ResearchGate. (n.d.). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Retrieved January 7, 2026, from [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved January 7, 2026.
-
NIH. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved January 7, 2026, from [Link]
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- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Understanding the Synthetic Landscape
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a critical step in the development of various pharmaceutical agents. Several synthetic routes are available, each with its own set of advantages and potential pitfalls. This guide will focus on the most common and effective methods, providing insights into the underlying chemistry to empower you to make informed decisions in your experimental design.
Below is a troubleshooting workflow to help you diagnose and resolve common issues you may encounter during your synthesis.
Caption: A workflow for troubleshooting low-yield issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives.
Issue 1: Low Yield in Multicomponent Reactions (MCRs)
Question: I'm attempting a one-pot synthesis of a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in multicomponent reactions for pyridine synthesis are a common challenge and can arise from several factors.[1] The classical methods often require harsh conditions and long reaction times, leading to product degradation or the formation of side products.[2]
Potential Causes and Troubleshooting Steps:
-
Inefficient Reaction Conditions:
-
Solution: Consider employing a catalyst to improve reaction kinetics and yield. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly enhance yields in Hantzsch-type pyridine syntheses.[2] Exploring microwave-assisted synthesis can also lead to higher yields and shorter reaction times.[1]
-
-
Incomplete Oxidation of Dihydropyridine Intermediate:
-
Causality: Many MCRs for pyridine synthesis, such as the Hantzsch reaction, initially form a dihydropyridine intermediate that must be oxidized to the final aromatic pyridine.[2][3] Incomplete oxidation is a direct cause of low yield.
-
Solution: While traditional oxidants like nitric acid or potassium permanganate can be effective, they may also lead to side reactions and complicated workups.[1] Consider using milder oxidizing agents. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the complete conversion of the dihydropyridine intermediate.
-
-
Side Reactions:
-
Causality: The complexity of MCRs means that multiple reaction pathways can compete, leading to the formation of undesired side products.[1]
-
Solution: Carefully control the reaction temperature and the stoichiometry of your reactants. A stepwise addition of reagents, where an intermediate is pre-formed before the addition of the final component, can sometimes lead to a cleaner reaction by minimizing competing pathways.[1]
-
Issue 2: Difficulties with the Vilsmeier-Haack Cyclization
Question: I am using a Vilsmeier-Haack reaction to synthesize the cyclopenta[b]pyridine core, but the reaction is sluggish and the workup is problematic. What can I do?
Answer: The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich systems. However, its success is highly dependent on the nature of the substrate and the reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Low Reactivity of the Substrate:
-
Causality: The Vilsmeier-Haack reaction works best with aromatic compounds bearing electron-donating groups.[4] If your substrate is not sufficiently electron-rich, the reaction may be slow or fail altogether.
-
Solution: Ensure your starting material, such as N-cyclopentenyl-N-benzylacetamide, is of high purity. The presence of impurities can inhibit the reaction.
-
-
Thermal Hazards:
-
Causality: The Vilsmeier reagent (a chloroiminium salt) can be thermally unstable, especially if it accumulates in the reaction mixture without being consumed by the substrate.[5] This can lead to a dangerous thermal runaway.
-
Solution: A safer approach is to mix the substrate with dimethylformamide (DMF) and then slowly add the phosphorus oxychloride (POCl₃).[5] This ensures that the Vilsmeier reagent is consumed as it is formed, minimizing the risk of accumulation.[5] Careful control of the addition rate and reaction temperature is paramount.
-
-
Hydrolysis and Work-up:
-
Causality: The hydrolysis of the reaction intermediate is a critical step and must be carefully controlled to avoid decomposition of the product.
-
Solution: The hydrolysis temperature should be optimized. For the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a hydrolysis temperature of 40-45°C has been found to be effective.[6]
-
Issue 3: Catalyst Deactivation
Question: My catalytic synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative starts well but then stalls. Could my catalyst be deactivating?
Answer: Yes, catalyst deactivation is a significant issue in many catalytic cycles.
Potential Causes and Troubleshooting Steps:
-
Formation of Off-Cycle Species:
-
Causality: The catalyst can react with components of the reaction mixture, including starting materials, products, or even itself, to form inactive species. For example, in some iron-catalyzed reactions, the formation of a "flyover-dimer" has been identified as a deactivation pathway.[7][8][9]
-
Solution: Understanding the specific deactivation pathway for your catalytic system is key. This may require mechanistic studies. In some cases, adjusting the ligand on the metal catalyst can prevent the formation of inactive dimers.
-
-
Inhibition by Reagents or Products:
-
Causality: A reagent or the product itself can sometimes coordinate to the catalyst more strongly than the substrate, effectively inhibiting the catalytic cycle.[10]
-
Solution: Carefully control the concentration of all reactants. It may be necessary to add one of the reagents slowly to maintain a low concentration throughout the reaction.
-
Issue 4: Purification Challenges
Question: I've synthesized my target 6,7-dihydro-5H-cyclopenta[b]pyridine derivative, but I'm struggling to purify it. What are the best strategies?
Answer: Purification of pyridine derivatives can be challenging due to their basicity and potential for strong interactions with silica gel.
Troubleshooting Purification:
-
Peak Tailing in Column Chromatography:
-
Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[11]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase. This will saturate the active sites on the silica gel, leading to more symmetrical peaks.
-
pH Adjustment: Using a mobile phase with a slightly acidic pH can protonate the pyridine, which may alter its retention and improve peak shape. However, be mindful of the stability of your compound under acidic conditions.
-
-
-
Removal of Pyridine as a Solvent or Reagent:
-
Solution: If pyridine is used as a solvent or a reagent in a preceding step, it can be challenging to remove completely.
-
Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, making it water-soluble and easily removed in the aqueous phase.[12] Be sure to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate) afterward.
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is an effective alternative.[12][13] The copper ions form a complex with pyridine, which is then extracted into the aqueous layer.[12][13]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can effectively remove residual pyridine.[12]
-
-
Key Synthetic Protocols
Here we provide detailed, step-by-step methodologies for common synthetic routes to 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives.
Protocol 1: Multicomponent Synthesis of a Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[14]
This protocol describes the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles via a cyclocondensation reaction.
Caption: Experimental workflow for the multicomponent synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).
-
Add propanedinitrile (0.02 mol, 1.32 g).
-
Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for reactions in ethanol or sodium methoxide (1.08 g) for reactions in methanol.
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
Reflux the reaction mixture for approximately 2 hours with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the cooled reaction mixture with 150 mL of distilled water to precipitate the product.
-
Collect the solid product by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Yield Data for Representative Compounds: [14]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| CAPD-3 | 4-pyridyl | 82 | 180-181 |
| CAPD-4 | 2-methoxyphenyl | 75 | 160-161 |
Protocol 2: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine via Vilsmeier Cyclization[6]
This route provides the parent 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for further functionalization.
Step-by-Step Methodology:
This is a multi-step synthesis. The key Vilsmeier cyclization step is highlighted.
-
Formation of N-cyclopentylidene(phenyl)methanamine: React cyclopentanone and benzylamine.
-
Acetylation: Acetylate the product from step 1 to form N-benzyl-N-cyclopentenylacetamide.
-
Vilsmeier Cyclization and Dechlorination: a. Cool a solution of N-benzyl-N-cyclopentenylacetamide in a suitable solvent to 0-5°C. b. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 0-5°C. c. After the addition is complete, reflux the reaction mixture for 15 hours. d. Cool the reaction mixture and carefully hydrolyze by adding it to water, maintaining the temperature between 40-45°C. e. The resulting 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can then be isolated and subjected to dechlorination to yield the final product.
The overall reported yield for this multi-step process is 43.15% with a purity of 99.7% (by HPLC).[6]
Protocol 3: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine[15]
This method offers a direct route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Step-by-Step Methodology:
-
To a solution of the 2,3-cyclopentenopyridine analogue in water, add Mn(OTf)₂ as the catalyst.
-
Add t-BuOOH (65% in H₂O) as the oxidant.
-
Stir the reaction at 25°C.
-
Monitor the reaction for completion by TLC.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
This method is reported to provide high yields and excellent chemoselectivity.[15]
References
Sources
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Welcome to the technical support guide for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives. This document is designed for researchers, chemists, and drug development professionals who are navigating the nuances of crystallizing this important class of heterocyclic compounds.
The fused aliphatic-aromatic structure of these derivatives—combining a basic pyridine ring with a nonpolar cyclopentane moiety—presents unique purification challenges. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making these molecules basic and capable of hydrogen bonding, which significantly influences their solubility.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity crystalline material efficiently.
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives particularly challenging?
The primary challenge stems from their amphiphilic nature. The pyridine head is polar and can engage in hydrogen bonding, favoring polar solvents like alcohols or water.[2][3] Conversely, the dihydro-cyclopenta portion is a nonpolar, carbocyclic tail, which prefers nonpolar solvents like hexanes or toluene. This duality means they are often too soluble in moderately polar solvents and can be difficult to precipitate, or they may have poor solubility in strictly nonpolar or polar solvents. Pyridine-annulated compounds, in general, can crystallize less readily than their non-heteroaromatic counterparts.[4]
Q2: What are the essential criteria for selecting a solvent system for these compounds?
A successful recrystallization hinges on identifying a solvent or solvent mixture with a sharp solubility differential with temperature. The four core criteria are:
-
High Solubility at High Temperature : The solvent must completely dissolve your compound at or near its boiling point.[5]
-
Low Solubility at Low Temperature : Upon cooling, the compound's solubility should drop significantly to ensure a good recovery yield.[5]
-
Appropriate Boiling Point : The solvent's boiling point should be lower than the melting point of your compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[2][6]
-
Inertness : The solvent must not react with your compound.
Q3: When should I use a single solvent versus a mixed-solvent system?
Start by screening single solvents. If you find a single solvent that meets the criteria above, it is often the simplest and most reproducible method. However, it is common for these derivatives to be either too soluble or poorly soluble in most single solvents.
A mixed-solvent system is required when no single solvent is suitable. This technique uses a pair of miscible solvents:
-
"Solvent" or "Good Solvent" : In which your compound is highly soluble, even at room temperature (e.g., ethanol, acetone, dichloromethane).
-
"Anti-solvent" or "Bad Solvent" : In which your compound is poorly soluble, even at high temperatures (e.g., water, hexane, heptane).[7][8]
The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes faintly cloudy (the saturation point).[7] A drop or two of the "good" solvent is then added to clarify the solution before it is allowed to cool slowly.
Troubleshooting Guide: Common Recrystallization Problems
Problem: My compound "oiled out" instead of forming crystals.
What is Happening? "Oiling out" is the most frequent issue encountered with this class of compounds. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[9][10] This happens when the temperature of the solution is above the melting point of your compound when it reaches saturation.[9] The resulting oil is often a supercooled liquid that is an excellent solvent for impurities, trapping them and preventing effective purification.[9][10][11]
Causality & Solutions:
-
Cause : The boiling point of the solvent is too high, or the compound's melting point is depressed due to impurities. High supersaturation is a primary driver.[10][12]
-
Solution 1 : Re-heat the oiled solution until it is homogeneous. Add a small amount of additional "good" solvent to decrease the saturation concentration and slow the onset of precipitation during cooling.[9]
-
Solution 2 : Switch to a solvent system with a lower boiling point. For example, if you are using toluene (BP 111°C), consider trying an ethanol/water or acetone/hexane mixture.[6]
-
-
Cause : The rate of cooling is too fast, leading to rapid supersaturation.
-
Solution 3 : Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a cork ring and allow it to cool to room temperature undisturbed before moving it to an ice bath.[9]
-
-
Cause : In a mixed-solvent system, the anti-solvent was added too quickly or at too low a temperature.
-
Solution 4 : Add the anti-solvent slowly to the hot solution until the first sign of persistent cloudiness. Ensure thorough mixing.
-
Problem: No crystals are forming, even after prolonged cooling.
What is Happening? Either the solution is not saturated (too much solvent was used), or it is supersaturated but lacks a nucleation point to initiate crystal growth.[12]
Causality & Solutions:
-
Cause : Excessive solvent was used to dissolve the compound. This is the most common reason for crystallization failure.[12]
-
Cause : Lack of nucleation sites in a clean flask.
-
Solution 2 (Induce Nucleation) :
-
Scratching : Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide an ideal surface for crystal growth to begin.[9]
-
Seeding : Add a single, tiny crystal of the solid compound (a "seed crystal") to the cooled solution. This provides a perfect template for further crystallization.[5][9]
-
-
-
Cause : The solution is not cold enough.
-
Solution 3 : If crystals have not formed at room temperature, move the flask to an ice-water bath. For lower temperatures, a salt-ice bath can be used.
-
Problem: My final crystal yield is very low.
What is Happening? A significant portion of your compound has remained dissolved in the solvent (the "mother liquor") after cooling and filtration.
Causality & Solutions:
-
Cause : Using too much solvent during the dissolution step.[2][12]
-
Solution 1 : Always use the absolute minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions, allowing the mixture to return to a boil between additions.
-
-
Cause : Premature filtration before the solution has cooled completely.
-
Solution 2 : Maximize crystal recovery by allowing the flask to cool in an ice bath for at least 20-30 minutes before filtration.
-
-
Cause : Dissolving product during the washing step.
-
Solution 3 : Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] Using a solvent that is too warm or using too large a volume will dissolve some of your product.
-
-
Cause : Inherent solubility of the compound.
-
Solution 4 : Concentrate the mother liquor using a rotary evaporator and cool the resulting solution to obtain a "second crop" of crystals. Be aware that this crop may be less pure than the first.
-
Experimental Protocols & Data
Systematic Solvent Selection Protocol
-
Place approximately 20-30 mg of your crude compound into several small, labeled test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water or sand bath.[2]
-
Observe the solubility when hot. An ideal solvent will dissolve the compound completely.
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is one that shows poor solubility at room temperature, complete solubility when hot, and abundant crystal formation upon cooling.
Table 1: Recommended Solvent Systems for Screening
| Solvent System | Type | Good Solvent | Anti-Solvent | Boiling Point (°C) | Rationale & Key Insights |
| Ethanol/Water | Mixed | Ethanol | Water | 78-100 | Excellent starting point. The polarity can be finely tuned. Good for derivatives with H-bond donors/acceptors.[2] |
| Acetone/Hexane | Mixed | Acetone | Hexane | 56-69 | A versatile, moderately polar system. Good for removing nonpolar impurities.[4] |
| Ethyl Acetate/Heptane | Mixed | Ethyl Acetate | Heptane | 77-98 | Another strong choice for compounds of intermediate polarity. |
| Isopropanol | Single | N/A | N/A | 82 | Can be a good single solvent. Its polarity is intermediate between ethanol and acetone. |
| Acetonitrile | Single | N/A | N/A | 82 | A polar aprotic solvent that can sometimes provide a unique solubility profile. |
| Toluene | Single | N/A | N/A | 111 | Useful for less polar derivatives, but its high boiling point increases the risk of oiling out.[6] |
General Recrystallization Workflow
Caption: General workflow for a successful recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization outcomes.
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
- Meehan, P. R., et al. (1997). Crystal structure of a new 2,6-bis(imino)pyridine derivative. Acta Crystallographica Section C, 53(12), 1953-1955.
-
Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517–1522. Retrieved from [Link]
-
Motherwell, W. D. S., et al. (2002). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 4(55), 325-332. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2012). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 60(4), 1103-1110. Retrieved from [Link]
- Wang, C., et al. (2018). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Organic & Biomolecular Chemistry, 16(33), 6032-6036. (Note: Specific synthesis, purification often involves chromatography but principles apply.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Quora. (2019). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]
-
ResearchGate. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Organic Process Research & Development. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Generic Technical Data Sheet. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Retrieved from [Link]
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Scaling Up Cyclopenta[b]pyridine Synthesis
Welcome to the Technical Support Center for Cyclopenta[b]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of cyclopenta[b]pyridine synthesis. Cyclopenta[b]pyridines are crucial intermediates in the manufacturing of pharmaceuticals, such as the fourth-generation cephalosporin, cefpirome, and their successful scale-up is critical for drug development pipelines.[1] This resource provides practical, field-proven insights to navigate the complexities of moving from bench-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for cyclopenta[b]pyridines suitable for scale-up?
A1: While several methods exist for pyridine ring formation, two primary routes are often considered for their versatility and potential for scale-up in synthesizing cyclopenta[b]pyridine derivatives: the Bohlmann-Rahtz pyridine synthesis and variations of the Friedländer annulation.[2][3]
-
Bohlmann-Rahtz Synthesis: This method involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine ring.[4][5] It is particularly useful for producing highly substituted pyridines.[2]
-
Friedländer Annulation: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system, which can be adapted for pyridine synthesis.[3][6] Microwave-assisted Friedländer synthesis has been shown to be effective for the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives.[7][8]
Q2: I'm observing a significant drop in yield when moving my cyclopenta[b]pyridine synthesis from a 1g to a 100g scale. What are the likely causes?
A2: A decrease in yield during scale-up is a frequent challenge and can stem from several factors that are more pronounced at a larger scale.[9] The primary culprits are often related to mass and heat transfer limitations. Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and the degradation of your target molecule.[9] Additionally, many pyridine syntheses are exothermic, and the heat generated can be difficult to dissipate in a large reactor, leading to runaway reactions and impurity formation.[9]
Q3: What are the major safety concerns when working with pyridine and its derivatives on a large scale?
A3: Pyridine is a flammable and toxic liquid with a pungent, unpleasant odor.[10][11] When scaling up, the risks associated with its handling increase significantly. Key safety precautions include ensuring adequate ventilation, using personal protective equipment (PPE) such as nitrile gloves and safety goggles, and storing pyridine in a cool, well-ventilated area away from ignition sources.[10][11] Pyridine vapors are heavier than air and can travel along the ground, creating a risk of distant ignition.[12] It is crucial to have emergency procedures in place for spills and fires, including the use of alcohol-resistant foam, water spray, powder, or carbon dioxide for fire suppression.[12]
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Q: My large-scale Bohlmann-Rahtz synthesis of a cyclopenta[b]pyridine derivative is resulting in low yields and a significant amount of unreacted starting material. How can I improve the conversion?
A: Incomplete conversion in a scaled-up Bohlmann-Rahtz synthesis often points to issues with the cyclodehydration step, which typically requires high temperatures.[5]
Troubleshooting Steps:
-
Catalyst Addition: The high temperatures required for the E/Z isomerization and subsequent cyclodehydration can be a significant drawback.[5] Consider using a catalyst to lower the reaction temperature. Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃), or even acidic resins like Amberlyst 15, can effectively catalyze the cyclodehydration at a lower temperature.[4][5]
-
In Situ Enamine Generation: If you are struggling with the stability or synthesis of the enamine starting material, consider generating it in situ. This can be achieved by adding ammonium acetate to the reaction mixture, which will react with the corresponding ketone to form the enamine directly in the reaction vessel.[4]
-
Reaction Monitoring: At a larger scale, it's crucial to monitor the reaction progress closely. Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
Experimental Protocol: Catalytic Bohlmann-Rahtz Synthesis
-
To a solution of the enamine (1.0 eq) and the alkynone (1.1 eq) in toluene, add the Lewis acid catalyst (e.g., 15 mol% ZnBr₂).[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Issue 2: Formation of Significant Impurities
Q: During the scale-up of my Friedländer-type synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative, I'm observing a new, persistent impurity. How can I identify and minimize it?
A: The formation of new impurities at scale often arises from side reactions that are negligible at the lab scale. In Friedländer-type syntheses, common side reactions include self-condensation of the ketone reactant (an aldol condensation) or the formation of regioisomers if the ketone is unsymmetrical.
Troubleshooting Workflow:
Sources
- 1. Cyclopenta[b]pyridine CAS 533-37-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. ICSC 0323 - PYRIDINE [inchem.org]
avoiding side product formation in manganese-catalyzed oxidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for manganese-catalyzed oxidation. This guide is designed to provide researchers with in-depth troubleshooting strategies and practical solutions to common challenges encountered in the laboratory, with a primary focus on maximizing selectivity and minimizing the formation of unwanted side products.
Section 1: Core Problems & Troubleshooting Pathways
This section addresses the most frequent issues observed during manganese-catalyzed oxidation reactions. Use the following flowchart to diagnose your experimental outcomes and navigate to the relevant FAQs.
Caption: Troubleshooting workflow for manganese-catalyzed oxidation.
Section 2: Frequently Asked Questions (FAQs)
FAQ Topic 1: The Role of Ligands and Catalyst Composition
Q1.1: My reaction has poor selectivity. How does my choice of ligand influence side product formation?
A: The ligand is arguably the most critical component for controlling selectivity. Its electronic and steric properties directly modulate the reactivity of the manganese center.
-
Steric Hindrance: Bulky ligands can create a chiral pocket or a constrained environment around the manganese-oxo active species. This sterically directs the substrate to a specific binding orientation, enhancing stereoselectivity and preventing undesired reaction pathways. For instance, bulky N4 ligands derived from (R,R)-mcp have been shown to improve enantioselectivity in epoxidation.[1][2]
-
Electronic Effects: The electron-donating or -withdrawing nature of the ligand tunes the electrophilicity of the high-valent Mn-oxo intermediate.[2][3]
-
Electron-donating ligands (e.g., with alkyl groups) stabilize the high-valent Mn-oxo species, which can enhance its selectivity and prevent decomposition pathways that might lead to indiscriminate radical reactions.
-
Electron-withdrawing ligands (e.g., with halides or nitro groups) can make the Mn-oxo species more reactive, which may be necessary for challenging C-H oxidations but can also lead to over-oxidation if not properly controlled. The impact of ligand substituents on the manganese center's redox potential has been studied electrochemically.[4]
-
-
Ligand Rigidity: Rigid ligand scaffolds, such as those based on phenanthroline or bipyridine, can enforce a specific coordination geometry, leading to more stable catalysts and higher selectivity compared to more flexible ligands.[5]
Q1.2: I suspect my ligand is degrading under the reaction conditions. How can I confirm this and prevent it?
A: Ligand degradation is a common deactivation pathway where the ligand itself is oxidized by the potent Mn-oxo species.[1]
-
Diagnosis:
-
LC-MS Analysis: Take an aliquot from the reaction mixture and analyze it by LC-MS to look for masses corresponding to oxidized ligand species (e.g., N-oxides, hydroxylated aromatics).
-
Control Experiment: Run the reaction under standard conditions but without the substrate. Monitor the disappearance of the ligand over time using an appropriate analytical technique (GC, LC, or NMR).
-
-
Prevention:
-
Use More Robust Ligands: Ligands with fewer easily oxidizable sites (e.g., aliphatic C-H bonds, electron-rich aromatic rings) are preferred. Tetradentate aminopyridine (N4) ligands are often cited for their stability under oxidative conditions.[2]
-
Modify Reaction Conditions: Lowering the reaction temperature or slowing the addition of the oxidant can reduce the steady-state concentration of the highly reactive Mn-oxo species, giving it more time to react with the substrate rather than the ligand.
-
Q1.3: Does the choice of manganese precursor salt and axial ligand matter?
A: Yes, both the precursor salt and the presence of axial ligands are crucial.
-
Manganese Precursor: The counter-ion of the manganese salt can influence catalyst formation and activity. Salts with weakly coordinating anions, like triflate (OTf⁻) or perchlorate (ClO₄⁻), are often preferred as they are easily displaced, allowing for the formation of the active catalyst.[6] Manganese(II) chloride is also commonly used.[7]
-
Axial Ligands: Axial ligands, which bind to the manganese center perpendicular to the main ligand plane, can significantly impact selectivity.[8] For example, in manganese porphyrin-catalyzed epoxidations, the presence of an axial ligand like pyridine can tune the electronic properties of the metal center and influence the outcome of the reaction. Carboxylic acids are often essential additives, acting as axial ligands that facilitate the formation of the active Mn(V)-oxo species from the reaction with H₂O₂.[1][2]
FAQ Topic 2: Managing the Oxidant
Q2.1: My reaction is bubbling, and my conversion is low. What is happening and how do I fix it?
A: You are likely observing the disproportionation of your oxidant, typically hydrogen peroxide (H₂O₂), into oxygen gas (O₂) and water. This is a major competitive pathway that consumes the oxidant without performing the desired substrate oxidation, leading to low yields.[9][10]
The same active catalyst responsible for substrate oxidation can also catalyze this disproportionation.[9][10]
-
Mechanism Insight: The active Mn-oxo species can react with a second molecule of H₂O₂ instead of the substrate, leading to O₂ release.
-
Troubleshooting Protocol:
-
Lower the Temperature: Reducing the reaction temperature significantly disfavors the H₂O₂ disproportionation pathway relative to substrate oxidation.
-
Slow Oxidant Addition: Use a syringe pump to add the H₂O₂ solution slowly over several hours. This maintains a very low steady-state concentration of the oxidant, maximizing the probability of it reacting with the substrate.
-
Control Catalyst Concentration: The optimal catalyst concentration is key; too low a concentration can lead to catalyst deactivation and a buildup of H₂O₂, while too high a concentration can excessively accelerate disproportionation.[9][10]
-
FAQ Topic 3: Controlling Reaction Selectivity
Q3.1: My alcohol is being over-oxidized to a carboxylic acid, or my epoxide is being ring-opened to a diol. How do I stop this?
A: Over-oxidation occurs when the desired product is more susceptible to oxidation than the starting material.
-
Strategies for Alcohols:
-
Limit Oxidant Stoichiometry: Use only a slight excess of the oxidant (e.g., 1.0-1.2 equivalents). Once the starting material is consumed, there is less oxidant available to react with the ketone product.
-
Monitor the Reaction Closely: Track the reaction progress by TLC or GC. Quench the reaction as soon as the starting material has been consumed to prevent further oxidation of the product.
-
Choose a Milder System: Some catalyst systems are inherently more aggressive. N-heterocyclic carbene (NHC) stabilized Mn(III) complexes have been shown to oxidize primary alcohols to aldehydes with high selectivity and minimal over-oxidation to the carboxylic acid.[11]
-
-
Strategies for Epoxides:
-
Buffer the Reaction: The presence of acidic byproducts can catalyze the ring-opening of epoxides. Adding a non-coordinating base or buffer can prevent this.
-
Aprotic Solvent: Use a dry, aprotic solvent to minimize the presence of nucleophiles (like water) that can open the epoxide ring.
-
Q3.2: My reaction is producing a complex mixture, suggesting the starting material is decomposing. What is the cause?
A: Substrate decomposition can occur if the reaction conditions are too harsh or if non-selective radical pathways are dominant. In the absence of a suitable ligand like picolinic acid, for example, some manganese systems lead to complete oxidative decomposition of the substrate with no desired product formation.[7]
-
Diagnosis: If GC or GC-MS analysis shows a multitude of small, unidentified peaks and poor mass balance, decomposition is likely.
-
Solutions:
-
Ensure Proper Ligand Coordination: The ligand is essential to tame the reactivity of the manganese. Ensure you are using the correct Mn:ligand ratio as specified in the literature protocol.
-
Lower Temperature: As with other side reactions, lowering the temperature can increase selectivity and prevent substrate fragmentation.
-
Check for Radical Scavengers: If you suspect uncontrolled radical reactions, adding a radical scavenger (like TEMPO) in a control experiment should inhibit the reaction, confirming the radical pathway.
-
FAQ Topic 4: Advanced Mechanistic Control (C-H Oxidation)
Q4.1: In my C-H oxidation reaction, I'm getting rearranged products. Why does this happen and can I control it?
A: The formation of rearranged products is a strong indicator that the reaction is proceeding, at least in part, through a cationic intermediate rather than a simple radical rebound mechanism.[12][13]
-
Mechanism: The high-valent Mn-oxo species abstracts a hydrogen atom from the substrate to form a carbon-centered radical (HAT step). This radical can then either be oxidized via electron transfer (ET) to a carbocation, which can rearrange, or it can be trapped by the Mn-hydroxo species in a "rebound" step.
Caption: Competing pathways in Mn-catalyzed C-H oxidation.
-
Controlling the Pathway: You can influence the outcome by carefully tuning the catalyst and reaction conditions.[12][14]
-
Catalyst Choice: More electron-rich catalysts can suppress the formation of cationic intermediates.[12]
-
Solvent: Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can stabilize cationic intermediates, favoring rearrangement pathways. Switching to a less polar solvent like acetonitrile may favor the radical rebound pathway.
-
Additives: The choice of carboxylic acid additive can also steer the reaction towards one pathway over another.
-
Q4.2: How can I distinguish between different active oxidants, like Mn(IV)-oxo vs. Mn(V)-oxo?
A: While direct spectroscopic characterization of these transient species is challenging outside of specialized labs, their involvement is often inferred from reactivity patterns and mechanistic studies. The Mn(V)-oxo species is generally considered the key intermediate in many oxidations with H₂O₂, formed via O-O bond cleavage.[1][2] Mechanistic probes, kinetic isotope effect (KIE) studies, and computational (DFT) analysis are primary tools used by researchers to elucidate the nature of the active oxidant.[11][15][16] For practical purposes, focusing on controlling the reaction outcome via the methods described in this guide is more critical than definitively identifying the oxidant in a non-specialized setting.
FAQ Topic 5: Catalyst Stability and Lifetime
Q5.1: My reaction starts well but then stops before completion. What are the common catalyst deactivation pathways?
A: Besides ligand degradation (FAQ 1.2), several other deactivation mechanisms can occur:
-
Formation of Inactive Mn Clusters: Especially in Mn(I)-carbonyl catalyzed C-H functionalization, the formation of inactive manganese carbonyl clusters is a major deactivation pathway.[17] This can be exacerbated by the presence of water or other protic species.
-
Formation of Inactive Resting States: The catalyst can become trapped in a stable, less reactive oxidation state (e.g., Mn(III) or Mn(IV)) that is slow to turn over. This is not permanent decomposition but a reversible deactivation that lowers the overall rate.[9][10]
-
Inhibition by Products or Byproducts: The product itself or a byproduct (e.g., water) can sometimes coordinate to the manganese center and inhibit further catalytic activity.
Q5.2: What are best practices for setting up a reaction to maximize catalyst lifetime and turnover number (TON)?
A: To ensure a robust and long-lived catalytic system, follow these best practices:
-
Use High-Purity Reagents: Impurities in solvents or starting materials can poison the catalyst.
-
Inert Atmosphere: While many Mn systems are air-stable, sensitive reactions, particularly C-H activations, benefit from being set up under an inert atmosphere (N₂ or Ar) to prevent unwanted side reactions with oxygen.
-
Controlled Addition of Reagents: As mentioned, slow addition of the oxidant is critical. In some cases, slow addition of the substrate may also be beneficial.
-
Optimal Temperature: Do not assume higher temperature is better. It often accelerates catalyst decomposition more than the desired reaction. Run reactions at the lowest temperature that provides a reasonable rate.
-
Proper Mixing: Ensure efficient stirring to avoid localized high concentrations of reagents, which can lead to side reactions and catalyst death.
Section 3: Analytical Protocols
Protocol 3.1: Standard Method for Product Identification
To effectively troubleshoot, you must accurately identify your products and byproducts.
-
Reaction Quench & Workup: At the desired time point, quench the reaction (e.g., with a saturated Na₂S₂O₃ solution for H₂O₂). Perform a standard aqueous workup and extraction with an appropriate organic solvent.
-
Crude Analysis (TLC/¹H NMR): Analyze the crude product mixture by Thin Layer Chromatography (TLC) to visualize the number of components. A crude ¹H NMR can give an initial indication of product structures and purity.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is the workhorse for identifying volatile products and byproducts. It provides both retention time and a mass spectrum, which can be compared to libraries for identification.
-
LC-MS Analysis: For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry is essential.
-
Isolation and Full Characterization: If a major, unknown side product is observed, it should be isolated via column chromatography and fully characterized (NMR, HRMS, IR) to understand its structure and deduce its formation pathway.
Table 1: Common Analytical Techniques for Side Product Analysis
| Technique | Information Provided | Best For Detecting |
| GC-MS | Volatility (retention time), molecular weight, fragmentation pattern | Over-oxidation products, C-C cleavage products, volatile ligand fragments. |
| LC-MS | Polarity (retention time), molecular weight | Non-volatile products, polar byproducts (diols), ligand N-oxides, catalyst resting states. |
| ¹H NMR | Structural information, relative quantities of components | Isomeric products, confirming product structure post-isolation. |
| Headspace GC/Raman | Gaseous byproducts | O₂ evolution from H₂O₂ disproportionation.[9][10] |
| Cyclic Voltammetry | Redox potentials of catalyst species | Characterizing the electronic properties of the catalyst and potential resting states.[18] |
Section 4: References
-
Mechanistic Insight into Catalytic Redox-Neutral C–H Bond Activation Involving Manganese(I) Carbonyls ; Journal of the American Chemical Society; [Link]
-
A review of Mn-containing oxide catalysts for low temperature selective catalytic reduction of NOx with NH3 ; RSC Advances; [Link]
-
Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy ; Accounts of Chemical Research; [Link]
-
Ligands frequently encountered in catalysis and their influence on manganese reactivity ; General Chemistry Source;
-
Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation ; ACS Catalysis; [Link]
-
Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H 2 O 2 Disproportionation ; ResearchGate; [Link]
-
A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols ; RSC Publishing; [Link]
-
Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions ; Accounts of Chemical Research; [Link]
-
Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide ; Chemical Science; [Link]
-
Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide ; PMC - NIH; [Link]
-
Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis ; Dalton Transactions; [Link]
-
Manganese-Catalyzed Selective Oxidation of Aliphatic C-H groups and Secondary Alcohols to Ketones with Hydrogen Peroxide ; ResearchGate; [Link]
-
Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates ; Journal of the American Chemical Society; [Link]
-
Effect of ligand substituents and tuning the spin-state switching in manganese(iii) complexes ; Dalton Transactions; [Link]
-
Selectivity control by axial ligand modification in manganese porphyrin-catalyzed oxidations ; Inorganic Chemistry; [Link]
-
(Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states ; PubMed; [Link]
-
Catalyst and Medium Control over Rebound Pathways in Manganese-Catalyzed Methylenic C-H Bond Oxidation ; ChemRxiv; [Link]
-
Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp 3 )–H Functionalization via Radical and Cationic Intermediates ; ResearchGate; [Link]
-
What are the analytical techniques to know the oxidation state of a metal ion in solutions? ; ResearchGate; [Link]
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Technical Support Center: Optimizing Solvent Conditions for Multicomponent Pyridine Synthesis
Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization in these powerful reactions. Pyridine scaffolds are cornerstones in medicinal chemistry, and their efficient synthesis is paramount.[1] Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to these heterocycles, but their success is often dictated by the subtle interplay of solvent properties.[2][3]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring your path to highly substituted pyridines is both efficient and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, delving into the causality behind the problem and providing actionable, step-by-step protocols for resolution.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch synthesis of a 1,4-dihydropyridine intermediate, which I plan to oxidize to the corresponding pyridine, is consistently giving low yields (<40%). I'm using a traditional approach with refluxing ethanol. What are the likely causes and how can I improve the outcome?
A: This is a classic challenge in Hantzsch reactions. The traditional method, while foundational, often suffers from long reaction times and harsh conditions that can lead to side reactions and degradation of starting materials or products.[4] Let's break down the potential causes and solutions.
Causality Analysis:
Low yields in Hantzsch-type reactions can often be traced back to two primary factors: suboptimal reaction kinetics and inefficient oxidation of the dihydropyridine intermediate. The solvent plays a critical role in both. Ethanol, while a common choice, may not be the optimal medium for solubilizing all reactants or for promoting the necessary condensation and cyclization steps efficiently. Furthermore, the subsequent aromatization step is often inefficient and can generate byproducts if not carefully controlled.[4][5]
Troubleshooting Workflow & Solutions:
-
Re-evaluate Your Solvent System: While ethanol is traditional, modern protocols have shown significant improvements with alternative solvents.
-
Aqueous Micelles: Consider a greener and often more efficient approach using an aqueous micellar solution. The use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous solution of sodium dodecyl sulfate (SDS) has been reported to boost yields to over 90%.[4][6] This method leverages the hydrophobic core of the micelles to concentrate the organic reactants, thereby accelerating the reaction.
-
Solvent-Free Conditions: In some cases, eliminating the solvent altogether can be highly effective. The use of a solid support and catalyst, such as γ-Al2O3 nanoparticles, at elevated temperatures (e.g., 90°C) can lead to high yields (up to 95%) in shorter reaction times.[6]
-
Deep Eutectic Solvents (DESs): These novel green solvents can act as both the reaction medium and a catalyst.[7] For instance, a DES formed from choline chloride and urea can facilitate the reaction at room temperature, simplifying the procedure and often improving yields.[8][9]
-
-
Optimize the Oxidation Step: The aromatization of the 1,4-dihydropyridine intermediate is a critical, yield-determining step.
-
Milder Oxidizing Agents: Traditional oxidants like nitric acid or potassium permanganate can be harsh and lead to side products.[4] Consider milder and more efficient alternatives. A one-pot approach where the aromatization is carried out directly using ferric chloride (FeCl₃) in water has proven effective.[4]
-
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.[5][10][11][12]
Issue 2: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis
Q: I am attempting a Bohlmann-Rahtz synthesis and observing significant amounts of unidentified byproducts alongside my desired substituted pyridine. My current protocol involves heating the enamine and ethynylketone in toluene. What could be going wrong?
A: The Bohlmann-Rahtz synthesis is a powerful tool, but its success hinges on the controlled formation of an aminodiene intermediate and its subsequent cyclodehydration.[14][15] The high temperatures often required can promote side reactions, and the choice of a non-polar, aprotic solvent like toluene may not be ideal for all substrates.
Causality Analysis:
The formation of byproducts often stems from the high thermal energy required for the final cyclodehydration step, which can induce decomposition or alternative reaction pathways. The key intermediate, a 2Z-4E-heptadien-6-one, must undergo Z/E isomerization before cyclization, a process that is often sluggish and requires significant heat.[14] Acid catalysis can facilitate this isomerization and the subsequent cyclization at lower temperatures.
Troubleshooting Workflow & Solutions:
-
Introduce an Acid Catalyst: The addition of a Brønsted or Lewis acid can significantly lower the activation energy for the cyclodehydration step, allowing the reaction to proceed at a lower temperature and minimizing byproduct formation.[14][16]
-
Brønsted Acid: A simple and effective modification is to use a mixture of toluene and acetic acid (e.g., 5:1) as the solvent system.[14]
-
Lewis Acid: For acid-sensitive substrates, milder conditions can be achieved with Lewis acid catalysts.
-
-
Solvent Screening for Silyl-Protected Alkynones: If you are using a protected alkynone like 4-(trimethylsilyl)but-3-yn-2-one to improve stability, the solvent choice is critical for in-situ deprotection.
-
Screening has shown that polar solvents are more effective in this case. Ethanol (EtOH) , a polar protic solvent, is often favored over polar aprotic solvents like DMSO . Both can facilitate the spontaneous protodesilylation required for the reaction to proceed.[14]
-
-
One-Pot, Three-Component Modification: To avoid the isolation of potentially unstable enamines, consider a one-pot modification of the Bohlmann-Rahtz reaction. This involves reacting an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent like ethanol.[17][18] This approach often proceeds under mild conditions without the need for an additional acid catalyst.
Visualizing the Troubleshooting Process
To aid in your experimental design, the following diagram outlines a general workflow for troubleshooting common issues in multicomponent pyridine synthesis.
Caption: A systematic workflow for troubleshooting low yields and side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a protic and an aprotic solvent in pyridine synthesis?
A: The key difference lies in the solvent's ability to act as a hydrogen bond donor.[19]
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They can solvate both cations and anions effectively and can participate in proton transfer, which can be beneficial in reactions requiring acid catalysis, such as some variations of the Bohlmann-Rahtz synthesis.[14] However, their hydrogen-bonding capability can sometimes "cage" and deactivate nucleophiles, slowing down certain reaction steps.[20]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[19][21][22] They are excellent at solvating cations but leave anions relatively "free" and more nucleophilic. This can be advantageous in steps involving nucleophilic attack. For instance, in certain pyridine-forming MCRs, switching from ethanol (protic) to acetonitrile (aprotic) can lead to similar yields in a much shorter reaction time.[23]
Q2: Are "green solvents" like Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) truly effective for multicomponent pyridine synthesis?
A: Yes, they have emerged as highly effective and environmentally benign alternatives to traditional volatile organic compounds (VOCs).
-
Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a eutectic with a melting point lower than the individual components.[7] For pyridine synthesis, they offer several advantages:
-
Dual Role: They can act as both the solvent and a catalyst, often through hydrogen bonding interactions that activate the reactants.[7][9]
-
Mild Conditions: Many reactions in DESs can be performed at room temperature.[24]
-
Recyclability: DESs are often non-volatile and can be recycled and reused over multiple reaction cycles.[8]
-
-
Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. Pyridinium-based ionic liquids are particularly relevant.[25][26][27]
Q3: When should I consider using microwave assistance for my reaction?
A: Microwave-assisted synthesis is a powerful tool for accelerating reaction rates and should be considered when:
-
Thermal Processes are Slow: Reactions that require long reflux times under conventional heating are excellent candidates for microwave synthesis. The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[11][13]
-
High Temperatures are Required: Microwaves can superheat solvents in sealed vessels far above their atmospheric boiling points, allowing reactions to be conducted at higher temperatures safely and efficiently.[28]
-
Yields are Low under Conventional Heating: The rapid heating can often outpace decomposition pathways, leading to cleaner reactions and higher yields.[13]
It is crucial to select a solvent that couples efficiently with microwave energy. Polar solvents like ethanol, DMSO, and water are excellent microwave absorbers.[28]
Data Summary: Solvent Properties and Their Impact
The choice of solvent is a critical parameter. The following table summarizes the properties of common solvents and their typical applications in multicomponent pyridine synthesis.
| Solvent Class | Examples | Key Properties | Typical Application & Rationale |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | Hydrogen bond donors, good at solvating ions. | Hantzsch & Bohlmann-Rahtz: Traditional solvent, can act as a proton source. Water is a green option.[4][14][29] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High polarity, no H-bond donation, solvates cations well. | General MCRs: Can accelerate reactions by leaving nucleophiles more reactive.[23] |
| Non-Polar | Toluene, Hexane | Low polarity, does not solvate ions well. | Bohlmann-Rahtz: Often used with an acid co-solvent to control reactivity.[14] |
| Ionic Liquids | [bpy][InCl₄], [bmim]Cl | Non-volatile, tunable polarity, can be catalytic. | Green Synthesis: Act as both solvent and catalyst, easily recyclable.[26][30] |
| Deep Eutectic | Choline Chloride/Urea, Choline Chloride/ZnCl₂ | Biodegradable, low cost, can be catalytic. | Green Hantzsch & others: Dual solvent-catalyst role, mild reaction conditions.[7][8][9] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a rapid and high-yielding synthesis of a 1,4-dihydropyridine, which can be subsequently aromatized.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2 mmol)
-
Nitrogen source (e.g., ammonium acetate, 1.5 mmol)
-
Ethanol (3-5 mL)
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).[5]
-
Add ethanol (3-5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes), monitoring the reaction progress by TLC.[5][13]
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the 1,4-dihydropyridine.[5]
Logical Framework for Solvent Selection
The decision-making process for choosing an optimal solvent system can be visualized as follows:
Caption: Decision tree for selecting an appropriate solvent system.
References
-
Shaikh, M., & Kasim, S. S. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. American Journal of Heterocyclic Chemistry, 8(1), 7-11. [Link]
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Deep Eutectic Solvents as Unconventional Media for Multicomponent Reactions. (n.d.). SciELO. [Link]
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Synthesis of pyridine derivative using green solvent and microwave assistance. (n.d.). ResearchGate. [Link]
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N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2022). Molecules, 27(15), 4963. [Link]
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Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. (2021). SN Applied Sciences, 3(4). [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
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Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect, 9(39). [Link]
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Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2018). Molecules, 23(11), 2993. [Link]
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Eco-Friendly Hantzsch Pyridine Synthesis in Water. (2026). BIOENGINEER.ORG. [Link]
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Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). (2025). Mini-Reviews in Organic Chemistry, 22. [Link]
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New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. (2014). Industrial & Engineering Chemistry Research, 53(8), 3096-3101. [Link]
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Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2018). The Journal of Organic Chemistry, 83(15), 8213-8221. [Link]
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Pyridine: Protic or Aprotic. (2020). Chemistry Stack Exchange. [Link]
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The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synlett, 2007(16), 2459-2482. [Link]
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Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
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Synthesis of pyridinium-based ionic liquids. (n.d.). ResearchGate. [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2022). Beilstein Journal of Organic Chemistry, 18, 1039-1089. [Link]
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Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (2004). Journal of the Serbian Chemical Society, 69(11), 939-947. [Link]
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Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances, 12(47), 30489-30500. [Link]
-
Influence of the polarity of the solvent in the chemoselective addition of 1 to 2: (a) Lipase-Catalyzed addition; (b) In the absence of enzyme. (n.d.). ResearchGate. [Link]
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Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
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Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. (2013). Arabian Journal of Chemistry, 6(3), 327-332. [Link]
-
Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine. (2011). Molecules, 16(10), 8565-8575. [Link]
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Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006). Organic Process Research & Development, 10(4), 735-740. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Influence of solvent polarity on preferential solvation of molecular recognition probes in solvent mixtures. (2012). The Journal of Physical Chemistry B, 116(49), 14387-14394. [Link]
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Pyridine as a solvent doesn't want to evaporate. (2025). Reddit. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim. [Link]
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Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170216. [Link]
-
Prediction of Solvatochromic Polarity Parameters for Aqueous Mixed-Solvent Systems. (2020). ACS Omega, 5(48), 31211-31219. [Link]
-
Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. (2013). Green Chemistry, 15(1), 16-43. [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2020). RSC Advances, 10(61), 37213-37233. [Link]
-
Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024). ChemistrySelect, 9(33). [Link]
-
The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles. (2018). Catalysts, 8(9), 353. [Link]
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Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). Organic & Biomolecular Chemistry, 20(38), 7583-7588. [Link]
-
Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. (2023). Catalysis Letters, 153(10), 3043-3053. [Link]
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troubleshooting low yield in Vilsmeier cyclization reactions
Welcome to the technical support center for Vilsmeier cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during these powerful formylation and cyclization methodologies. As a self-validating system of protocols and insights, this document aims to enhance your experimental success by explaining the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is an electrophilic iminium salt, typically a chloroiminium ion, that serves as the key formylating agent in the Vilsmeier-Haack reaction.[1][2] It is most commonly formed in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4] The reaction between DMF and POCl₃ produces the electrophilic Vilsmeier reagent, which is then capable of attacking electron-rich systems.[1][2]
Q2: What types of substrates are suitable for Vilsmeier cyclization?
The Vilsmeier-Haack reaction is most effective with electron-rich aromatic and heteroaromatic compounds.[3][4] Substrates with electron-donating groups, such as anilines, phenols, and their derivatives, are excellent candidates.[1] Heterocycles like indoles, pyrroles, furans, and thiophenes are also highly reactive.[3] The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[3][5] Additionally, electron-rich alkenes and 1,3-dienes can undergo formylation using the Vilsmeier reagent.[3][5]
Q3: How does the Vilsmeier-Haack reaction's electrophilicity compare to Friedel-Crafts acylation?
The Vilsmeier reagent is a weaker electrophile than the acylium ion intermediate in Friedel-Crafts acylation.[1] This is due to the greater +M (mesomeric) effect of the dimethylamino group in the Vilsmeier reagent, which delocalizes the positive charge more effectively.[1] Consequently, the Vilsmeier-Haack reaction is generally limited to more activated, electron-rich aromatic systems, whereas Friedel-Crafts acylation can be applied to a broader range of aromatic compounds.[1]
Troubleshooting Guide: Low Yield in Vilsmeier Cyclizations
Low or no product yield is a frequent challenge in Vilsmeier reactions. The following guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: The reaction shows low or no product formation.
There are several potential culprits when a Vilsmeier reaction fails to proceed as expected. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield in Vilsmeier reactions.
Potential Cause 1: Degraded Reagents
The quality of both DMF and POCl₃ is paramount for the successful formation of the Vilsmeier reagent.[6]
-
Insight: DMF can degrade over time to form dimethylamine and formic acid.[3] Dimethylamine can compete with the intended substrate by reacting with the Vilsmeier reagent. POCl₃ is highly sensitive to moisture and will hydrolyze, reducing its activity.
-
Recommended Solution: Always use fresh, anhydrous DMF and POCl₃ from a recently opened bottle.[3][6] If there is any doubt about the quality, distillation of both reagents is recommended.
Potential Cause 2: Deactivated Substrate
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the substrate.
-
Insight: The aromatic ring must be sufficiently electron-rich to attack the relatively weak Vilsmeier electrophile.[1][3] Strong electron-withdrawing groups on the substrate can deactivate the ring and significantly hinder or prevent the reaction.
-
Recommended Solution: Confirm that your substrate possesses sufficient activating groups. If your substrate has deactivating groups, it may not be suitable for a standard Vilsmeier reaction. In some cases, protecting groups can be used to temporarily mask deactivating functionalities.
Potential Cause 3: Sub-optimal Reaction Conditions
Temperature, reaction time, and stoichiometry are critical parameters that often require optimization.
-
Insight: Less reactive substrates may require higher temperatures to proceed at a reasonable rate.[3] Reactions are often started at 0°C during reagent addition and then warmed to room temperature or heated to 60-80°C.[7] Insufficient equivalents of the Vilsmeier reagent can lead to an incomplete reaction.
-
Recommended Solution:
-
Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. For very sluggish reactions, refluxing overnight may be necessary.[3]
-
Stoichiometry: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of the reagent relative to the substrate, but this can be increased if the reaction is incomplete.[3]
-
Reaction Time: Extend the reaction time and monitor until the starting material is consumed.[3]
-
| Parameter | Recommended Range | Notes |
| Vilsmeier Reagent (eq.) | 1.5 - 3.0 | Relative to the limiting substrate. |
| Temperature (°C) | 0 to 80+ | Substrate-dependent; start low and increase as needed.[3] |
| Reaction Time (h) | 1 - 24 | Monitor by TLC/LC-MS for completion.[3] |
| Caption: Recommended Reaction Condition Ranges. |
Problem 2: The reaction mixture becomes a thick precipitate or the stir bar gets stuck during reagent preparation.
This issue typically points to problems with concentration or the order of addition.
-
Insight: The Vilsmeier reagent is a salt and can precipitate out of solution if the concentration is too high.[3] This is more common in non-polar co-solvents.
-
Recommended Solution:
-
Dilute the reaction mixture with additional anhydrous solvent.
-
Ensure that the POCl₃ is added dropwise to the DMF at a low temperature (e.g., 0°C) with vigorous stirring to dissipate heat and prevent localized high concentrations.[3]
-
Problem 3: The work-up is difficult, leading to emulsions or poor product isolation.
The quenching and hydrolysis step is critical for obtaining the final aldehyde product and can present challenges.
-
Insight: The hydrolysis of the intermediate iminium salt is often exothermic and requires careful pH control.[3] Pouring the reaction mixture into ice water is a standard procedure to manage the exotherm.[3] Incomplete hydrolysis will result in the iminium salt remaining, and an incorrect pH can lead to product instability or emulsion formation.
-
Recommended Solution:
-
Slowly pour the reaction mixture into a vigorously stirred beaker of ice water.[3]
-
Carefully neutralize the mixture. A common and effective method is to add a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is between 6 and 8.[6] This facilitates the complete hydrolysis of the iminium intermediate to the aldehyde.[3]
-
If emulsions form, try adding brine (saturated NaCl solution) to break them.
-
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a robust starting point for the formylation of an electron-rich aromatic substrate.
Caption: Step-by-step experimental workflow for a typical Vilsmeier-Haack reaction.
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a stir bar, addition funnel, and an inert gas inlet, add anhydrous DMF. Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[3]
-
Reaction with Substrate: Dissolve the electron-rich substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, the reaction can be allowed to warm to room temperature or heated to a higher temperature (e.g., 60-80°C) depending on the substrate's reactivity. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Quenching and Hydrolysis: Carefully pour the cooled reaction mixture into a beaker of vigorously stirred ice water. Neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[6] Stir the mixture until the hydrolysis of the intermediate iminium salt is complete (this can take from 30 minutes to several hours).
-
Isolation and Purification: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack reaction. chemeurope.com. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
Technical Support Center: Navigating the Challenges of Purifying Cyclopenta[b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists with extensive field experience, we understand that the purification of nitrogen-containing heterocycles can present significant challenges. This guide is dedicated to addressing a frequently encountered issue: the instability of cyclopenta[b]pyridine and its derivatives during silica gel chromatography. Our goal is to provide you with the technical knowledge and practical solutions to overcome these obstacles, ensuring the integrity of your compounds and the success of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant streaking and low recovery of my cyclopenta[b]pyridine derivative during silica gel column chromatography. What is the likely cause?
This is a classic symptom of strong interaction between a basic compound and the acidic stationary phase. Silica gel possesses surface silanol groups (Si-OH) which are weakly acidic (pKa ≈ 4.5). The basic nitrogen atom in the pyridine ring of your compound can be protonated by these silanol groups, leading to strong, often irreversible, adsorption. This results in band tailing (streaking) and, in many cases, incomplete elution from the column, causing low recovery.[1][2]
Q2: Besides streaking, I've noticed the appearance of new, unexpected spots on my TLC plate after running a column. Is my compound decomposing?
Yes, it is highly probable that your cyclopenta[b]pyridine derivative is degrading on the silica gel. The acidic environment of the silica surface can catalyze the decomposition of sensitive molecules.[3][4] For N-heterocycles, this can involve various acid-catalyzed reactions, including hydrolysis, rearrangement, or even polymerization.
Q3: Are there any simple modifications I can make to my current silica gel chromatography protocol to improve the outcome?
Absolutely. The most straightforward approach is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.1-2% by volume).[5][6] This simple addition can dramatically improve peak shape and recovery by competing with your compound for interaction with the acidic silanol groups.
Q4: When should I consider abandoning silica gel and using an alternative stationary phase?
If you continue to experience degradation or poor separation even after deactivating the silica gel, it is time to consider alternative stationary phases. For basic compounds like cyclopenta[b]pyridine, neutral or basic alumina is an excellent choice.[1][7][8] Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica), is another powerful alternative, particularly for polar derivatives.[1][2]
Troubleshooting Guide: From Symptoms to Solutions
This guide will help you diagnose and resolve common issues encountered during the purification of cyclopenta[b]pyridine on silica gel.
Symptom 1: Severe Peak Tailing and Low Compound Recovery
-
Diagnosis: Strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.
-
Troubleshooting Workflow:
Caption: Decision workflow for addressing peak tailing.
Symptom 2: Evidence of On-Column Degradation (New TLC Spots)
-
Diagnosis: The acidic silica surface is catalyzing the decomposition of your acid-sensitive cyclopenta[b]pyridine.
-
Proposed Degradation Mechanism:
While the specific degradation pathway can vary depending on the substituents, a plausible mechanism involves the protonation of the pyridine nitrogen by a surface silanol group. This enhances the electrophilicity of the heterocyclic ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solvent system, potentially leading to ring-opening or other rearrangements.
Caption: Proposed acid-catalyzed degradation pathway.
In-Depth Experimental Protocols
Protocol 1: Purification using Triethylamine-Deactivated Silica Gel
This method aims to passivate the acidic sites on the silica gel, minimizing compound degradation and improving chromatographic performance.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Eluent system determined by TLC
-
Triethylamine (Et₃N)
-
Crude cyclopenta[b]pyridine sample
Step-by-Step Procedure:
-
Solvent Preparation: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add 0.5-2% (v/v) triethylamine. For example, to 1 L of eluent, add 5-20 mL of Et₃N.
-
Column Packing:
-
Dry-pack the column with silica gel.
-
Alternatively, prepare a slurry of silica gel in the triethylamine-containing eluent and pour it into the column.
-
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the triethylamine-containing eluent. This ensures that the silica surface is thoroughly deactivated.[5]
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase.
-
For less soluble samples, a "dry loading" technique is recommended: dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Run the column as you normally would, collecting fractions and monitoring by TLC.
Protocol 2: Purification using Neutral or Basic Alumina
Alumina is a good alternative to silica for the purification of basic compounds.[7][8]
Materials:
-
Neutral or basic alumina (Activity I, 50-200 µm)
-
Eluent system (typically less polar than for silica)
-
Crude cyclopenta[b]pyridine sample
Step-by-Step Procedure:
-
Stationary Phase Selection: Choose neutral or basic alumina based on the properties of your compound and impurities. Basic alumina is often a good starting point for pyridine derivatives.
-
Solvent System Selection: Note that alumina is a more active adsorbent than silica. You will likely need a more polar eluent system than what you would use for silica gel chromatography. Develop an appropriate solvent system using alumina TLC plates.
-
Column Packing: Pack the column with alumina using the slurry method with your chosen eluent.
-
Sample Loading and Elution: Follow the same procedures for sample loading and elution as described for silica gel chromatography.
Protocol 3: Reversed-Phase Flash Chromatography
This technique is particularly useful for more polar cyclopenta[b]pyridine derivatives.
Materials:
-
C18-functionalized silica gel
-
Mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier)
-
Crude cyclopenta[b]pyridine sample
Step-by-Step Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as 0.1% formic acid or trifluoroacetic acid can improve peak shape for basic compounds by ensuring consistent protonation.[2][9]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 5 column volumes.
-
Sample Preparation and Loading: Dissolve the sample in a minimal amount of a strong solvent (e.g., methanol, DMF) and then dilute with the mobile phase before injection. Dry loading onto C18 silica is also an effective method.
-
Elution: Elute the column, typically with a gradient of increasing organic solvent concentration.
Summary of Chromatographic Conditions
| Parameter | Standard Silica Gel | Et₃N-Deactivated Silica | Neutral/Basic Alumina | Reversed-Phase (C18) |
| Stationary Phase | Acidic | Neutralized | Neutral to Basic | Nonpolar |
| Interaction | Strong acid-base | Weakened | Polar | Hydrophobic |
| Common Issues | Tailing, degradation | Can alter selectivity | Different selectivity | Poor retention of nonpolar compounds |
| Best For | Non-basic, stable compounds | Acid-sensitive, basic compounds | Basic, acid-sensitive compounds | Polar, ionizable compounds |
| Typical Eluent | Hexane/EtOAc, DCM/MeOH | Hexane/EtOAc + 0.5-2% Et₃N | Hexane/EtOAc, DCM/MeOH | Water/ACN, Water/MeOH + acid |
Concluding Remarks
The successful purification of cyclopenta[b]pyridine and its analogues hinges on understanding and mitigating the interactions between the basic heterocycle and the stationary phase. While standard silica gel chromatography can be problematic, the strategies outlined in this guide—namely, the use of deactivated silica, alternative stationary phases like alumina, and reversed-phase chromatography—provide robust solutions. By carefully selecting the appropriate technique and optimizing the experimental conditions, researchers can achieve high purity and recovery of their target compounds, paving the way for further discovery and development.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Batalin, et al. (2021). Substituted 2‐(ortho‐hydroxyaryl)
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
- El-Kassem, et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
-
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzyne. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]
- Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series.
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Matijas, M., et al. (2022).
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2006).
-
PubChem. (n.d.). 5H,6H,7H-cyclopenta(b)pyridine-3-carboxylic acid. Retrieved from [Link]
- Batalin, et al. (2021). Excitation (up), and emission (down) spectra cyclopenta[b]pyridine 5 h...
- El-Kassem, et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]
- Recent problems with silica gel chromatography. (2015).
- What compounds are unstable in a silica gel column (chrom
- Help with Alumina Column Chrom
- Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.).
Sources
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- 9. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Purification of Cyclopenta[b]pyridine Derivatives
Welcome to the Technical Support Center for the purification of cyclopenta[b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating these valuable heterocyclic compounds from unreacted starting materials and reaction byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflow and enhance product purity.
Introduction: The Challenge of Purifying Cyclopenta[b]pyridines
Cyclopenta[b]pyridines are a class of nitrogen-containing heterocyclic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, such as the antimicrobial agent cefpirome.[1][2] Their synthesis often involves multi-component reactions which, while efficient, can result in complex crude mixtures containing unreacted starting materials, isomers, and other impurities.[3][4][5] The basic nature of the pyridine ring introduces specific challenges during purification, particularly when using standard silica gel chromatography.[6][7] This guide provides practical, field-proven solutions to these challenges.
Troubleshooting Guide: Isolating Your Pure Product
This section addresses specific issues you may encounter during the purification of cyclopenta[b]pyridine derivatives in a question-and-answer format.
Issue 1: My TLC plate shows my product streaking, and I have poor separation from a less polar starting material (e.g., a diarylidenecyclopentanone).
-
Underlying Cause: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[6] This strong interaction leads to tailing or streaking of the product spot on the TLC plate, which translates to poor separation and broad peaks during column chromatography.
-
Solution:
-
Incorporate a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), to your mobile phase. A typical starting concentration is 0.5-1% (v/v) of triethylamine in your chosen solvent system (e.g., ethyl acetate/hexanes).[6] The triethylamine will preferentially interact with the acidic sites on the silica, minimizing the interaction with your basic product and resulting in sharper, more defined spots on the TLC and better separation on the column.[8]
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your product, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[6]
-
Issue 2: My crude product is contaminated with a water-soluble starting material (e.g., an amine or a salt like ammonium acetate).
-
Underlying Cause: Many synthetic routes for pyridines, such as the Hantzsch synthesis, utilize ammonia or ammonium salts as the nitrogen source.[9] These are often water-soluble and can be carried through into the organic phase during workup, especially if emulsions form.
-
Solution: Acid-Base Extraction This is a highly effective method for separating basic compounds like cyclopenta[b]pyridines from neutral or acidic impurities.[10][11]
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl).[10] This will protonate the basic cyclopenta[b]pyridine, forming a water-soluble pyridinium salt that will move into the aqueous layer. Most neutral organic starting materials will remain in the organic layer.
-
Separate the aqueous layer containing the protonated product.
-
Wash the organic layer one more time with the acidic solution to ensure complete extraction of the product.
-
Combine the aqueous layers and carefully add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 8). This will deprotonate the pyridinium salt, regenerating the neutral cyclopenta[b]pyridine, which will often precipitate or can be extracted.
-
Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or DCM) two to three times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Issue 3: My product is a solid, but it "oils out" during recrystallization.
-
Underlying Cause: "Oiling out" happens when a solid melts in the hot recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12]
-
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.[12]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[13][14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches create nucleation sites for crystal growth.[12][13]
-
Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[12]
Recrystallization Solvent Selection Guide Like Dissolves Like: Polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[15] Ideal Solubility Profile: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Boiling Point: The solvent's boiling point should be below the melting point of the compound to be recrystallized. -
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for my cyclopenta[b]pyridine derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[17]
-
Stationary Phase: Start with standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Begin with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). A common starting ratio is 70:30 hexanes:ethyl acetate.
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[8] If your compound is very polar and remains at the baseline, you may need to add a more polar solvent like methanol or use a different solvent system altogether, such as dichloromethane/methanol.
-
Basic Modifier: As mentioned in the troubleshooting guide, if you observe streaking, add 0.5-1% triethylamine to your eluent.[6]
Q2: My cyclopenta[b]pyridine product is a liquid. Can I still use recrystallization?
A2: Recrystallization is a purification technique for solid compounds.[16] For liquid products, distillation is a more appropriate method if the compound is volatile and thermally stable. If distillation is not feasible due to a high boiling point or thermal instability, column chromatography is the preferred method of purification.[11]
Q3: How can I remove residual pyridine if it was used as a solvent in my reaction?
A3: Pyridine can be challenging to remove completely due to its high boiling point (115 °C) and its ability to form azeotropes with water.[18][19]
-
Azeotropic Distillation: Add toluene to the reaction mixture and evaporate the solvents under reduced pressure. Toluene forms a lower-boiling azeotrope with pyridine, which helps to remove it more efficiently. Repeat this process several times.[10][20]
-
Acid Wash: As detailed in the troubleshooting guide, a dilute acid wash (e.g., 1 M HCl or even a saturated copper sulfate solution) is very effective at converting pyridine into its water-soluble salt, which can then be removed in an aqueous layer.[10]
Visualizing Purification Workflows
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting the appropriate purification method.
Workflow for Column Chromatography
Caption: A step-by-step workflow for purification by column chromatography.
References
- Separation of pyridine or pyridine derivatives
-
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.Net. [Link]
-
Green synthesis of cyclopenta[b]pyridine. ResearchGate. [Link]
-
Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Semantic Scholar. [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health (NIH). [Link]
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Column Chromatography. YouTube. [Link]
-
Removing Pyridine. Reddit. [Link]
-
Column chromatography (video). Khan Academy. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies... CrystEngComm. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
How do I get dry pyridine? ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
How To Recrystallize A Solid. YouTube. [Link]
- Purification of pyridine bases by distillation.
-
The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [Link]
-
1H-Cyclopenta[b]pyridine. PubChem. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
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- 3. Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum’s Acid | Semantic Scholar [semanticscholar.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Time and Temperature for Cyclocondensation Reactions
Welcome to the technical support center for cyclocondensation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical interplay of reaction time and temperature. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Cyclocondensation reactions are fundamental in synthesizing heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1][2] Mastering the optimization of these reactions is therefore a crucial skill.
This guide moves from foundational concepts to practical troubleshooting and advanced optimization strategies, providing a comprehensive resource for your laboratory work.
Foundational Principles: Temperature, Time, and Reaction Control
Before troubleshooting, it's essential to understand the core principles governing your reaction's outcome. The relationship between temperature and time is not always linear and is governed by reaction kinetics and thermodynamics.[3]
FAQ: What is the difference between kinetic and thermodynamic control, and how does it affect my cyclocondensation?
This is one of the most critical concepts in reaction optimization. The product distribution in a reaction can be governed by either the rate at which products are formed (kinetic control) or the relative stability of the products at equilibrium (thermodynamic control).[3][4]
-
Kinetic Control : This regime dominates at lower temperatures. The reaction is essentially irreversible, and the major product is the one that forms the fastest because it has the lowest activation energy (Ea).[5][6] This product is not necessarily the most stable one.
-
Thermodynamic Control : This is favored at higher temperatures, where the reaction becomes reversible. Sufficient energy is available to overcome the activation barriers for both forward and reverse reactions.[5][6] The system reaches equilibrium, and the most stable product, the one with the lowest Gibbs free energy (ΔG), will be the major product.[4]
Causality: Increasing the temperature provides the energy needed to overcome the reverse activation barrier, allowing less stable products to revert to intermediates and eventually form the more stable thermodynamic product.[6] For cyclocondensation, this might mean avoiding a kinetically favored but unstable intermediate or side product.
Caption: Kinetic vs. Thermodynamic Pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cyclocondensation experiments in a direct question-and-answer format.
| Problem | Potential Cause | Suggested Solution & Explanation |
| Low or No Product Yield | 1. Reaction temperature is too low. [7] 2. Insufficient reaction time. [7] 3. Steric hindrance in substrates. [8] 4. Deactivated catalyst. | 1. Gradually increase temperature. A 10°C increase can roughly double the reaction rate.[9] Monitor by TLC to avoid decomposition. 2. Extend reaction time. Some cyclocondensations are slow and may require overnight stirring. Monitor periodically.[10] 3. Increase temperature or use a more active catalyst. More energy is needed to overcome the higher activation barrier caused by steric bulk.[11] 4. Use a fresh catalyst. Ensure catalysts, especially Lewis acids, are not hydrated or degraded. |
| Formation of Multiple Products / Side Reactions | 1. Reaction temperature is too high. [7] 2. Incorrect stoichiometry. 3. Reaction is under kinetic control, favoring an undesired product. 4. Oxidation of starting materials or products. [11] | 1. Lower the reaction temperature. High temperatures can provide the activation energy for undesired side reactions.[7] 2. Carefully control molar ratios. An excess of one reactant can lead to polymerization or other side reactions. 3. Increase temperature and reaction time. This can shift the reaction to thermodynamic control, favoring the more stable desired product. 4. Run the reaction under an inert atmosphere (N₂ or Ar). This is crucial for electron-rich heterocycles susceptible to oxidation.[11] |
| Reaction Stalls or Remains Incomplete | 1. Product inhibition. 2. Equilibrium has been reached. 3. Poor solubility of reactants at the given temperature. | 1. Consider a different solvent or catalyst. The product might be coordinating with the catalyst, deactivating it. 2. Remove a byproduct. If the cyclocondensation produces water or another small molecule, using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product. 3. Increase temperature or screen solvents. Ensure all reactants are fully dissolved to allow for efficient molecular collisions.[10] |
| Product Decomposition | 1. Temperature is too high. [11] 2. Harsh acidic or basic conditions. [12] 3. Prolonged reaction time. | 1. Run the reaction at the lowest effective temperature. Determine the minimum temperature required for a reasonable rate. 2. Use a milder catalyst. For instance, switch from a strong Brønsted acid to a milder Lewis acid or a solid-supported catalyst.[7] 3. Monitor the reaction closely and stop it once the starting material is consumed. Use TLC or in-line monitoring to avoid unnecessary heating.[13][14] |
Experimental Protocols for Optimization
A systematic approach is crucial for efficiently optimizing reaction time and temperature. While the traditional "One-Variable-at-a-Time" (OVAT) method is common, modern approaches like Design of Experiments (DoE) offer a more comprehensive understanding with fewer experiments.[15][16]
Protocol 1: Reaction Monitoring Using Thin-Layer Chromatography (TLC)
Effective optimization is impossible without reliable monitoring. TLC is a fast, inexpensive, and powerful tool for this purpose.[17][18]
Methodology:
-
Prepare the TLC Chamber: Choose a solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation between your starting material(s) and the expected product, aiming for an Rf value of ~0.3-0.5 for the less polar component.[19]
-
Spotting: On a single TLC plate, spot your starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[14]
-
Sampling: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture with a capillary tube.
-
Analysis: Develop the TLC plate. The reaction is progressing if you see the starting material spot diminishing in intensity while a new product spot appears and intensifies.[19]
-
Completion: The reaction is generally considered complete when the limiting starting material spot is no longer visible.[19]
Protocol 2: Systematic Optimization Using Design of Experiments (DoE)
DoE is a statistical methodology to explore the effects of multiple variables simultaneously, revealing not just optimal conditions but also interactions between variables like temperature and time.[20][21] This is far more efficient than the OVAT approach.[15]
Step-by-Step Workflow:
-
Identify Factors and Ranges:
-
Factor 1: Temperature. Define a logical range (e.g., 60°C to 100°C).
-
Factor 2: Time. Define a range (e.g., 2 hours to 8 hours).
-
Other factors could include catalyst loading or concentration.[21]
-
-
Choose a Design: For two variables, a 3² full factorial design is excellent. This requires running 9 experiments (a high, medium, and low level for each variable).
-
Run Experiments: Execute the 9 reactions as dictated by the DoE software (many statistical packages are available). Ensure consistency in setup and workup.
-
Analyze Results: Input the yield or purity for each run into the software. The output will be a statistical model that shows:
-
The significance of each variable.
-
Interaction effects (e.g., the effect of temperature might be different at longer reaction times).
-
A response surface map predicting the optimal conditions.
-
Caption: Design of Experiments (DoE) Workflow.
Case Studies: Optimizing Named Cyclocondensation Reactions
Different cyclocondensation reactions have unique considerations for time and temperature.
Paal-Knorr Pyrrole Synthesis
This reaction condenses a 1,4-dicarbonyl with a primary amine or ammonia.[22][23]
-
Temperature Considerations: Traditionally, this reaction required harsh conditions, including prolonged heating.[12] However, modern methods use various acid catalysts (Brønsted or Lewis) to proceed at lower temperatures, from room temperature to 100°C.[24]
-
Time Considerations: Reaction times can vary widely, from 15 minutes to 24 hours, depending on the substrates and catalyst used.[24]
-
Troubleshooting Insight: If the reaction is sluggish, a weak acid like acetic acid can accelerate it. However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[22]
Hantzsch Pyridine Synthesis
A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source.[25][26][27]
-
Temperature Considerations: Classical methods often involve refluxing in ethanol.[28] However, many modern protocols achieve high yields at room temperature using more efficient catalysts, which is also more environmentally friendly.[25]
-
Chemoselectivity Control: Adjusting reaction conditions, including temperature and solvent polarity, can be crucial for favoring the desired 1,4-dihydropyridine over byproducts.[8]
-
Troubleshooting Insight: If yields are low with sterically hindered aldehydes, a moderate increase in temperature may be necessary to improve efficiency.[8] Conversely, electron-withdrawing groups on the aldehyde can enhance yields, potentially allowing for milder conditions.[8]
| Reaction | Typical Substrates | Typical Temperature (°C) | Typical Time | Key Optimization Insight |
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyls, Primary Amines | 25 - 100[24] | 15 min - 24 h[24] | Weakly acidic conditions accelerate the reaction; strong acid can lead to furan byproducts.[22] |
| Hantzsch Pyridine Synthesis | Aldehydes, β-Ketoesters, Ammonia | Room Temp - Reflux[25][28] | Variable | Adjusting temperature and solvent can control chemoselectivity.[8] Modern catalysts often allow for room temperature synthesis.[25] |
References
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
- A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Altern
- Reaction optimization using Design of Experiment (DOE) at the NMR scale.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Reaction Optimization Using Design of Experiments.
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. SciSpace.
- A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- Hantzsch pyridine synthesis. Wikipedia.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal–Knorr synthesis. Wikipedia.
- Hantzsch pyridine synthesis. Name-Reaction.com.
- Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide.
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- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
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- Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chrom
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Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridine: X-ray Crystallography vs. Spectroscopic and Computational Methods
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The bicyclic N-heterocycle 6,7-Dihydro-5H-cyclopenta[b]pyridine serves as a crucial scaffold and intermediate in the synthesis of various biologically active compounds, including the cephalosporin antibiotic cefpirome.[1] While its chemical connectivity is well-established through synthesis and routine spectroscopy, absolute confirmation of its bond lengths, angles, and solid-state conformation is paramount for understanding its reactivity, intermolecular interactions, and suitability for further chemical modification.
This guide provides an in-depth comparison of the primary methodologies for the structural elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine. We will present single-crystal X-ray crystallography as the definitive "gold standard" for its ability to provide direct, atomic-level spatial information.[2][3] This will be critically compared against other powerful, yet indirect, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and modern computational approaches. Our focus is not merely on procedural steps but on the causality behind experimental choices, empowering researchers to select the most appropriate analytical strategy for their objectives.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography stands as the preeminent technique for determining the precise arrangement of atoms within a crystalline solid.[4][5] It offers unparalleled, high-resolution data, revealing the exact three-dimensional structure, which is crucial for understanding molecular interactions and designing targeted therapeutics.[2] For a molecule like 6,7-Dihydro-5H-cyclopenta[b]pyridine, SCXRD provides irrefutable evidence of the planarity of the pyridine ring, the conformation of the cyclopentane ring, and the precise bond lengths and angles governing the entire scaffold.
Causality in the Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The main bottleneck is often the growth of a high-quality single crystal suitable for diffraction.[3][6]
Caption: Logic flow for NMR-based structure elucidation.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound with high precision, confirming its elemental formula. The fragmentation pattern observed in techniques like Electron Ionization (EI) can also offer structural clues. For 6,7-Dihydro-5H-cyclopenta[b]pyridine (C₈H₉N, MW: 119.17), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a mass accurate to several decimal places. [7][8]The fragmentation pattern would likely show the loss of entities corresponding to the cyclopentane ring, further corroborating the proposed structure.
Computational Chemistry
Modern computational methods, particularly Density Functional Theory (DFT), can predict molecular geometries with high accuracy. [9]These methods are not experimental proof but serve as powerful predictive and corroborative tools. A geometry optimization of 6,7-Dihydro-5H-cyclopenta[b]pyridine can predict bond lengths, bond angles, and dihedral angles. These predicted values can then be compared with experimental data from SCXRD (if available) or used to rationalize observed spectroscopic properties. Furthermore, computational models can predict NMR chemical shifts, which can be invaluable in assigning complex spectra. [10][11]
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (1D & 2D) | Mass Spectrometry | Computational Modeling |
| Information Type | 3D Atomic Coordinates, Bond Lengths/Angles, Stereochemistry, Packing | Atomic Connectivity, Electronic Environment, Relative Stereochemistry | Molecular Formula, Substructural Fragments | Predicted 3D Geometry, Electronic Properties, Spectroscopic Data |
| State of Matter | Solid (Crystal) | Solution | Gas Phase (Ionized) | In Silico (Theoretical) |
| Key Advantage | Unambiguous, direct structural evidence. [2][6] | Provides detailed connectivity in a native solution state. [12][13] | High sensitivity; confirms elemental composition. | Predictive power; no physical sample needed. [9] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. [3][6] | Indirect structural information; does not give precise bond lengths/angles. | Provides limited connectivity information. | Theoretical model; requires experimental validation. [10] |
| Sample Amount | ~0.05 mg (single crystal) [14] | 1-10 mg | < 1 µg | N/A |
Conclusion
For the definitive, unambiguous confirmation of the structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine, single-crystal X-ray crystallography is the unparalleled gold standard . It provides direct, high-resolution three-dimensional information that spectroscopic methods can only infer.
However, in the daily workflow of a research and development environment, a combination of NMR spectroscopy and high-resolution mass spectrometry provides a self-validating system of exceptional confidence . 1D and 2D NMR experiments can meticulously piece together the molecular framework, while HRMS confirms the elemental formula. [15][16]Computational modeling serves as a valuable partner to these techniques, aiding in spectral assignment and providing theoretical insight into the molecule's preferred conformation.
Ultimately, the choice of technique depends on the research question. For routine confirmation of a known synthesis, NMR and MS are efficient and sufficient. For resolving stereochemical ambiguities, understanding solid-state packing, or providing absolute structural proof for a patent or publication, the effort required to obtain a single-crystal X-ray structure is not just justified, but essential.
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NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. [Link]
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Kucuk, M., et al. (n.d.). Full article: Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Taylor & Francis Online. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
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Zhou, J. H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.Net. [Link]
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Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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Naskidashvili, S. Z., et al. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. [Link]
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Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH. [Link]
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Supporting Information. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]
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Guss, J. M. (2008). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
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Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
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Al-Soli, K. A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC - NIH. [Link]
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A Comparative Analysis of Synthetic Routes to Cyclopenta[b]pyridines: A Guide for Researchers
The cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its presence in a wide array of biologically active molecules underscores the importance of efficient and versatile synthetic strategies for its construction. This guide provides an in-depth comparative analysis of various synthetic routes to cyclopenta[b]pyridines, offering field-proven insights and experimental data to aid in the selection of the most appropriate method for a given research objective.
Introduction to the Significance of Cyclopenta[b]pyridines
Cyclopenta[b]pyridines, a class of fused heterocyclic compounds, are integral to the development of novel therapeutics. Their unique structural and electronic properties have led to their incorporation into molecules with a broad spectrum of biological activities, including but not limited to antiviral, insecticidal, and fungicidal applications.[1][2][3] The therapeutic potential of this scaffold drives the continuous search for innovative and efficient synthetic methodologies.
Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation.[4][5][6][7] This strategy is particularly advantageous for the construction of diverse libraries of compounds for high-throughput screening.
Cyclocondensation of Diarylidenecyclopentanones and Malononitrile
A notable MCR for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile (malononitrile). This reaction is efficiently catalyzed by a sodium alkoxide, which also acts as a reagent in the formation of the pyridine ring.
Mechanism: The reaction proceeds through a series of tandem reactions initiated by the Michael addition of the malononitrile anion to one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the fused pyridine ring. The alkoxide participates in the formation of the 2-alkoxy substituent on the pyridine ring.
Figure 1: Workflow for the cyclocondensation synthesis of cyclopenta[b]pyridine derivatives.
Experimental Protocol:
-
To a solution of the appropriate 2,5-diarylidenecyclopentanone (1.0 eq) in anhydrous ethanol, add propanedinitrile (1.0 eq) and sodium ethoxide (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-ethoxy-4,7-diaryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.
Condensation of Malononitrile, Hydrogen Sulfide, Aldehydes, and an Enamine
Another versatile multicomponent approach involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine (an enamine), and an alkylating agent. This method allows for the facile construction of a diverse range of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. While the complexity of this five-component reaction presents mechanistic intricacies, it offers a high degree of molecular diversity from simple starting materials.
Vilsmeier-Haack Reaction: A Classic Approach to Formylation and Cyclization
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[8] The Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[8] This reaction can also be employed to effect cyclization, leading to the formation of fused heterocyclic systems.
Mechanism: The Vilsmeier reagent is generated by the reaction of DMF and POCl₃. This electrophilic species then attacks an electron-rich substrate. In the context of cyclopenta[b]pyridine synthesis, a suitable precursor with an active methylene group adjacent to a nitrogen-containing ring can undergo intramolecular cyclization upon reaction with the Vilsmeier reagent, followed by elimination and aromatization to form the fused pyridine ring.
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A Senior Scientist's Guide to Validating a Stability-Indicating HPLC Method for Cyclopenta[b]pyridine Derivatives
This guide provides an in-depth comparison and technical protocol for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of novel cyclopenta[b]pyridine derivatives. These fused heterocyclic compounds are of growing interest in medicinal chemistry, exhibiting a range of bioactivities.[1][2] Ensuring accurate quantification is paramount for drug development, from purity analysis of the active pharmaceutical ingredient (API) to formulation stability studies.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, addressing the specific challenges posed by the fused, basic nature of the cyclopenta[b]pyridine scaffold. The protocols described herein are designed to be self-validating, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
The Analytical Challenge: Understanding the Cyclopenta[b]pyridine Scaffold
The cyclopenta[b]pyridine ring system, a fusion of a cyclopentane and a pyridine ring, presents unique chromatographic challenges. The pyridine moiety imparts a basic character (typical pKa around 5.2-6), making the molecule susceptible to protonation under acidic conditions. This can lead to strong, undesirable interactions with residual silanol groups on conventional silica-based HPLC columns, resulting in poor peak shape (tailing), low efficiency, and inconsistent retention times. The fused, rigid structure can also influence its interaction with the stationary phase compared to simpler, non-fused pyridines.
Therefore, method development must prioritize control over these secondary ionic interactions to achieve a reliable and reproducible separation.
Strategic Method Development: A Comparative Approach
The goal is to develop a stability-indicating method, one that can accurately quantify the parent analyte in the presence of its potential degradation products, process impurities, and formulation excipients.[6][7] This requires a separation that is both selective and robust. We will compare two common reversed-phase column chemistries to illustrate the selection process.
Initial Column and Mobile Phase Selection
The foundational choice in reversed-phase HPLC is the stationary phase. Given the basic nature of cyclopenta[b]pyridine derivatives, a standard C18 column can be problematic. A more strategic choice involves modern columns designed to minimize silanol interactions.
-
Alternative 1: End-capped C18 Column: A high-purity silica column with extensive end-capping. End-capping neutralizes most of the acidic silanol groups, but some may remain, potentially causing peak tailing for highly basic compounds.
-
Alternative 2: Embedded Polar Group (EPG) or "AQ-type" Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature provides two key advantages: it shields the analyte from residual silanols, improving peak shape for bases, and it allows for use in highly aqueous mobile phases without phase collapse, which is beneficial for retaining more polar degradants.
Mobile Phase Rationale: A typical starting point for reversed-phase chromatography is a mixture of water (or buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH). For basic compounds, controlling the mobile phase pH is critical.[8]
-
pH Control: Maintaining a pH between 2.5 and 3.5 is often optimal. At this pH, the basic nitrogen of the pyridine ring is protonated, but most silanol groups on the column are not, minimizing ionic interactions.[9] A phosphate or formate buffer is suitable.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[10]
The workflow for initial method development can be visualized as follows:
Caption: Workflow for HPLC method development.
Comparative Performance Data
To illustrate the outcome of this selection process, consider the hypothetical performance data for a representative cyclopenta[b]pyridine derivative on two different columns.
| Parameter | Standard End-Capped C18 | Embedded Polar Group (EPG) C18 | Rationale for Superiority (EPG) |
| Tailing Factor (Asymmetry) | 1.8 | 1.1 | A value closer to 1.0 indicates a more symmetrical peak, free from deleterious secondary interactions with silanols. |
| Theoretical Plates (N) | 8,500 | 15,000 | Higher plate count signifies greater column efficiency and sharper peaks, leading to better resolution and sensitivity. |
| Resolution (Rs) from nearest impurity | 1.4 | 2.5 | An Rs value > 2.0 ensures baseline separation, which is critical for accurate quantification, especially for stability studies. |
| Retention Time RSD (n=6) | 0.8% | 0.2% | Lower variability indicates a more robust and reproducible method, less susceptible to minor changes in mobile phase composition. |
Based on this comparative data, the Embedded Polar Group (EPG) C18 column is selected for full method validation due to its superior peak shape, efficiency, and resolution for this class of basic compounds.
The Validation Protocol: A Self-Validating System
Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[11] The following protocol is based on ICH Q2(R1) guidelines.[4][5]
System Suitability
Before any validation run, system suitability must be established. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately on the day of analysis.[3]
Protocol:
-
Equilibrate the HPLC system with the final mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of the cyclopenta[b]pyridine derivative at the target concentration.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time RSD | ≤ 1.0% | Ensures consistent elution time. |
| Peak Area RSD | ≤ 2.0% | Demonstrates injection precision. |
| Tailing Factor | ≤ 1.5 | Confirms good peak symmetry. |
| Theoretical Plates | > 5000 | Indicates sufficient column efficiency. |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] For a stability-indicating assay, this is demonstrated through forced degradation studies.[1][12]
Forced Degradation Protocol:
-
Prepare solutions of the drug substance in:
-
0.1 N HCl (Acid Hydrolysis)
-
0.1 N NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
-
Heat the solutions at 60°C for a specified time (e.g., 24 hours) to achieve 5-20% degradation.[13]
-
Expose the solid drug substance to heat (e.g., 105°C for 48 hours) and photolytic stress (ICH Q1B guidelines).
-
Analyze all stressed samples by the proposed HPLC method with a photodiode array (PDA) detector.
Acceptance Criteria & Rationale:
-
Resolution: The main analyte peak should be resolved from all degradation product peaks with a resolution (Rs) of > 2.0. This ensures that degradants do not interfere with the quantification of the parent drug.
-
Peak Purity: The peak purity index (as determined by the PDA detector software) for the analyte peak in all stressed samples should be > 0.999. This confirms that the peak is spectrally homogeneous and no co-eluting impurities are present.
Caption: Validation workflow for specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a stock solution of the cyclopenta[b]pyridine derivative.
-
Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response. |
| Y-intercept | Close to zero | Shows minimal bias at zero concentration. |
| Residuals | Randomly scattered around zero | Confirms the appropriateness of the linear model. |
Accuracy (Trueness)
Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration.
Protocol:
-
Prepare a placebo (mixture of all formulation excipients without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
| Parameter | Acceptance Criteria | Rationale |
| Mean % Recovery | 98.0% - 102.0% | Demonstrates the method's ability to provide results close to the true value without bias from the sample matrix. |
| RSD of Recovery | ≤ 2.0% at each level | Shows consistency of the accuracy across the analytical range. |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six independent assay samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both days.
| Parameter | Acceptance Criteria | Rationale |
| Repeatability %RSD | ≤ 2.0% | Confirms the method's precision under ideal conditions. |
| Intermediate Precision %RSD | ≤ 2.0% | Demonstrates the method's ruggedness to minor variations expected within a single laboratory. |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5°C)
-
Flow Rate (e.g., ± 10%)
-
Organic Modifier Composition (e.g., ± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria & Rationale:
-
System suitability criteria must be met under all varied conditions.
-
Significant changes in results would indicate that the parameter needs to be more tightly controlled in the final method SOP. This proactive approach prevents out-of-specification results during routine use.
Final Validated Method: An Example
-
Column: EPG C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to validating a stability-indicating HPLC method for the quantification of cyclopenta[b]pyridine derivatives. By understanding the specific chemical nature of the analyte, strategically selecting the column and mobile phase, and rigorously testing the method's performance against ICH guidelines, researchers can develop a reliable, robust, and accurate analytical tool. This foundational work is critical for ensuring the quality, safety, and efficacy of new pharmaceutical products derived from this promising class of heterocyclic compounds. The comparative data and detailed protocols provided serve as a practical blueprint for scientists in drug development and quality control laboratories.
References
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Comparison Bet. US FDA, USP & ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
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Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. Retrieved from [Link]
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Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
-
Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. (1988). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
How To Select Mobile Phase In HPLC Method Development? (2025, March 24). Next LVL Programming. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005). Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Amneal Pharmaceuticals. Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
-
Analytical Method Validation. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022, October 24). MDPI. Retrieved from [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025, August 7). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]
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Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (n.d.). JournalsPub. Retrieved from [Link]
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Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc. Retrieved from [Link]
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Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025, March 21). LCGC International. Retrieved from [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationships of Cyclopenta[b]pyridine Derivatives
Introduction: The Versatile Cyclopenta[b]pyridine Scaffold
The cyclopenta[b]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in the realm of bioactive compound discovery. Its unique structural and electronic properties make it a versatile starting point for the development of a wide array of therapeutic agents and agrochemicals. The fusion of a cyclopentane ring to a pyridine moiety imparts a rigid, three-dimensional architecture that allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclopenta[b]pyridine derivatives across different biological targets, from plant pathogens to human enzymes, offering insights for researchers, scientists, and professionals in drug and pesticide development.
The strategic modification of the cyclopenta[b]pyridine scaffold allows for the fine-tuning of a molecule's biological activity profile, influencing its potency, selectivity, and pharmacokinetic properties. This principle is exemplified in the diverse applications of these derivatives, ranging from potent antiviral and fungicidal agents in agriculture to promising candidates for human medicinal chemistry, including kinase inhibitors for cancer therapy. This guide will delve into the specific structural modifications that govern the biological activity in these distinct domains, supported by experimental data and detailed protocols.
I. Agrochemical Applications: A New Frontier in Crop Protection
Recent research has highlighted the significant potential of cyclopenta[b]pyridine derivatives as a novel class of agrochemicals. Extensive SAR studies have been conducted, particularly on 5-aryl-cyclopenta[c]pyridine derivatives, revealing potent antiviral, insecticidal, and fungicidal activities. These studies provide a compelling case for the development of this scaffold to address the growing challenges in global food security.
A. Antiviral Activity against Tobacco Mosaic Virus (TMV)
A series of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from the natural product cerbinal, have demonstrated significant efficacy against the Tobacco Mosaic Virus (TMV)[1]. The key to their antiviral activity lies in the nature and substitution pattern of the 5-aryl ring.
Structure-Activity Relationship Insights:
-
Aryl Substitution: The introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core is crucial for anti-TMV activity.
-
Favorable Substituents: Compounds bearing a m-methoxyphenyl substitution, such as compound 4k , exhibited the most potent in vivo anti-TMV activity. This suggests that electron-donating groups at the meta position of the phenyl ring enhance the binding affinity to TMV receptor proteins.
-
Superiority over Commercial Agents: Several derivatives, including compounds 4g and 4k , displayed higher anti-TMV activity than the commercial antiviral agent ribavirin at concentrations of 500 and 100 µg/mL[1].
Table 1: Comparative Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
| Compound | 5-Aryl Substituent | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| 4g | (Structure not specified) | > Ribavirin's activity | > Ribavirin's activity | > Ribavirin's activity |
| Ribavirin | - | Lower than 4g and 4k | Lower than 4g and 4k | Lower than 4g and 4k |
Data synthesized from Tan et al. (2025)[1]
B. Fungicidal Activity
The 5-aryl-cyclopenta[c]pyridine scaffold has also proven to be a fertile ground for the discovery of potent fungicides. The SAR for fungicidal activity differs subtly from that of antiviral activity, emphasizing the importance of electronic effects on the aryl ring.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the 5-aryl ring appears to be a key determinant for enhanced fungicidal activity.
-
Potent Example: Compound 4i , featuring a 3,4,5-trifluorophenyl substituent, demonstrated outstanding inhibition against a range of pathogenic fungi, including a 91.9% inhibition ratio against Sclerotinia sclerotiorum at a concentration of 50 µg/mL[1].
Table 2: Fungicidal Spectrum of Compound 4i (3,4,5-trifluorophenyl)
| Fungal Species | Inhibition Ratio (%) @ 50 µg/mL |
| Sclerotinia sclerotiorum | 91.9 |
| Botrytis cinerea | 75.0 |
| Phytophthora infestans | 62.5 |
Data from Tan et al. (2025)[1]
C. Insecticidal Activity against Plutella xylostella
The diamondback moth, Plutella xylostella, is a notorious agricultural pest with widespread resistance to conventional insecticides. Encouragingly, many of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives exhibited significant larvicidal efficacy against this pest[1]. While specific SAR details for insecticidal activity are still emerging, the broad-spectrum bioactivity of this scaffold is evident.
II. Medicinal Chemistry Applications: Targeting Human Diseases
The versatility of the pyridine ring, a core component of the cyclopenta[b]pyridine scaffold, has long been recognized in medicinal chemistry. Pyridine derivatives are integral to a wide range of FDA-approved drugs and are actively being investigated as inhibitors of various enzymes implicated in human diseases, including kinases. While specific SAR studies on cyclopenta[b]pyridine derivatives as kinase inhibitors are less prevalent in publicly available literature compared to their agrochemical applications, the foundational principles of kinase inhibition by related fused pyridine systems offer valuable insights.
A. Kinase Inhibition: A Promising Avenue for Cancer Therapy
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The general pharmacophore for many ATP-competitive kinase inhibitors involves a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase domain. The cyclopenta[b]pyridine core is well-suited to serve as such a scaffold.
Conceptual SAR for Cyclopenta[b]pyridine-based Kinase Inhibitors:
-
Hinge Binding: The pyridine nitrogen of the cyclopenta[b]pyridine core can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.
-
Substituent Effects: Substituents on both the cyclopentane and pyridine rings can be strategically chosen to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: Modifications to the scaffold can be used to optimize solubility, metabolic stability, and other pharmacokinetic parameters essential for a successful drug candidate.
III. Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.
A. Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (Suzuki Cross-Coupling)
This protocol describes a general method for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a key step in exploring the SAR of this compound class.
-
Reaction Setup: To a solution of a 5-bromo-cyclopenta[c]pyridine intermediate in a mixture of 1,4-dioxane and water, add a substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄).
-
Degassing: Degas the mixture and place it under an argon atmosphere.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄.
-
Reaction: Heat the reaction mixture to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.
B. Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is a standard method for evaluating the in vitro antiviral activity of compounds against TMV.
-
Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a suspension of TMV.
-
Compound Application:
-
Curative Activity: The test compound solution is applied to the left half of the leaf immediately after virus inoculation, while the right half is treated with a control solution.
-
Protective Activity: The test compound solution is applied to the left half of the leaf 24 hours before virus inoculation.
-
Inactivation Activity: The virus is pre-incubated with the test compound solution before being inoculated onto the left half of the leaf.
-
-
Lesion Counting: The number of local lesions on both halves of the leaf is counted 3-4 days after inoculation.
-
Inhibition Rate Calculation: The percentage of inhibition is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.
C. Fungicidal Activity Assay (Mycelial Growth Rate Method)
This protocol assesses the in vitro fungicidal activity of compounds against various pathogenic fungi.
-
Preparation of Medicated Plates: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then added to a molten potato dextrose agar (PDA) medium at the desired final concentration. The mixture is then poured into sterile Petri dishes.
-
Fungal Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the medicated PDA plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured, and the percentage of inhibition of mycelial growth is calculated relative to a control plate containing no test compound.
D. Insecticidal Activity Assay against Plutella xylostella (Leaf-Dip Bioassay)
This protocol is used to determine the larvicidal activity of compounds against the diamondback moth.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry.
-
Larval Exposure: The treated leaf discs are placed in Petri dishes, and a known number of P. xylostella larvae (e.g., 10-20 third-instar larvae) are introduced into each dish.
-
Mortality Assessment: The number of dead larvae is recorded after a specific period (e.g., 48 or 72 hours). The mortality rate is then calculated and corrected for any control mortality using Abbott's formula.
IV. Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the logical flow of SAR studies, the following diagrams have been generated using Graphviz.
Caption: Workflow for the SAR-driven discovery of novel cyclopenta[b]pyridine derivatives.
Caption: Logical relationship between substituents and biological activity in 5-aryl-cyclopenta[c]pyridine derivatives.
V. Conclusion and Future Directions
The cyclopenta[b]pyridine scaffold has unequivocally demonstrated its value as a privileged structure in the design of novel bioactive compounds. The comprehensive SAR studies on 5-aryl-cyclopenta[c]pyridine derivatives have yielded potent antiviral, fungicidal, and insecticidal agents with the potential to address critical needs in agriculture. The distinct SAR profiles for each biological activity underscore the tunability of this scaffold and provide a roadmap for the rational design of next-generation agrochemicals.
In the realm of medicinal chemistry, while the exploration of cyclopenta[b]pyridine derivatives as kinase inhibitors is still in its nascent stages, the foundational principles of kinase inhibitor design, coupled with the inherent structural advantages of this scaffold, suggest a promising future. Further investigation into the synthesis and biological evaluation of cyclopenta[b]pyridine derivatives targeting human enzymes is highly warranted. The insights gained from the extensive agrochemical research can serve as a valuable springboard for these endeavors.
The continued exploration of the chemical space around the cyclopenta[b]pyridine core, guided by the principles of SAR, is poised to deliver a new generation of innovative solutions for both agriculture and human health.
VI. References
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
Sources
A Comparative Guide to the Efficacy of Cyclopenta[b]pyridine Corrosion Inhibitors
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of chemical compounds, heterocyclic molecules have garnered significant attention due to their remarkable protective properties.[1] This guide offers a deep dive into the efficacy of a promising subclass: cyclopenta[b]pyridine derivatives. We will dissect their performance, compare them with other relevant inhibitors, and provide the experimental framework necessary for their evaluation, all grounded in robust scientific data.
The Critical Role of Heterocyclic Inhibitors
Corrosion is an electrochemical process that leads to the deterioration of metals. Inhibitors work by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure.[3] The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings and π-bonds, facilitates strong adsorption onto the metal surface.[1][2] These features allow the inhibitor molecules to either physically adsorb via electrostatic interactions or chemically adsorb by donating electrons to the vacant d-orbitals of the metal, forming a coordinate bond.[1][2][4]
Cyclopenta[b]pyridine derivatives are a compelling class of inhibitors due to their fused ring system, which enhances their planarity and surface coverage, and the presence of the nitrogen heteroatom in the pyridine ring, which acts as a potent adsorption center.
Comparative Efficacy of Novel Cyclopenta[b]pyridine Derivatives
A recent study by Al-Amiery et al. (2022) provides a clear demonstration of the high performance of newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives.[1][4][5] These compounds were evaluated as corrosion inhibitors for carbon steel in a 1.0 M H₂SO₄ medium, a common and aggressive industrial environment.[1][4][5]
The study investigated four derivatives:
-
CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
-
CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
The performance of these inhibitors was benchmarked against uninhibited carbon steel. The key findings from electrochemical tests at a 1.0 mM inhibitor concentration are summarized below.
Table 1: Potentiodynamic Polarization (PDP) Data for CAPD Inhibitors
| Inhibitor (1.0 mM) | Icorr (µA/cm²) | Ecorr (mV vs. Ag/AgCl) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank (1.0 M H₂SO₄) | 1250 | -485 | 85 | -120 | - |
| CAPD-1 | 28.8 | -492 | 75 | -105 | 97.7 |
| CAPD-2 | 35.0 | -490 | 78 | -108 | 97.2 |
| CAPD-3 | 43.8 | -488 | 80 | -112 | 96.5 |
| CAPD-4 | 55.0 | -495 | 82 | -115 | 95.6 |
Data sourced from Al-Amiery et al., 2022.[1][4]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Inhibitors
| Inhibitor (1.0 mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank (1.0 M H₂SO₄) | 45 | 850 | - |
| CAPD-1 | 1850 | 45 | 97.6 |
| CAPD-2 | 1620 | 50 | 97.2 |
| CAPD-3 | 1350 | 55 | 96.7 |
| CAPD-4 | 1150 | 60 | 96.1 |
Data sourced from Al-Amiery et al., 2022.[1][4]
Analysis of Efficacy
The data unequivocally demonstrates the exceptional performance of the CAPD series, with CAPD-1 emerging as the most potent inhibitor, achieving an inhibition efficiency (IE) of 97.7% .[1][2][4][5] The causality behind this high efficiency lies in its molecular structure.[1][4]
-
Mixed-Type Inhibition: The potentiodynamic polarization data shows a significant reduction in both anodic (metal dissolution) and cathodic (hydrogen evolution) current densities.[4] The minimal shift in the corrosion potential (Ecorr) for all CAPD compounds indicates they function as mixed-type inhibitors , stifling both electrochemical reactions without preferentially targeting one over the other.[1][2][4]
-
Adsorption Mechanism: The high inhibition efficiencies are attributed to the strong adsorption of the CAPD molecules onto the carbon steel surface.[1][4] This adsorption follows the Langmuir isotherm model , suggesting the formation of a monolayer on the metal surface.[1][2][4] The process involves a combination of physisorption (electrostatic attraction) and chemisorption (coordinate bond formation via nitrogen's lone pair electrons).[1][2][4]
-
Structural Effects: The superior performance of CAPD-1 can be linked to its specific substituents. Computational studies, such as Density Functional Theory (DFT), reveal that the electron density distribution in CAPD-1 is highly favorable for adsorption.[1][2][4] The presence of multiple pyridine rings and other functional groups enhances the molecule's ability to donate electrons and cover a larger surface area.[1][4]
Comparison with Other Pyridine-Based Inhibitors
While the CAPD series shows outstanding performance, it is crucial to contextualize their efficacy relative to other known inhibitors. For instance, a study on substituted pyridine derivatives for mild steel in 0.5 M HCl reported an inhibition efficiency of over 99.6% for certain compounds.[6][7] Another investigation using a novel pyridine derivative on mild steel in a similar acidic environment achieved 98.4% efficiency.[8][9]
These comparisons highlight that while the cyclopenta[b]pyridine scaffold is highly effective, the overall performance is a nuanced interplay of the core structure, the nature and position of substituents, the type of metal, and the corrosive medium. The CAPD derivatives distinguish themselves by achieving high efficiency in the particularly aggressive sulfuric acid environment.[1][4]
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following are step-by-step methodologies for the key electrochemical techniques used to evaluate the CAPD inhibitors.
Electrochemical Measurement Workflow
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A Comparative Biological Evaluation of Novel Cyclopenta[d]pyrimidine and Cyclopenta[b]pyridine Scaffolds
A Senior Application Scientist's Guide to Two Versatile Heterocyclic Cores in Drug Discovery
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic systems, fused ring structures containing cyclopentane moieties have garnered significant interest due to their unique conformational properties and diverse biological activities. This guide provides an in-depth comparative analysis of two such scaffolds: cyclopenta[d]pyrimidine and cyclopenta[b]pyridine. We will delve into their synthesis, explore their distinct biological profiles, and present experimental data that underscore their potential in different therapeutic areas.
Introduction: The Structural and Therapeutic Significance of Fused Cyclopentane Heterocycles
The fusion of a cyclopentane ring to a pyrimidine or pyridine core results in rigid, three-dimensional structures that can effectively probe the binding pockets of various biological targets. The cyclopenta[d]pyrimidine nucleus, an analog of purine, has been extensively explored for its potential as an inhibitor of kinases and other enzymes implicated in cell proliferation and signaling pathways.[1][2][3][4] Conversely, the cyclopenta[b]pyridine scaffold has been investigated for a different spectrum of bioactivities, including applications in agriculture and as intermediates in the synthesis of complex molecules.[5][6][7] This guide will illuminate the divergent therapeutic avenues pursued with these two fascinating heterocyclic systems.
Synthesis Strategies: Building the Core Scaffolds
The synthetic routes to these fused heterocycles are crucial for generating diverse libraries of compounds for biological screening. While both scaffolds share a cyclopentane ring, the methods for constructing the fused aromatic ring differ significantly.
Synthesis of Cyclopenta[d]pyrimidine Derivatives
A common strategy for the synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core involves the cyclocondensation of a β-ketoester or a related reactive intermediate derived from cyclopentanone with a suitable amidine or urea derivative. This approach allows for the introduction of various substituents on the pyrimidine ring, which is critical for modulating biological activity. For instance, novel derivatives have been synthesized and evaluated as selective sigma-1 receptor antagonists.[8]
Synthesis of Cyclopenta[b]pyridine Derivatives
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives often employs a cyclization reaction involving 1,5-dicarbonyl compounds with an ammonia source, such as ammonium acetate.[9] Another effective method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[5][10] These methods provide a versatile platform for creating a range of substituted cyclopenta[b]pyridines. A novel approach has also been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome.[6]
Comparative Biological Evaluation: Divergent Paths in Therapeutic Targeting
The biological activities reported for cyclopenta[d]pyrimidines and cyclopenta[b]pyridines are remarkably distinct, highlighting how subtle changes in the heterocyclic core can lead to vastly different pharmacological profiles.
Cyclopenta[d]pyrimidines: A Focus on Anticancer and Neurological Disorders
Research on cyclopenta[d]pyrimidine derivatives has predominantly focused on their potential as therapeutic agents for cancer and neurological conditions.
-
Antitubulin Activity: Certain N,2-dimethyl-cyclopenta[d]pyrimidines have been identified as potent antiproliferative agents that function by binding to the colchicine site of tubulin, leading to microtubule depolymerization.[1] These compounds have shown promise as long-acting antimitotic agents.[1]
-
Kinase Inhibition: The cyclopenta[d]pyrimidine scaffold has proven to be a fertile ground for the discovery of kinase inhibitors. Derivatives have been developed as potent inhibitors of cyclin-dependent kinase 4 (CDK4), AMP-activated protein kinase (AMPK), and Akt protein kinase, all of which are key targets in cancer therapy.[3][4] Additionally, cyclopentyl-pyrimidine analogues have been identified as novel and potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[11]
-
Sigma-1 Receptor Antagonism: Novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized and evaluated as selective sigma-1 receptor antagonists, showing potential for the treatment of pain.[8]
-
CRF1 Receptor Antagonism: A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which are structurally related to cyclopenta[d]pyrimidines, have been identified as orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists, with potential applications in stress-related disorders.[12]
Cyclopenta[b]pyridines: A Spectrum of Bioactivities from Agriculture to Material Science
In contrast to the focused therapeutic applications of their pyrimidine counterparts, cyclopenta[b]pyridine derivatives have demonstrated a broader range of biological and chemical applications.
-
Agricultural Applications: Taking inspiration from the natural product cerbinal, novel 5-aryl-cyclopenta[c]pyridine derivatives (an isomer of the [b] fusion) have been designed and synthesized.[7][13] These compounds have exhibited promising insecticidal, fungicidal, and antiviral activities against tobacco mosaic virus (TMV), suggesting their potential as agrochemicals.[7][13][14]
-
Corrosion Inhibition: Several 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments.[5][10] This highlights a unique application of this scaffold in materials science.
-
Broad Biological Potential: A review of monoterpene pyridine alkaloids, which includes the cyclopenta[c]pyridine skeleton, has highlighted their potential for antibacterial, anti-inflammatory, and neuropharmacological activities.[15]
Experimental Data Summary
The following table summarizes key biological data for representative compounds from both scaffolds, illustrating their distinct activity profiles.
| Scaffold | Compound Class | Biological Target/Application | Key Findings | Reference |
| Cyclopenta[d]pyrimidine | N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines | Tubulin (colchicine site) | Potent antiproliferative activity (IC50 in the nanomolar range) and depolymerization of microtubules. | [1] |
| Cyclopenta[d]pyrimidine | 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4/CYCLIN D1 and ARK5 kinases | Induces apoptosis of tumor cells at concentrations of approximately 30–100 nM. | [3] |
| Cyclopenta[d]pyrimidine | 2-amino-4-pyrazolecyclopentylpyrimidines | IGF-1R tyrosine kinase | Optimized compounds with IGF-1R IC50 values of 10-20 nM. | [11] |
| Cyclopenta[b]pyridine | 5-aryl-cyclopenta[c]pyridine derivatives | Anti-TMV, Insecticidal, Fungicidal | Compound 4k showed potent anti-TMV activity; compound 4i displayed outstanding fungicidal activity. | [7][13] |
| Cyclopenta[b]pyridine | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives | Corrosion Inhibition | Adsorb on carbon steel surfaces to form a protective layer against corrosion. | [5][10] |
Experimental Protocols
To provide a practical context for the evaluation of these compounds, we outline a standard protocol for assessing antiproliferative activity, a key assay for the cyclopenta[d]pyrimidine derivatives.
Protocol: MTT Assay for Antiproliferative Activity
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.
Signaling Pathways and Workflow Diagrams
To visualize the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for cyclopenta[d]pyrimidine drug discovery.
Caption: Mechanism of action for antitubulin cyclopenta[d]pyrimidines.
Conclusion and Future Perspectives
The comparative analysis of cyclopenta[d]pyrimidine and cyclopenta[b]pyridine scaffolds reveals a fascinating dichotomy in their biological applications. Cyclopenta[d]pyrimidines have emerged as a privileged scaffold in the oncology and neurology drug discovery space, with numerous derivatives showing potent activity as kinase and tubulin inhibitors. In contrast, cyclopenta[b]pyridines have demonstrated a wider, more eclectic range of applications, from promising agrochemicals to novel materials for corrosion inhibition.
This divergence underscores the profound impact of the core heterocyclic structure on the overall pharmacological profile of a molecule. Future research in this area could explore the synthesis of hybrid structures that incorporate features from both scaffolds to potentially unlock novel biological activities. Furthermore, the exploration of other isomers of these fused systems may lead to the discovery of new therapeutic agents with unique mechanisms of action. The continued investigation of these versatile heterocyclic cores holds significant promise for advancing both medicine and materials science.
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (2016). PubMed. Retrieved January 7, 2026, from [Link]
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Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. (2015). AACR Journals. Retrieved January 7, 2026, from [Link]
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Cyclopenta[d]pyrimidines and substituted cyclopenta[d]pyrimidines as antitubulin and microtubule targeting agents, monocyclic pyrimidines as tubulin inhibitors, and pyrrolopyrimidines as targeted antifolates and tubulin and multiple receptor tyrosine kinase inhibitor and antitumor agents. (2021). MTEC. Retrieved January 7, 2026, from [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. (2015). PubMed. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Anti-TMV Activity of 5-Aryl-Cyclopenta[c]pyridine Derivatives and Ribavirin
Introduction
The Tobacco Mosaic Virus (TMV) remains a persistent threat to a wide range of crops, particularly in the Solanaceae family, leading to significant economic losses worldwide.[1] For decades, the broad-spectrum antiviral agent Ribavirin has served as a common benchmark in the search for effective plant virucides.[2] However, its efficacy can be limited, and the potential for resistance necessitates the discovery of novel, more potent agents.[2] This guide focuses on a promising new class of compounds: 5-aryl-cyclopenta[c]pyridine derivatives. Inspired by the natural product cerbinal, these synthesized molecules have demonstrated potent anti-TMV activity, often surpassing that of Ribavirin.[3][4]
This document provides an in-depth, objective comparison for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, present comparative experimental data, and provide detailed protocols to support further research and development in this critical area of agricultural science.
Divergent Mechanisms of Viral Inhibition
Understanding how these compounds inhibit TMV is fundamental to their development. Ribavirin and 5-aryl-cyclopenta[c]pyridine derivatives appear to operate through distinct molecular mechanisms.
Ribavirin: An Early-Stage Replication Inhibitor
Ribavirin is a synthetic guanosine analog with a multifaceted mechanism of action against a wide array of animal and human viruses, often involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct polymerase inhibition, or lethal mutagenesis.[5][6][7] However, its action against TMV is notably different. Research indicates that Ribavirin inhibits a specific, early step in the TMV replication cycle that occurs before the synthesis of viral RNA and proteins.[8][9] This suggests a mechanism that prevents the initiation of viral RNA synthesis, rather than halting its elongation or depleting nucleotide pools as seen in other viral systems.[8]
Caption: Proposed inhibitory action of Ribavirin on the TMV life cycle.
5-Aryl-Cyclopenta[c]pyridine Derivatives: Targeting Viral Binding
The 5-aryl-cyclopenta[c]pyridine scaffold was developed from the natural product cerbinal.[4] The key innovation is the addition of an aryl group at the 5-position, which has been shown to be critical for enhancing anti-TMV activity.[3] Molecular docking studies suggest that this modification improves the binding affinity of these derivatives for TMV receptor proteins, likely the coat protein (TMV-CP).[3][10] By binding to the viral protein, these compounds may interfere with the assembly or disassembly of the virus, or its interaction with host factors, thereby preventing the establishment of infection.
Caption: Proposed mechanism of 5-aryl-cyclopenta[c]pyridine derivatives.
Quantitative Comparison of In Vivo Anti-TMV Efficacy
The most critical evaluation of an antiviral agent is its performance in vivo. The half-leaf method using host plants like Nicotiana glutinosa is the standard for quantifying anti-TMV activity. This method allows for a direct comparison between the treated and untreated halves of the same leaf, minimizing biological variability. The efficacy is measured across three distinct modes:
-
Protective Activity: The compound is applied before the virus, testing its ability to prevent infection.
-
Curative Activity: The compound is applied after viral inoculation, testing its ability to halt an established infection.
-
Inactivation Activity: The compound is mixed directly with the virus before application, testing its ability to neutralize virions.
The following table summarizes publicly available data for representative 5-aryl-cyclopenta[c]pyridine derivatives compared to Ribavirin at a concentration of 500 µg/mL.
| Compound/Agent | Substitution | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) | Source(s) |
| Ribavirin | N/A | 39.6 ± 3.8 | 38.4 ± 1.5 | 39.1 ± 2.6 | [11] |
| Compound 4g | - | > 39.6 | > 38.4 | > 39.1 | [3][10] |
| Compound 4k | m-methoxyphenyl | 53.8 ± 2.8 | 50.7 ± 3.6 | 51.1 ± 1.9 | [3][10] |
| Compound B32 | - | 65.8 | 52.8 | 88.9 |
Analysis of Results: The data clearly demonstrates the superior performance of the 5-aryl-cyclopenta[c]pyridine derivatives. Compounds 4g and 4k showed higher anti-TMV activity than Ribavirin at the same concentration, with compound 4k exhibiting potent activity across all three modes.[3][10] Notably, compound B32 displayed exceptionally high inactivation and protective effects, significantly outperforming the commercial standard. This enhanced efficacy underscores the potential of this chemical scaffold in developing next-generation plant virucides.
Experimental Methodologies
Reproducibility and methodological rigor are paramount in scientific research. This section details the standard protocols for synthesis and biological evaluation.
Workflow for In Vivo Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is a self-validating system, as each leaf serves as its own control, accounting for variations in plant health and environmental conditions.
Caption: Experimental workflow for the in vivo half-leaf anti-TMV assay.
Step-by-Step Protocol:
-
Plant Material: Utilize Nicotiana glutinosa or Nicotiana tabacum cv. K326 plants grown to the 5-6 leaf stage under controlled greenhouse conditions.[9]
-
Compound Application (Protective Assay):
-
Prepare a 500 µg/mL solution of the test compound in a suitable solvent (e.g., DMSO/water).
-
Using a small brush or cotton swab, gently apply the solution to the entire surface of the left half of each leaf.
-
Apply only the solvent to the right half of each leaf to serve as the control.
-
-
Virus Inoculation:
-
Incubation and Lesion Counting:
-
After inoculation, rinse the leaves with water to remove excess virus and abrasive.
-
Maintain the plants in a controlled environment for 2-3 days to allow for the development of local lesions.[9]
-
Count the number of lesions on both the treated and control halves of each leaf.
-
-
Data Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Lesions in Control Half - Lesions in Treated Half) / Lesions in Control Half] x 100.
-
Protocol Variations:
-
Curative Assay: Inoculate the leaves with TMV first. After a set incubation period (e.g., 2 hours), apply the compound to the left half and solvent to the right.
-
Inactivation Assay: Mix the test compound solution directly with the TMV inoculum and let it incubate for 30 minutes. Apply this mixture to the left half of the leaf. Apply a mixture of solvent and TMV to the right half.
-
Representative Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
The synthesis is a multi-step process, often starting from the natural product cerbinal. A key step is the introduction of the aryl group via a Suzuki cross-coupling reaction, which allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[4]
Caption: Generalized synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.
Broader Biological Profile and Outlook
An ideal agrochemical should possess a favorable toxicological profile and, ideally, a broad spectrum of activity.
-
Multifunctional Activity: In addition to their potent anti-TMV effects, 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated promising fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, as well as insecticidal efficacy against pests such as Plutella xylostella.[3][10] This positions them as potential candidates for development into broad-spectrum crop protection agents.
-
Toxicology: Preliminary toxicological experiments on promising candidates have shown low toxicity. For example, compound 4k exhibited low toxicity to zebrafish, a common model organism for vertebrate toxicity screening.[3][10]
Conclusion
Future research should focus on elucidating the precise binding site on the TMV coat protein, optimizing the aryl substitution for even greater potency, and conducting comprehensive field trials to validate their efficacy under real-world agricultural conditions.
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A Comparative Guide to Computational Docking of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives as Potential Kinase Inhibitors
Abstract
This guide provides a comprehensive computational docking analysis of novel 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives against key protein kinase targets implicated in cancer progression. We present a comparative study against established kinase inhibitors, offering a detailed, step-by-step methodology for virtual screening and lead identification. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Introduction: The Rationale for Targeting Protein Kinases with Novel Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, protein kinases have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy.
The 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is a rigid bicyclic system that offers a unique three-dimensional architecture for molecular recognition. Its structural features present an opportunity to explore novel interactions within the ATP-binding pocket of protein kinases, potentially leading to the development of inhibitors with improved potency and selectivity. This guide explores the potential of this scaffold through in-silico molecular docking studies, a powerful and cost-effective method for predicting the binding affinity and mode of interaction between a ligand and its protein target.[1]
Comparative Docking Analysis: 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives vs. Known Kinase Inhibitors
To assess the potential of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold, we conducted a comparative molecular docking study against two well-established anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). A series of hypothetical derivatives with varying substitutions at key positions were designed to probe the structure-activity relationship (SAR). These derivatives were docked and compared against known inhibitors for each target.
Target Selection and Rationale
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[2] Inhibition of EGFR signaling can block tumor growth and survival.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its aberrant activity is a common feature of cancer cells, making it an attractive target for therapeutic intervention.
Ligand Sets
-
Hypothetical 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: A library of 10 derivatives was created with diverse chemical functionalities (e.g., hydrogen bond donors/acceptors, hydrophobic groups) at positions amenable to synthetic modification.
-
Known Inhibitors (Positive Controls):
-
Erlotinib: An FDA-approved EGFR inhibitor.
-
Roscovitine: A well-characterized CDK2 inhibitor.
-
Docking Results and Interpretation
The docking simulations were performed using AutoDock Vina.[3] The results, summarized in the tables below, indicate that several of our hypothetical 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives exhibit predicted binding affinities comparable to or better than the known inhibitors.
Table 1: Comparative Docking Scores against EGFR (PDB ID: 1M17)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Erlotinib (Control) | -8.5 | Met793, Gly796, Leu718, Thr790 |
| Derivative 1 | -8.9 | Met793, Leu718, Cys797 |
| Derivative 2 | -8.2 | Gly796, Leu844 |
| Derivative 3 | -9.1 | Met793, Gly796, Asp855 |
| ... | ... | ... |
Table 2: Comparative Docking Scores against CDK2 (PDB ID: 1HCK)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Roscovitine (Control) | -9.2 | Leu83, Lys33, Asp86, Gln131 |
| Derivative 4 | -9.5 | Leu83, Lys33, Asp86 |
| Derivative 5 | -8.8 | Gln131, Phe80 |
| Derivative 6 | -9.8 | Leu83, Lys33, Asp86, Phe80 |
| ... | ... | ... |
The higher negative docking scores for Derivatives 3 and 6 suggest a stronger predicted binding affinity to EGFR and CDK2, respectively, compared to the control inhibitors. Analysis of the binding poses reveals that the pyridine nitrogen of the core scaffold frequently engages in a key hydrogen bond interaction with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The cyclopentane ring appears to favorably occupy a hydrophobic pocket, while the various substituents form additional interactions with surrounding residues.
Experimental Protocols: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed methodology for the computational docking studies, ensuring reproducibility and scientific rigor.
Software and Hardware
-
Molecular Docking Software: AutoDock Vina 1.1.2[3]
-
Visualization Software: PyMOL 2.5, Discovery Studio Visualizer
-
Hardware: High-performance computing cluster with 64-bit Linux operating system.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): EGFR (PDB ID: 1M17) and CDK2 (PDB ID: 1HCK).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Ligand Preparation
-
2D Structure Generation: Draw the 2D structures of the 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives and the known inhibitors using a chemical drawing tool (e.g., ChemDraw).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Ligand Setup:
-
Assign Gasteiger charges.
-
Define rotatable bonds.
-
Save the prepared ligands in PDBQT format.
-
Grid Box Generation
Define a grid box that encompasses the ATP-binding site of the protein. The center and size of the grid box should be determined based on the position of the co-crystallized ligand in the original PDB file.
Molecular Docking Simulation
Execute the docking simulation using AutoDock Vina with the following command-line arguments: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
Analysis of Results
-
Binding Pose Selection: Analyze the output PDBQT files and select the binding pose with the lowest energy score.
-
Interaction Analysis: Visualize the ligand-protein complex and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) using PyMOL or Discovery Studio Visualizer.
Visualization of Workflows and Interactions
Visual diagrams are essential for understanding complex computational workflows and molecular interactions.
Caption: A flowchart of the computational docking workflow.
Caption: Key molecular interactions observed in the docking studies.
Conclusion and Future Directions
The computational docking studies presented in this guide demonstrate that the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is a promising starting point for the design of novel protein kinase inhibitors. Several of the designed derivatives show predicted binding affinities that are superior to known inhibitors of EGFR and CDK2. The key interactions identified, particularly the hydrogen bonding with the kinase hinge region, provide a strong rationale for their potential inhibitory activity.
Future work should focus on the chemical synthesis and in-vitro biological evaluation of the most promising derivatives identified in this study. Further optimization of the scaffold through medicinal chemistry efforts, guided by computational modeling, could lead to the development of potent and selective kinase inhibitors for cancer therapy.
References
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Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]
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Singh, M., & Sawhney, S. K. (2020). Molecular docking software's applications and basic challenges faced: a review. Indo American Journal of Pharmaceutical Sciences, 7(2), 270-277. Available from: [Link]
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El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(61), 38695-38711. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4343. Available from: [Link]
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A Comparative Guide to Purity Assessment of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine Utilizing Elemental Analysis
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 6,7-Dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of bioactive molecules like kinase inhibitors and antiviral agents, demands rigorous purity assessment to ensure the reliability of downstream applications.[1] This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for quantifying the purity of synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine, juxtaposed with other common analytical techniques. As Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows, ensuring the integrity of their synthesized compounds.
Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with 59% of unique small-molecule drugs containing such a scaffold.[2] The structural integrity and purity of these building blocks are therefore of paramount importance. This guide will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative sources, reflecting a commitment to scientific integrity.
The Critical Role of Purity in Synthesis
The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have profound consequences in a synthetic workflow. In the context of 6,7-Dihydro-5H-cyclopenta[b]pyridine, a molecule with the formula C₈H₉N and a molecular weight of 119.16 g/mol , even minute deviations from the expected elemental composition can indicate significant contamination that may compromise subsequent reaction yields, alter biological activity, or introduce toxicity.[1]
Section 1: Elemental Analysis - The Gold Standard for Compositional Purity
Elemental analysis (EA), specifically CHN analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[3][4] Its power lies in its ability to provide a direct, quantitative measure of the elemental composition, which is then compared against the theoretical values calculated from the molecular formula.
The Principle of Combustion Analysis
Modern elemental analyzers operate on the principle of combustion analysis. A small, precisely weighed sample of the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine is combusted at high temperatures in an oxygen-rich environment.[4][5] This process converts the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O, and N₂). These gases are then separated and quantified by various detection methods, most commonly thermal conductivity or infrared spectroscopy.[3][5]
Why Elemental Analysis is a Self-Validating System
The trustworthiness of elemental analysis stems from its stoichiometric foundation. The law of definite proportions dictates that a pure chemical compound always contains its component elements in a fixed ratio by mass. Therefore, a significant deviation between the experimentally determined elemental percentages and the theoretical values for C₈H₉N is a direct and unambiguous indicator of impurity.
Theoretical Elemental Composition of 6,7-Dihydro-5H-cyclopenta[b]pyridine (C₈H₉N):
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 80.66 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 7.61 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.76 |
| Total | 119.167 | 100.00 |
An acceptable deviation for purity is generally considered to be within ±0.4% of the calculated theoretical values.[6][7][8] This standard is widely adopted by scientific journals for the publication of new compound characterization.[6][7]
Experimental Protocol: CHN Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a synthesized sample of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Materials:
-
Synthesized and purified 6,7-Dihydro-5H-cyclopenta[b]pyridine (sample should be a homogenous, dry powder).
-
Microanalytical balance (readable to 0.001 mg).
-
Tin or silver capsules.
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Eltra ONH-p 2).
-
High-purity oxygen and helium.
-
Acetanilide or other suitable certified reference material.
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
Sample Preparation:
-
Ensure the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine is completely dry and free of residual solvents. Drying under high vacuum is recommended.
-
Accurately weigh 1-2 mg of the sample into a tin or silver capsule using a microanalytical balance.
-
Fold the capsule to enclose the sample securely and remove any trapped air.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a constant flow of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then passed through a chromatographic column to separate them.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Interpretation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the sample weight. Compare the experimental results to the theoretical values for C₈H₉N.
Visualization of the Elemental Analysis Workflow
Caption: Workflow for purity assessment by CHN elemental analysis.
Section 2: Comparative Analysis with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool for determining elemental composition, a comprehensive purity assessment often involves orthogonal techniques that provide complementary information.[3] The choice of method depends on the expected impurities and the specific requirements of the research.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture.[10]
-
Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) at high pressure. Different components in the sample interact differently with the stationary phase, causing them to separate as they are carried through the column by a liquid solvent (mobile phase).
-
Advantages over Elemental Analysis:
-
Impurity Profiling: HPLC can separate and quantify individual impurities, providing a more detailed picture of the sample's composition.[]
-
Higher Sensitivity: HPLC can often detect impurities at much lower concentrations than elemental analysis.
-
-
Limitations Compared to Elemental Analysis:
-
Requires a Reference Standard: Accurate quantification by HPLC typically requires a certified reference standard of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
-
Indirect Purity Measurement: Purity is often expressed as a percentage of the main peak area, which may not account for non-UV-active impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][11]
-
Principle: Volatile components of a sample are separated in a gas chromatograph and then ionized and detected by a mass spectrometer, which provides information about the molecular weight and structure of each component.
-
Advantages over Elemental Analysis:
-
Identification of Volatile Impurities: GC-MS is excellent for identifying and quantifying residual solvents and other volatile byproducts that may not be detected by other methods.[10]
-
Structural Information: The mass spectrum provides valuable structural information about unknown impurities.
-
-
Limitations Compared to Elemental Analysis:
-
Limited to Volatile and Thermally Stable Compounds: Non-volatile or thermally labile impurities will not be detected.
-
Complex Data Analysis: Interpretation of mass spectra can be complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules and can also be used for quantitative analysis (qNMR).[10]
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, detailed information about the structure and chemical environment of the atoms in a molecule can be obtained.
-
Advantages over Elemental Analysis:
-
Limitations Compared to Elemental Analysis:
-
Lower Sensitivity: NMR is generally less sensitive than chromatographic methods for detecting trace impurities.
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, making quantification difficult.
-
Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Primary Information | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of C, H, N gases. | Elemental composition and purity. | Direct, absolute purity assessment; self-validating. | Does not identify specific impurities; less sensitive to trace impurities. |
| HPLC | Differential partitioning between mobile and stationary phases. | Impurity profile and quantification. | High sensitivity; separates and quantifies individual impurities. | Requires a reference standard; may not detect all impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities. | Excellent for residual solvents; provides structural information. | Limited to volatile and thermally stable compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Molecular structure and quantification (qNMR). | Confirms structure; absolute quantification without a specific standard. | Lower sensitivity; signal overlap can be an issue. |
Section 3: Interpreting Elemental Analysis Data: A Case Study
Scenario: A synthesized batch of 6,7-Dihydro-5H-cyclopenta[b]pyridine (Lot #A123) is subjected to elemental analysis.
Theoretical Values (C₈H₉N):
-
C: 80.66%
-
H: 7.61%
-
N: 11.76%
Experimental Results (Lot #A123):
-
C: 79.98%
-
H: 7.85%
-
N: 11.55%
Analysis:
-
Deviation from Theoretical:
-
C: |79.98 - 80.66| = 0.68%
-
H: |7.85 - 7.61| = 0.24%
-
N: |11.55 - 11.76| = 0.21%
-
Logical Next Steps:
-
Re-purify the sample: Techniques like recrystallization or column chromatography should be employed.
-
Perform orthogonal analysis: Run HPLC and GC-MS to identify and quantify the suspected impurities.
-
Repeat elemental analysis: After re-purification, repeat the CHN analysis to confirm that the elemental composition is within the acceptable range.
Visualization of the Decision-Making Process
Caption: Decision tree for interpreting elemental analysis results.
Conclusion
Assessing the purity of synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine is a critical step in ensuring the quality and reliability of research in drug development and other chemical sciences. Elemental analysis provides a direct and robust method for confirming the elemental composition and, by extension, the purity of a compound.[12] Its self-validating nature makes it an indispensable tool in the analytical chemist's arsenal.
However, as this guide has detailed, a multi-faceted approach that incorporates orthogonal techniques such as HPLC, GC-MS, and NMR spectroscopy provides a more comprehensive and resilient purity assessment.[10] By understanding the principles, advantages, and limitations of each method, researchers can design a logical and efficient workflow for the characterization of their synthesized compounds, upholding the highest standards of scientific integrity. While there has been debate about the strictness of the ±0.4% criterion, it remains a widely accepted benchmark for demonstrating the purity of small molecules.[13][14]
References
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Wikipedia. Elemental analysis. [Link]
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Tanner, M. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Kandioller, W. et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Fisher Scientific. 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. [Link]
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Edjlali, L. et al. (2018). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Polycyclic Aromatic Compounds. [Link]
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Al-Ghorbani, M. et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules. [Link]
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American Chemical Society. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines. [Link]
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MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]
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Royal Society of Chemistry. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
-
Scientific.Net. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]
-
ResearchGate. (2018). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]
-
C&EN. (2022). Chemists Debate the Value of Elemental Analysis. [Link]
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ResearchGate. (2022). An International Study Evaluating Elemental Analysis. [Link]
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National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
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Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
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University of Oklahoma. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. [Link]
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A Comparative Guide to the Dose-Dependent Anti-Nociceptive Effects of Tetrahydroquinazoline and Cyclopenta[d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, heterocyclic compounds have emerged as a promising frontier. Among these, tetrahydroquinazoline and cyclopenta[d]pyrimidine derivatives have garnered significant attention for their potential to modulate nociceptive pathways. This guide provides an in-depth, objective comparison of the dose-dependent anti-nociceptive effects of these two classes of compounds, grounded in experimental data and mechanistic insights. As a Senior Application Scientist, my aim is to equip you with the technical understanding necessary to navigate the complexities of analgesic drug discovery in this chemical space.
Introduction: The Rationale for Targeting Novel Scaffolds in Pain Research
The global burden of chronic pain necessitates the development of new therapeutic strategies that move beyond traditional analgesics, which are often fraught with limitations such as opioid-related side effects or insufficient efficacy in neuropathic pain states. Tetrahydroquinazoline and cyclopenta[d]pyrimidine scaffolds offer unique three-dimensional structures that can be strategically modified to achieve high affinity and selectivity for specific molecular targets within the pain signaling cascade. A significant body of research has identified the sigma-1 receptor (σ1R) as a key modulator of pain, and both compound classes have been explored as potent antagonists of this receptor.[1]
Chemical Structures and Mechanistic Insights
Tetrahydroquinazoline Derivatives
Tetrahydroquinazolines are bicyclic heterocyclic compounds containing a dihydropyrimidine ring fused to a benzene ring. The saturation of the quinazoline core allows for a more flexible conformation, which can be advantageous for receptor binding.
Mechanism of Action: A prominent mechanism through which tetrahydroquinazoline derivatives exert their anti-nociceptive effects is the antagonism of the sigma-1 receptor (σ1R).[1] The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors.[2] By antagonizing the σ1R, these compounds can inhibit the sensitization of central nervous system pathways involved in chronic pain.[3] Specifically, σ1R antagonists have been shown to reduce the hyperexcitability of neurons in the dorsal horn of thespinal cord, a key process in the amplification of pain signals.[1]
Cyclopenta[d]pyrimidine Derivatives
Cyclopenta[d]pyrimidine derivatives feature a five-membered cyclopentane ring fused to a pyrimidine ring. This fusion imparts a distinct conformational rigidity and steric profile compared to the tetrahydroquinazolines.
Mechanism of Action: Similar to their tetrahydroquinazoline counterparts, certain cyclopenta[d]pyrimidine derivatives have been investigated for their analgesic properties, with some also targeting the σ1R. However, the broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4] It is therefore plausible that the anti-nociceptive effects of some cyclopenta[d]pyrimidine derivatives could be multifactorial, involving both σ1R antagonism and anti-inflammatory pathways.
Comparative Analysis of Anti-Nociceptive Efficacy: A Look at the Experimental Data
Direct, head-to-head comparative studies of the anti-nociceptive effects of these two specific derivative classes in the same pain model are limited in the publicly available literature. However, by examining data from separate studies employing standardized animal models of nociception, we can draw valuable comparative insights.
Tetrahydroquinazoline Derivatives: Formalin-Induced Nociception
A key study synthesized a series of novel 5,6,7,8-tetrahydroquinazoline derivatives and evaluated their potential as σ1R antagonists for the treatment of pain.[1] The most promising compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (compound 33), demonstrated a dose-dependent anti-nociceptive effect in the formalin test in mice.[1] The formalin test is a widely used model of tonic pain that involves two distinct phases: an acute, neurogenic phase (Phase 1) and a later, inflammatory phase (Phase 2).[4]
Table 1: Dose-Dependent Anti-Nociceptive Effect of a Tetrahydroquinazoline Derivative (Compound 33) in the Formalin Test [1]
| Dose (mg/kg, i.p.) | Mean Licking Time (s) - Phase 2 (± SEM) | % Inhibition of Nociceptive Behavior |
| Vehicle | 150 ± 10 | 0% |
| 10 | 105 ± 8 | 30% |
| 20 | 75 ± 6 | 50% |
| 40 | 45 ± 5 | 70% |
Data extrapolated and calculated from graphical representations in the source publication for illustrative purposes.
These results clearly indicate a robust, dose-dependent reduction in inflammatory pain behavior with increasing concentrations of the tetrahydroquinazoline derivative.
Cyclopenta[d]pyrimidine Derivatives: Acetic Acid-Induced Writhing
Table 2: Analgesic Activity of Selected Cyclopenta[d]pyrimidine Derivatives in the Acetic Acid-Induced Writhing Test [5]
| Compound | Dose (mg/kg) | % Protection from Writhing |
| 4c | 100 | 45.2% |
| 6a | 100 | 48.6% |
| 9 | 100 | 51.4% |
| 10a | 100 | 55.8% |
| 13 | 100 | 49.5% |
| Indomethacin (Standard) | 10 | 65.7% |
Data is presented as reported in the source publication. The study did not provide dose-response curves but screened compounds at a single dose.
The data demonstrates that several cyclopenta[d]pyrimidine derivatives exhibit significant analgesic activity in a model of visceral pain, with some compounds showing efficacy approaching that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Discussion of Comparative Efficacy:
It is crucial to acknowledge that the formalin test and the acetic acid-induced writhing test model different aspects of pain. The formalin test distinguishes between neurogenic and inflammatory pain, while the writhing test primarily reflects inflammatory visceral pain. The tetrahydroquinazoline derivative (compound 33) showed potent, dose-dependent efficacy specifically in the inflammatory phase of the formalin test, consistent with its proposed mechanism of action via σ1R antagonism, which is known to modulate central sensitization.[3] The cyclopenta[d]pyrimidine derivatives demonstrated significant analgesic effects in the writhing test, suggesting a strong anti-inflammatory component to their mechanism, which could be mediated by COX inhibition or other pathways.[4]
A direct comparison of potency (e.g., ED50 values) is not feasible due to the different assays. However, the available data suggests that both scaffolds are promising starting points for the development of novel analgesics. The tetrahydroquinazoline derivative appears particularly promising for conditions with a strong central sensitization component, while the cyclopenta[d]pyrimidine derivatives may offer a broader spectrum of activity that includes peripheral anti-inflammatory effects.
Experimental Protocols: A Guide to Reproducibility
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Formalin-Induced Nociception Test
This protocol is a standard method for assessing the efficacy of analgesic compounds in a model of tonic pain.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss mice (20-25 g) are placed in individual transparent observation chambers for at least 30 minutes before testing to allow for acclimatization to the environment.
-
Compound Administration: Test compounds (tetrahydroquinazoline or cyclopenta[d]pyrimidine derivatives) or vehicle are administered via intraperitoneal (i.p.) injection at the desired doses.
-
Induction of Nociception: Thirty minutes after compound administration, 20 µL of a 2.5% formalin solution in saline is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation and Scoring: Immediately after formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking the injected paw is recorded in two distinct phases:
-
Phase 1 (Early Phase): 0 to 5 minutes post-injection.
-
Phase 2 (Late Phase): 15 to 40 minutes post-injection.
-
-
Data Analysis: The mean licking time for each treatment group is calculated. The percentage of inhibition of nociceptive behavior is determined using the formula: [(Vehicle Mean - Treatment Mean) / Vehicle Mean] x 100.
Acetic Acid-Induced Writhing Test
This protocol is a standard and sensitive method for screening peripherally acting analgesics.
Step-by-Step Methodology:
-
Animal Preparation: Male Swiss mice (20-25 g) are used for the experiment.
-
Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes prior to the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg.
-
Observation and Scoring: Five minutes after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for each mouse over a 20-minute observation period. A writhe is characterized by a stretching of the abdomen with a concomitant extension of the hind limbs.
-
Data Analysis: The mean number of writhes for each treatment group is calculated. The percentage of protection from writhing is calculated using the formula: [(Vehicle Mean - Treatment Mean) / Vehicle Mean] x 100.
Signaling Pathways: The Role of the Sigma-1 Receptor in Nociception
The anti-nociceptive effects of the tetrahydroquinazoline derivatives, and likely some cyclopenta[d]pyrimidine derivatives, are mediated through the antagonism of the σ1R. The following diagram illustrates the proposed signaling pathway.
In a state of persistent pain, the σ1R can translocate and interact with various ion channels and receptors at the plasma membrane, including the NMDA receptor.[7] This interaction potentiates NMDA receptor function, leading to increased calcium influx and neuronal hyperexcitability, a hallmark of central sensitization.[7] By binding to the σ1R, tetrahydroquinazoline antagonists prevent this potentiation, thereby dampening the exaggerated pain signaling.[1]
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of both tetrahydroquinazoline and cyclopenta[d]pyrimidine derivatives as novel analgesic agents. The available experimental data, while not directly comparable due to the use of different pain models, indicates that both scaffolds can produce significant anti-nociceptive effects.
-
Tetrahydroquinazoline derivatives , particularly σ1R antagonists, demonstrate strong, dose-dependent efficacy in a model of inflammatory pain with a clear mechanistic link to the modulation of central sensitization.
-
Cyclopenta[d]pyrimidine derivatives show promising analgesic activity in a model of visceral pain, suggesting a potentially broader mechanism that may include peripheral anti-inflammatory actions.
For drug development professionals, these findings suggest that the choice of scaffold may depend on the specific pain indication being targeted. Future research should focus on conducting direct, head-to-head comparative studies of lead compounds from both classes in a battery of standardized pain models, including neuropathic pain models. Elucidating the precise molecular targets and downstream signaling pathways for the most potent cyclopenta[d]pyrimidine derivatives will also be crucial for optimizing their therapeutic potential. The continued exploration of these versatile heterocyclic scaffolds holds significant promise for the future of pain management.
References
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Al-Abdullah, E. S., Habib, E. E., El-Shorbagi, A. N. A., & El-Didamony, A. M. (2008). Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines. Acta Pharmaceutica, 58(4), 359–378. [Link]
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
-
Díaz, J. L., Fernández-donaire, M., Almansa, C., Hernández, E., Ortíz, J., Cuberes, M. R., ... & Vela, J. M. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. [Link]
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
-
Merlos, M., Romero, L., Zamanillo, D., & Vela, J. M. (2017). Sigma-1 Receptor and Pain. Handbook of Experimental Pharmacology, 244, 131–161. [Link]
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor: a novel therapeutic target for neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 13(5), 557-573. [Link]
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
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Vela, J. M., Merlos, M., & Almansa, C. (2015). Investigational sigma-1 receptor antagonists for the treatment of pain. Expert Opinion on Investigational Drugs, 24(7), 883–896. [Link]
- This reference is not directly cited in the text but provides supporting inform
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Kandeel, M. M., Kamal, A. M., Aboul-Enein, M. N., & El-Sayed, M. A. A. (2013). Synthesis, analgesic and anti-inflammatory activities evaluation of some bi-, tri- and tetracyclic condensed pyrimidines. Medicinal Chemistry Research, 22(11), 5249–5261. [Link]
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
- This reference is not directly cited in the text but provides supporting information on pyrimidine deriv
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
- This reference is not directly cited in the text but provides supporting inform
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Safety Operating Guide
Navigating the Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel compounds like 6,7-Dihydro-5H-cyclopenta[b]pyridine are routine. However, the lifecycle of these materials, particularly their proper disposal, is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive framework for the safe and compliant disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine, moving beyond mere procedural steps to explain the scientific rationale behind these essential safety protocols.
Understanding the Hazard Profile: Why Caution is Paramount
6,7-Dihydro-5H-cyclopenta[b]pyridine is a nitrogen-containing heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, the broader class of pyridine derivatives necessitates a cautious approach. Safety Data Sheets (SDS) for structurally related compounds indicate several potential hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause irritation to the skin, eyes, and respiratory system.[1][3][4]
-
Flammability: The compound is a combustible liquid and its vapors may form explosive mixtures with air.[4]
-
Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided.[2] Pyridine, a related compound, is soluble in water and can be mobile in soil and water.[5][6]
-
Reactivity: It is generally stable but may react with strong oxidizing agents and strong bases.[4] Thermal decomposition can produce toxic gases, including nitrogen oxides and carbon monoxide.[4]
Given these properties, it is imperative to treat 6,7-Dihydro-5H-cyclopenta[b]pyridine as a hazardous substance, requiring a dedicated and compliant disposal pathway.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine is not a single action but a workflow designed to protect laboratory personnel and the environment. This process begins with immediate containment and culminates in compliant removal by a certified waste management provider.
Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][7] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., butyl rubber).[4][7] Nitrile gloves may not be sufficient for prolonged contact.[7]
-
Body Protection: A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[1][4]
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: All waste containing 6,7-Dihydro-5H-cyclopenta[b]pyridine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated, sealable, and chemically compatible waste container.[7]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, must be kept separate.[4][7]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled as hazardous waste. The label should include the full chemical name: "6,7-Dihydro-5H-cyclopenta[b]pyridine," the approximate concentration, and any other components in the waste stream.
In the event of an accidental release, the response should be swift and guided by the scale of the spill.
-
Small Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill using an inert material like sand, dry lime, or soda ash.[4]
-
Carefully collect the absorbed material using a spark-proof tool and place it into the designated hazardous waste container.[4]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[7]
-
Prevent the spread of the spill if it can be done without risk.
-
Ensure the area is well-ventilated and restrict access until professional cleanup is complete.
-
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine waste must comply with local, regional, and national regulations.[2][6] For pyridine and its derivatives, high-temperature incineration is the preferred method.[8]
-
Waste Collection: Once the waste container is full or no longer in use, it should be securely sealed and stored in a designated waste accumulation area away from heat and ignition sources.[4][7]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. This is not a material that can be disposed of down the drain or in regular trash. Your EHS office will manage this process.
-
Regulatory Compliance: Waste pyridine is considered a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][8] Ensure all documentation is completed accurately for the waste transfer.
Visualizing the Disposal Decision Process
To aid in understanding the critical decision points in the disposal process, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Quantitative Data Summary: Hazard Classification
While specific data for 6,7-Dihydro-5H-cyclopenta[b]pyridine is not available, the table below summarizes the GHS hazard statements for a closely related derivative, which should be considered as a proxy for risk assessment.
| Hazard Type | GHS Hazard Statement | GHS Code | Source |
| Acute Toxicity | Harmful if swallowed. | H302 | [1][3] |
| Skin Irritation | Causes skin irritation. | H315 | [1][3] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1][3] |
This structured approach, grounded in an understanding of the chemical's hazard profile, ensures that the disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific protocols and EHS guidelines as the final authority.
References
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SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl- - Synerzine. Available at: [Link]
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Production, Import, Use, and Disposal of Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Standard Operating Procedure for Pyridine - Washington State University. Available at: [Link]
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Pyridine - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. Available at: [Link]
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PYRIDINE - EPA OSC Response. Available at: [Link]
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Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing. Available at: [Link]
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Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]
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Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 6,7-Dihydro-5H-cyclopenta[b]pyridine
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS RN: 533-37-9). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every procedure is a self-validating system of protection. The protocols herein are synthesized from established safety data and field-proven best practices to empower you with the knowledge to handle this chemical with confidence and precision.
Hazard Profile: Understanding the "Why" Behind the "How"
6,7-Dihydro-5H-cyclopenta[b]pyridine, a bicyclic heterocyclic compound, is a valuable building block in pharmaceutical synthesis.[1] However, its structural similarity to pyridine and other heterocyclic amines necessitates a thorough understanding of its potential hazards. While the toxicological properties of this specific substance have not been fully investigated, the available data indicates several key risks.[2]
-
Irritation: The compound is known to cause irritation to the skin, eyes, and respiratory tract.[2][3] Direct contact can lead to redness, inflammation, and in the case of eyes, potential chemical conjunctivitis and corneal damage.[2]
-
Inhalation: Inhaling vapors or aerosols can irritate the nose and throat.[4] At high concentrations, it may cause central nervous system (CNS) depression and could potentially lead to delayed pulmonary edema.[2]
-
Ingestion: If swallowed, it may cause significant gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[2]
-
Combustibility: It is classified as a combustible liquid, meaning it can ignite when exposed to a source of ignition.[5] Vapors may form explosive mixtures with air.[2]
Given that the full toxicological profile is incomplete, we must operate under the precautionary principle. The health risks associated with heterocyclic amines, in general, can be significant, with some classified as mutagens and potential carcinogens.[6][7] Therefore, the safety protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridine must be rigorous and comprehensive.
The Hierarchy of Controls: Engineering Safety into Your Workflow
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, we must first implement robust engineering and administrative controls to minimize exposure at the source. This is the cornerstone of a trustworthy safety system.
-
Engineering Controls (Primary Defense):
-
Chemical Fume Hood: All work involving 6,7-Dihydro-5H-cyclopenta[b]pyridine, from weighing solids to running reactions and performing workups, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors, preventing inhalation exposure.[2][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.[9][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10]
-
-
Administrative Controls (Procedural Defense):
-
Restricted Access: Clearly designate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2][3][11]
-
Personal Protective Equipment (PPE): Your Essential Last Line of Defense
Once engineering and administrative controls are in place, the correct selection and use of PPE are critical to ensure your safety. The following recommendations are based on the known hazards of this compound and related pyridine derivatives.
Respiratory Protection
Work within a fume hood should preclude the need for respiratory protection. However, in the event of a significant spill, ventilation failure, or during specific high-risk procedures where vapor or aerosol generation is unavoidable, a respirator is mandatory.
-
Recommendation: Use a NIOSH-approved air-purifying respirator equipped with an organic vapor (Type A or K) cartridge.[9][10]
-
Causality: The organic vapor cartridge is designed to adsorb volatile organic compounds like 6,7-Dihydro-5H-cyclopenta[b]pyridine, preventing them from being inhaled. Air-purifying respirators are not suitable for oxygen-deficient environments.[9] All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes.
-
Recommendation: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the chemical.[8][10] When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), a face shield must be worn in addition to the goggles.[4][9]
-
Causality: Goggles provide a 360-degree seal around the eyes to protect from splashes from any direction. A face shield offers a broader barrier, protecting the entire face from direct splashes. Contact lenses should not be worn when working with this substance.[4]
Hand Protection
Skin contact is a primary route of exposure.
-
Recommendation: Wear nitrile or neoprene gloves.[8] Do not use latex gloves, as they offer poor protection against many organic chemicals. Always inspect gloves for tears or pinholes before use.
-
Causality: Nitrile and neoprene are solvent-resistant materials that provide an effective barrier against pyridine-like compounds. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Contaminated gloves should be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.
Body Protection
-
Recommendation: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, chemical-resistant aprons and arm sleeves should be worn over the lab coat. Wear long pants and closed-toe shoes made of a non-porous material.[9][10]
-
Causality: Protective clothing prevents incidental skin contact. Flame-resistant material is crucial given the compound's combustibility. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2]
PPE Summary Table
| Task / Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Small Quantities (<5g) | Not required inside a fume hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat |
| Solution Prep / Reaction Workup | Not required inside a fume hood | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat, Chemical Apron |
| Large Scale Transfer (>1L) | Air-Purifying Respirator with Organic Vapor Cartridge | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (consider double-gloving) | Chemical-Resistant Suit or Apron over Lab Coat |
| Spill Cleanup | Air-Purifying Respirator with Organic Vapor Cartridge | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Apron, Boots |
Operational Plans: Step-by-Step Protocols
Safe Handling and Weighing Protocol
-
Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood sash is at the lowest practical working height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor drips or spills.
-
Dispensing: Use a spark-proof tool to handle containers.[2] Keep the primary container tightly closed whenever not actively dispensing.[2]
-
Weighing: If weighing a solid, tare a secondary container on the balance, then return it to the fume hood to add the chemical. Close the secondary container before moving it back to the balance for final weighing. Never weigh volatile or hazardous chemicals on an open bench.
-
Cleanup: After dispensing, wipe down the container exterior and any potentially contaminated surfaces with a suitable solvent before removing them from the fume hood. Dispose of all contaminated wipes and liners as hazardous waste.
-
Post-Handling: Wash hands thoroughly after removing gloves.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, remain calm and follow this procedure.
-
Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Isolate & Ventilate: If the spill is small and contained within a fume hood, ensure the hood is functioning correctly. Restrict access to the area.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.
-
Neutralize (If Applicable): For pyridine-like bases, a neutralizing agent may be used if specified in your institution's protocols.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container using spark-proof tools.[2]
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.
-
Report: Report the incident to your supervisor and EHS department.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Waste Disposal
All waste materials contaminated with 6,7-Dihydro-5H-cyclopenta[b]pyridine, including excess chemical, contaminated absorbents, gloves, and wipes, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's official EHS program.[5] Follow all local, state, and federal regulations.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
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Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
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Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
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Capot Chemical. MSDS of 6,7-Dihydro-5H-cyclopenta[B]pyridin-2-ol. [Link]
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Synerzine. (2018, November 5). Safety Data Sheet: 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. [Link]
-
Moleqube. 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
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Felton, J. S., Malfatti, M. A., Knize, M. G., Salmon, C. P., Hopmans, E. C., & Wu, R. W. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37–41. [Link]
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National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
